molecular formula C10H17ClN2O4S3 B1684376 Dorzolamide Hydrochloride CAS No. 130693-82-2

Dorzolamide Hydrochloride

Cat. No.: B1684376
CAS No.: 130693-82-2
M. Wt: 360.9 g/mol
InChI Key: OSRUSFPMRGDLAG-QMGYSKNISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dorzolamide Hydrochloride is the hydrochloride salt form of dorzolamide, an inhibitor of carbonic anhydrase, a zinc-containing enzyme that catalyzes the rapid conversion of carbon dioxide and water into carbonic acid, protons and bicarbonate ions. Distributed throughout many cells and tissues, various carbonic anhydrases play important roles in mineral and metabolic homeostasis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and has 3 approved indications.
See also: Dorzolamide (has active moiety);  this compound;  Timolol Maleate (component of).

Properties

IUPAC Name

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRUSFPMRGDLAG-QMGYSKNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045530
Record name Dorzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130693-82-2
Record name Dorzolamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130693-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dorzolamide hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130693822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2s,4s)-2-ethylamino-4-methyl-5,5-dioxo-5,7-dithiabicyclo[4.3.0]nona-8,10-diene-8-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DORZOLAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZO5366EW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide Hydrochloride, a potent carbonic anhydrase II inhibitor, is a cornerstone in the management of glaucoma, effectively reducing intraocular pressure. This technical guide provides a comprehensive exploration of a prominent synthesis pathway for this compound, designed for an audience of researchers, scientists, and drug development professionals. This document details the chemical transformations, key intermediates, and reaction conditions that underpin its synthesis. Quantitative data from various sources have been aggregated and are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for pivotal steps are provided, alongside a visual representation of the synthesis pathway to facilitate a deeper understanding of the molecular journey from precursor to the final active pharmaceutical ingredient.

Introduction

This compound, with the chemical name (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, is a topically administered medication used to treat glaucoma and ocular hypertension.[1][2] Its therapeutic action is derived from the inhibition of carbonic anhydrase in the ciliary processes of the eye, which leads to a decrease in aqueous humor secretion and a subsequent reduction in intraocular pressure.[3][4] The synthesis of this stereochemically complex molecule is a multi-step process that requires careful control of reaction conditions to ensure the desired stereoisomer is obtained with high purity and yield. This guide will focus on a widely recognized synthetic approach, elucidating the critical steps and intermediates.

Overview of the Synthesis Pathway

The synthesis of this compound typically commences from a chiral precursor, (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, which serves as a crucial building block for establishing the required stereochemistry of the final molecule.[5] The pathway involves a series of key transformations including reduction, activation of a hydroxyl group, nucleophilic substitution, and finally, conversion to the hydrochloride salt.

Below is a DOT language script that generates a diagram of the core synthesis pathway.

Dorzolamide_Synthesis A (S)-5,6-dihydro-6- methylthieno[2,3-b] thiopyran-4-one B (4R,6S)-6-methyl-7,7-dioxo- 5,6-dihydro-4H-thieno[2,3-b] thiopyran-4-ol A->B Reduction C Compound II (Mesylate Intermediate) B->C Mesylation D (4S,6S)-4-Ethylamino-5,6-dihydro- 6-methyl-4H-thieno[2,3-b]thiopyran- 2-sulfonamide-7,7-dioxide (Dorzolamide Base) C->D Amination & further steps E This compound D->E HCl Salt Formation

Figure 1: Core synthesis pathway of this compound.

Key Synthesis Steps and Experimental Protocols

This section provides a detailed examination of the pivotal steps in the synthesis of this compound, including summaries of quantitative data and experimental methodologies.

Synthesis of Intermediate (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

The synthesis often initiates with the stereoselective reduction of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one to yield the corresponding alcohol. This step is critical for setting the stereochemistry at the C4 position. Subsequent oxidation of the sulfide to a sulfone is also a key transformation in this stage.

Table 1: Quantitative Data for the Synthesis of the Hydroxy Intermediate

ParameterValueReference
Starting Material(S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one[5]
Key TransformationReduction and Oxidation[6]
Reported Overall Yield40% to 60% (optimized)[5]

Experimental Protocol: Synthesis of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

This protocol is a synthesized representation based on typical organic chemistry procedures and information inferred from the search results. Specific details may vary based on patented or proprietary processes.

  • To a solution of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one in a suitable solvent (e.g., methanol), a reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (e.g., 0-5 °C).

  • The reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of a weak acid (e.g., acetic acid).

  • The solvent is removed under reduced pressure, and the residue is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol intermediate.

  • The crude alcohol is then subjected to an oxidation reaction, for instance using hydrogen peroxide, to form the sulfone.[6]

  • The final product is purified by recrystallization or column chromatography.

Mesylation of the Hydroxyl Group

The hydroxyl group of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is a poor leaving group. Therefore, it is activated by converting it into a better leaving group, typically a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base.

Table 2: Quantitative Data for the Mesylation Step

ParameterValueReference
Starting Material(4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol[1]
ReagentsMethanesulfonyl chloride, Triethylamine[1]
SolventDichloromethane[1]
Reaction Temperature-10°C to 0°C[1]
Yield96%[1]

Experimental Protocol: Synthesis of Compound II (Mesylate Intermediate) [1]

  • 50g of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is added to 500 mL of dichloromethane in a reaction flask under a nitrogen atmosphere.

  • The mixture is cooled to -10°C using an ice-salt bath.

  • 37g of methanesulfonyl chloride is added to the cooled mixture.

  • 35g of triethylamine is then added dropwise, ensuring the temperature is maintained below 0°C.

  • After the reaction is complete, 250 mL of water is added to quench the reaction.

  • The mixture is stirred, and the resulting solid is filtered and dried to obtain 65g of the mesylated intermediate (Compound II), corresponding to a 96% yield.

Amination and Subsequent Transformations

The mesylated intermediate undergoes a nucleophilic substitution reaction (SN2) with an amine to introduce the ethylamino group. This step is crucial and often requires careful control to achieve the desired stereochemistry and avoid side reactions. Subsequent steps involve the introduction of the sulfonamide group.

Table 3: Quantitative Data for the Amination and Final Steps

ParameterValueReference
Key TransformationSN2 Nucleophilic Substitution[1]
Reported Yield>80%[1]
Chiral Purity>95%[1]
Formation of this compound

The final step in the synthesis is the conversion of the free base of dorzolamide to its hydrochloride salt. This is typically achieved by treating a solution of the dorzolamide base with hydrochloric acid.

Table 4: Quantitative Data for Hydrochloride Salt Formation

ParameterValueReference
Starting Material(4S-trans)-4-(N-ethylamino)-5,6-dihydro-6-methyl-4H-thien-(2,3-b)-thiopyran-2-sulfonamide-7,7-dioxide[7]
ReagentHydrochloric acid[7]
SolventEthyl acetate[7]
pH1[7]
Yield95%[7]

Experimental Protocol: Synthesis of this compound [7]

  • 0.55 g (0.0017 mol) of (4S-trans)-4-(N-ethylamino)-5,6-dihydro-6-methyl-4H-thien-(2,3-b)-thiopyran-2-sulfonamide-7,7-dioxide is dissolved in 25 ml of ethyl acetate.

  • The pH of the solution is adjusted to 1 with hydrochloric acid.

  • The resulting crude product is concentrated to dryness to obtain 0.62 g (95% yield) of this compound.

Conclusion

The synthesis of this compound is a challenging yet well-established process in medicinal chemistry. The pathway described in this guide highlights the critical transformations and the importance of stereochemical control throughout the synthesis. The provided quantitative data and experimental protocols offer valuable insights for researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction conditions and exploration of alternative synthetic routes continue to be areas of active research, aiming to improve efficiency, reduce costs, and enhance the sustainability of this compound production.

References

Early In Vitro Studies of Dorzolamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorzolamide Hydrochloride, a potent topical carbonic anhydrase inhibitor, has been a cornerstone in the management of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension since its introduction.[1][2] Its development marked a significant advancement, offering a targeted enzymatic inhibition within the eye to reduce aqueous humor secretion, thereby lowering IOP.[2][3] This technical guide provides an in-depth exploration of the foundational in vitro studies that elucidated the core mechanism of action, pharmacodynamics, and key cellular effects of dorzolamide, offering valuable insights for ongoing research and drug development in ophthalmology.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism of action of dorzolamide is the potent inhibition of carbonic anhydrase (CA), particularly isoenzyme II (CA-II), which is abundant in the ciliary processes of the eye.[3][4] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions (HCO3-) and protons.[3][4] In the ciliary epithelium, the production of bicarbonate is a crucial step in the secretion of aqueous humor. By inhibiting CA-II, dorzolamide reduces the formation of bicarbonate ions, which in turn decreases the transport of sodium and fluid into the posterior chamber, leading to a reduction in aqueous humor secretion and a subsequent lowering of intraocular pressure.[3][4]

Signaling Pathway: Carbonic Anhydrase Inhibition in the Ciliary Epithelium

cluster_ciliary_epithelium Ciliary Epithelium CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Hydration HCO3 HCO3- + H+ H2CO3->HCO3 Dissociation AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor Drives CAII Carbonic Anhydrase II (CA-II) CAII->H2CO3 Catalyzes Dorzolamide Dorzolamide Dorzolamide->CAII Inhibits

Caption: Dorzolamide inhibits Carbonic Anhydrase II, reducing aqueous humor secretion.

Quantitative Data: In Vitro Inhibition Profile

Early in vitro studies meticulously quantified the inhibitory potency of dorzolamide against various carbonic anhydrase isoenzymes. This selective inhibition is a key feature of its pharmacological profile.

ParameterIsoenzymeValueSpeciesReference
Ki Carbonic Anhydrase II (CA-II)1.9 nMHuman[5]
Ki Carbonic Anhydrase IV (CA-IV)31 nMHuman[5]
IC50 Carbonic Anhydrase I (CA-I)600 nMHuman[6]
IC50 Carbonic Anhydrase II (CA-II)0.18 nMHuman[6]
IC50 Carbonic Anhydrase Activity2.4 µMBovine (Corneal Endothelial Cells)[3][7]

Secondary Mechanism: Vasodilation of Ocular Arteries

Beyond its primary effect on aqueous humor dynamics, in vitro studies have revealed a secondary mechanism of action for dorzolamide: the vasodilation of ocular arteries. This effect is independent of carbonic anhydrase inhibition and is mediated by the nitric oxide (NO) signaling pathway.

Signaling Pathway: Nitric Oxide-Dependent Vasorelaxation

cluster_vascular_endothelium Vascular Endothelium cluster_vascular_smooth_muscle Vascular Smooth Muscle Dorzolamide_V Dorzolamide eNOS Endothelial Nitric Oxide Synthase (eNOS) Dorzolamide_V->eNOS Activates Ca_channel Voltage-Dependent Ca2+ Channels Dorzolamide_V->Ca_channel Inhibits NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates K_channel K+ Channels PKG->K_channel Activates Vasorelaxation Vasorelaxation K_channel->Vasorelaxation Leads to Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Ca_influx->Vasorelaxation Inhibition leads to

Caption: Dorzolamide induces vasorelaxation via NO signaling and Ca2+ channel inhibition.

Studies on isolated porcine and rabbit ciliary arteries demonstrated that dorzolamide induces a concentration-dependent relaxation.[8][9][10] This vasorelaxation was abolished by the removal of the vascular endothelium and by inhibitors of nitric oxide synthase (NOS) and guanylyl cyclase, indicating a dependency on the NO-cGMP pathway.[8] Furthermore, some evidence suggests that dorzolamide's vasodilatory action is also mediated by the inhibition of Ca2+ entry through voltage-dependent Ca2+ channels in vascular smooth muscle cells.[10]

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Based on Intracellular pH Measurement)

This protocol is a representative method for assessing carbonic anhydrase activity and its inhibition by compounds like dorzolamide in vitro, based on the principles described in early studies.[3][7]

Objective: To determine the inhibitory effect of dorzolamide on carbonic anhydrase activity by measuring changes in intracellular pH (pHi) in cultured cells (e.g., bovine corneal endothelial cells or ciliary epithelial cells).

Materials:

  • Cultured cells grown on glass coverslips

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • HCO3--free Ringer's solution

  • CO2/HCO3--containing Ringer's solution

  • This compound solutions of varying concentrations

  • Fluorescence microscopy setup with a perfusion system

Procedure:

  • Cell Loading: Incubate the cultured cells with the pH-sensitive fluorescent dye (e.g., 2 µM BCECF-AM) for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active, fluorescent form.

  • Baseline Measurement: Mount the coverslip with the loaded cells in a perfusion chamber on the microscope stage. Perfuse the cells with HCO3--free Ringer's solution to establish a baseline intracellular pH.

  • Induction of pHi Change: Rapidly switch the perfusate to CO2/HCO3--containing Ringer's solution. This will cause an influx of CO2, which is hydrated by intracellular carbonic anhydrase to form carbonic acid, leading to a rapid decrease in pHi.

  • Measurement of Inhibition: Repeat the perfusion switch in the presence of varying concentrations of dorzolamide. The rate of pHi decrease is proportional to the carbonic anhydrase activity. Inhibition of the enzyme by dorzolamide will result in a slower rate of pHi change.

  • Data Analysis: Measure the fluorescence ratio at two excitation wavelengths and calibrate it to pHi values. Calculate the rate of pHi change in the absence and presence of the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the dorzolamide concentration.

Experimental Workflow: In Vitro CA Inhibition Assay

Start Start: Cultured Cells LoadDye Load with pH-sensitive dye (BCECF-AM) Start->LoadDye Wash Wash to remove extracellular dye LoadDye->Wash Mount Mount on microscope Wash->Mount Perfuse_Free Perfuse with HCO3--free Ringer's (Baseline) Mount->Perfuse_Free Perfuse_CO2 Switch to CO2/HCO3- Ringer's Perfuse_Free->Perfuse_CO2 Measure_pHi Measure rate of pHi decrease (Control) Perfuse_CO2->Measure_pHi Perfuse_Dorzolamide Perfuse with Dorzolamide + CO2/HCO3- Ringer's Measure_pHi->Perfuse_Dorzolamide Measure_pHi_Inhibited Measure rate of pHi decrease (Inhibited) Perfuse_Dorzolamide->Measure_pHi_Inhibited Analyze Analyze Data: Calculate IC50 Measure_pHi_Inhibited->Analyze End End Analyze->End

Caption: Workflow for determining carbonic anhydrase inhibition using pHi measurements.

In Vitro Measurement of Aqueous Humor Formation

While direct in vitro measurement of aqueous humor formation is complex, early research often utilized isolated ciliary body preparations or perfusion models to study the effects of inhibitors.

Objective: To assess the effect of dorzolamide on the rate of fluid and ion transport across the ciliary epithelium, as a surrogate for aqueous humor formation.

Methodology (Conceptual):

  • Tissue Preparation: Isolate the iris-ciliary body from an animal eye (e.g., rabbit or bovine).

  • Ussing Chamber Setup: Mount the ciliary epithelium in an Ussing chamber, which separates the tissue into two compartments, allowing for the measurement of ion transport across the epithelial layer.

  • Measurement of Short-Circuit Current: Measure the short-circuit current (Isc), which is an indicator of net ion transport across the epithelium.

  • Application of Dorzolamide: Add dorzolamide to the bathing solution on the "blood" side of the tissue.

  • Data Analysis: A decrease in the short-circuit current upon the addition of dorzolamide would indicate an inhibition of ion transport, which is a key driver of aqueous humor secretion.

Conclusion

The early in vitro studies of this compound were instrumental in establishing its fundamental pharmacological properties. They not only confirmed its potent and selective inhibition of carbonic anhydrase II as its primary mechanism for lowering intraocular pressure but also uncovered a secondary vasodilatory effect mediated by the nitric oxide pathway. The quantitative data on its inhibitory constants and the detailed understanding of its cellular mechanisms of action continue to be of great relevance to researchers and clinicians in the field of ophthalmology. This foundational knowledge serves as a basis for the development of new therapeutic strategies for glaucoma and other ocular diseases.

References

An In-Depth Technical Guide to the Chemical Structure of Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Dorzolamide Hydrochloride is a potent carbonic anhydrase inhibitor used topically to manage elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma. Its therapeutic efficacy is intrinsically linked to its unique thieno[2,3-b]thiopyran scaffold and specific stereochemistry. This technical guide provides a comprehensive investigation into the chemical structure of this compound, detailing its chemical identifiers, physicochemical properties, and the experimental data that elucidates its three-dimensional architecture. It includes summaries of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of its structure, synthesis, and mechanism of action for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of Dorzolamide, a sulfonamide derivative. The key identifiers and physicochemical characteristics are summarized below, providing a foundational understanding of the molecule.[1][2]

Identifier Value Reference
IUPAC Name (4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride--INVALID-LINK--[1]
CAS Number 130693-82-2--INVALID-LINK--[1]
Molecular Formula C₁₀H₁₇ClN₂O₄S₃--INVALID-LINK--[1]
Molecular Weight 360.9 g/mol --INVALID-LINK--[1]
SMILES String CCN[C@H]1C--INVALID-LINK--C.Cl--INVALID-LINK--
InChI Key OSRUSFPMRGDLAG-QMGYSKNISA-N--INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Solubility Soluble in water; slightly soluble in methanol and ethanol--INVALID-LINK--
Melting Point Approximately 281 °C (decomposition)--INVALID-LINK--[3]

Chemical Structure Visualization

The chemical structure of this compound features a bicyclic sulfonamide core with two chiral centers at the C4 and C6 positions, which are critical for its biological activity.

Caption: 2D Chemical Structure of this compound.

Experimental Structural Analysis

The precise three-dimensional arrangement of atoms in this compound has been determined through various experimental techniques, primarily X-ray crystallography and spectroscopic methods.

X-ray Crystallography

Single-crystal X-ray diffraction has provided definitive proof of the molecular conformation and stereochemistry of this compound.[4] The analysis confirms the (4S, 6S)-trans configuration, where the ethylamino group at C4 and the methyl group at C6 are on opposite sides of the thiopyran ring. The ethylammonio side chain is in an extended conformation and is protonated at the nitrogen atom, which forms a hydrogen bond with the chloride anion.[4]

Experimental Protocol: X-ray Powder Diffraction (XRPD)

A generalized protocol for analyzing crystalline forms of a pharmaceutical compound like Dorzolamide HCl is as follows:

  • Sample Preparation: A small amount (typically 10-50 mg) of the crystalline powder is gently packed into a sample holder. The surface is flattened to ensure a uniform plane for X-ray exposure.

  • Instrument Setup: The sample is placed in an X-ray diffractometer. Typical instrument settings include:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 3° to 40°.

    • Scan Speed: 1-2° per minute.

  • Data Collection: The instrument measures the intensity of diffracted X-rays as a function of the angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions (in °2θ) and relative intensities of the diffraction peaks are characteristic of a specific crystalline form (polymorph).

Spectroscopic Data

Spectroscopic methods provide complementary information about the chemical structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of Dorzolamide HCl in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer magnet (e.g., 400 or 600 MHz). The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling to simplify the spectrum. This requires a longer acquisition time than ¹H NMR.

    • 2D NMR (COSY, HSQC, HMBC): If further structural confirmation is needed, two-dimensional experiments can be performed to establish connectivity between protons (COSY) or between protons and carbons (HSQC, HMBC).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).[5][6]

FTIR and DSC Data

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups, while Differential Scanning Calorimetry (DSC) characterizes the thermal properties, such as the melting point.

Technique Observed Data Interpretation
FTIR Peaks at ~3275, 1620, 1305, 1144 cm⁻¹Corresponds to N-H, C=C, and S=O (sulfone/sulfonamide) stretching vibrations.
DSC Endothermic peak at ~281 °CIndicates the melting point with decomposition.

Synthesis Pathway

The synthesis of this compound is a multi-step process that requires precise stereochemical control to obtain the desired (4S, 6S) enantiomer. While several routes exist, a common approach involves the synthesis of a racemic mixture followed by chiral resolution.[7][8]

Synthesis_Workflow start Starting Materials (e.g., Thiophene derivatives) intermediate1 Racemic Dorzolamide Base (Mixture of Stereoisomers) start->intermediate1 Multi-step Synthesis resolution Chiral Resolution (with Di-p-toluoyl-L-tartaric acid) intermediate1->resolution intermediate2 (4S,6S)-Dorzolamide Tartrate Salt resolution->intermediate2 neutralization Neutralization (Base) intermediate2->neutralization intermediate3 (4S,6S)-Dorzolamide Free Base neutralization->intermediate3 final_step Salt Formation (with HCl in Ethyl Acetate) intermediate3->final_step product This compound (Final Product) final_step->product

Caption: Generalized Synthetic Workflow for this compound.

Mechanism of Action

Dorzolamide functions by inhibiting the enzyme carbonic anhydrase II (CA-II), which is abundant in the ciliary processes of the eye.[9][10] This enzyme plays a crucial role in the production of aqueous humor, the fluid that maintains pressure within the eye.

The inhibition of CA-II slows the formation of bicarbonate ions (HCO₃⁻) from carbon dioxide and water.[11] This reduction in bicarbonate subsequently decreases the transport of sodium and fluid into the eye, leading to a significant reduction in aqueous humor secretion and, consequently, a lowering of intraocular pressure.[10][12]

Mechanism_of_Action cluster_process Aqueous Humor Production in Ciliary Body CO2_H2O CO₂ + H₂O CA2 Carbonic Anhydrase II (Enzyme) CO2_H2O->CA2 HCO3 Bicarbonate (HCO₃⁻) + H⁺ CA2->HCO3 Catalyzes Transport Na⁺ and Fluid Transport HCO3->Transport Humor Aqueous Humor Secretion Transport->Humor IOP Increased Intraocular Pressure (IOP) Humor->IOP Dorzolamide Dorzolamide HCl Dorzolamide->CA2 Inhibits

Caption: Signaling Pathway for Dorzolamide's Mechanism of Action.

References

Dorzolamide Hydrochloride: A Technical Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide hydrochloride is a potent, second-generation sulfonamide-based carbonic anhydrase inhibitor. It is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. This technical guide provides an in-depth analysis of dorzolamide's mechanism of action, focusing on its role as a highly specific inhibitor of carbonic anhydrase isozymes. This document will detail the quantitative aspects of its inhibitory activity, outline key experimental protocols for its characterization, and visualize the associated biochemical pathways and experimental workflows.

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and their axons, leading to irreversible blindness. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). The aqueous humor, a clear fluid that fills the anterior and posterior chambers of the eye, is responsible for maintaining IOP. This fluid is continuously produced by the ciliary body and drained through the trabecular meshwork and uveoscleral outflow pathways.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the ciliary processes of the eye, carbonic anhydrase II (CA-II) plays a crucial role in the secretion of aqueous humor. By catalyzing the formation of bicarbonate ions, CA-II facilitates the subsequent transport of ions and water, thereby contributing to aqueous humor production.[2]

This compound was the first topically active carbonic anhydrase inhibitor to be approved for clinical use.[3] Its development marked a significant advancement in glaucoma therapy, offering a targeted approach to reducing IOP with a more favorable systemic side-effect profile compared to orally administered CA inhibitors.[4] This guide will explore the technical details of dorzolamide's interaction with carbonic anhydrase and its physiological consequences.

Mechanism of Action: Carbonic Anhydrase Inhibition

Dorzolamide exerts its therapeutic effect by specifically inhibiting carbonic anhydrase, primarily the isozyme CA-II, which is abundant in the ciliary processes.[5] The inhibition of CA-II in the ciliary epithelium reduces the formation of bicarbonate ions.[2] This, in turn, is thought to slow the transport of sodium and fluid, leading to a decrease in aqueous humor secretion and a subsequent reduction in intraocular pressure.[3][5]

The sulfonamide moiety of dorzolamide binds to the zinc ion in the active site of the carbonic anhydrase enzyme, preventing its catalytic activity.[6] X-ray crystallography studies have provided detailed insights into the binding interactions between dorzolamide and human carbonic anhydrase II, confirming the coordination of the sulfonamide group to the active site zinc ion.[6][7][8]

Signaling Pathway of Aqueous Humor Production and the Role of Carbonic Anhydrase Inhibition

The production of aqueous humor is a complex process involving the transport of ions and water across the bilayered ciliary epithelium, which consists of a pigmented epithelium (PE) and a non-pigmented epithelium (NPE). Carbonic anhydrase plays a vital role in providing bicarbonate for these transport processes. Dorzolamide's inhibition of this enzyme disrupts this pathway, leading to reduced aqueous humor secretion.

cluster_stroma Ciliary Stroma cluster_pe Pigmented Epithelium (PE) cluster_npe Non-Pigmented Epithelium (NPE) cluster_aq Aqueous Humor CO2_stroma CO2 CA_pe Carbonic Anhydrase CO2_stroma->CA_pe Diffusion CA_npe Carbonic Anhydrase (CA-II) CO2_stroma->CA_npe Diffusion H2O_stroma H2O H2O_stroma->CA_pe H2O_stroma->CA_npe HCO3_pe HCO3- CA_pe->HCO3_pe H_pe H+ CA_pe->H_pe HCO3_npe HCO3- HCO3_pe->HCO3_npe Gap Junctions CA_npe->HCO3_npe H_npe H+ CA_npe->H_npe Dorzolamide Dorzolamide Dorzolamide->CA_npe Inhibition Bicarbonate_Transporter Bicarbonate Transporter HCO3_npe->Bicarbonate_Transporter Na_H_Exchanger Na+/H+ Exchanger H_npe->Na_H_Exchanger Na_aq Na+ Na_H_Exchanger->Na_aq Na+ influx HCO3_aq HCO3- Bicarbonate_Transporter->HCO3_aq HCO3- efflux Na_K_ATPase Na+/K+ ATPase Na_K_ATPase->Na_aq Na+ efflux H2O_aq H2O HCO3_aq->H2O_aq Osmosis Na_aq->H2O_aq Osmosis cluster_prep Preparation cluster_mixing Reaction Initiation cluster_detection Data Acquisition & Analysis Enzyme Prepare Enzyme and Inhibitor Solutions SyringeA Syringe A: Enzyme + Inhibitor + pH Indicator Enzyme->SyringeA Substrate Prepare CO2-Saturated Water SyringeB Syringe B: CO2-Saturated Water Substrate->SyringeB StoppedFlow Stopped-Flow Instrument SyringeA->StoppedFlow SyringeB->StoppedFlow Spectro Spectrophotometer/ Spectrofluorometer StoppedFlow->Spectro Rapid Mixing Kinetics Monitor Change in Absorbance/Fluorescence Spectro->Kinetics Analysis Calculate Initial Rate and Inhibition Constants Kinetics->Analysis

References

An In-depth Technical Guide on the Initial Safety and Toxicity of Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial safety and toxicity profile of Dorzolamide Hydrochloride, a topical carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. The information is compiled from preclinical and early-stage clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

This compound reduces intraocular pressure (IOP) by inhibiting carbonic anhydrase isoenzyme II (CA-II).[1][2][3][4] In the ciliary processes of the eye, CA-II catalyzes the reversible reaction of carbon dioxide hydration to form bicarbonate ions.[1][2][3] The formation of these ions is a critical step in the production of aqueous humor. By inhibiting CA-II, dorzolamide slows the formation of bicarbonate ions, which subsequently reduces sodium and fluid transport.[2][3] This leads to a decrease in aqueous humor secretion and, consequently, a reduction in IOP.[1][2][3] Dorzolamide is highly specific for CA-II, an isoenzyme found in high concentrations in red blood cells and the ciliary processes.[2][4]

cluster_ciliary_process Ciliary Process Epithelium cluster_effect Pharmacological Effect CO2 CO2 + H2O CAII Carbonic Anhydrase II (CA-II) CO2->CAII Catalyzes HCO3 Bicarbonate (HCO3-) Aqueous_Humor Aqueous Humor Secretion HCO3->Aqueous_Humor Drives CAII->HCO3 Production Reduced_Aqueous Reduced Aqueous Humor Secretion CAII->Reduced_Aqueous Dorzolamide Dorzolamide HCl Dorzolamide->CAII Inhibits Dorzolamide->Reduced_Aqueous Leads to IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Maintains Reduced_IOP Reduced Intraocular Pressure Reduced_Aqueous->Reduced_IOP

Caption: Mechanism of action of this compound in reducing intraocular pressure.

Preclinical Safety and Toxicity

A series of preclinical studies were conducted in various animal models to establish the safety and toxicity profile of dorzolamide prior to human trials. These included acute, subchronic, and chronic toxicity studies, as well as evaluations of ocular irritation, carcinogenicity, mutagenicity, and reproductive effects.[5]

Acute toxicity studies are designed to determine the potential toxic effects of a substance after a single dose or multiple doses given within 24 hours.[6] The primary endpoint is often the median lethal dose (LD50).

Data Presentation: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 ValueReference
RatOral1,927 mg/kg[7][8]
MouseOral1,320 mg/kg[8][9]
RatSubcutaneous>2 g/kg[7]

Experimental Protocols: Acute Oral Toxicity (Rodent Model)

This protocol is based on standard guidelines for acute oral toxicity testing.

  • Animal Model: Healthy, young adult Sprague-Dawley rats or CD-1 mice are used.[7][8] Animals are acclimatized to laboratory conditions before the study.

  • Dosage and Administration: this compound is administered orally via gavage. A range of doses is used to determine the dose at which mortality occurs.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.[6][10]

  • Endpoint: The LD50 is calculated based on the number of mortalities observed at each dose level. Gross necropsy is performed on all animals at the end of the study.

start Start: Healthy Rodents acclimatize Acclimatization Period start->acclimatize grouping Grouping & Randomization (e.g., 5 animals/sex/group) acclimatize->grouping dosing Single Oral Gavage Dose of Dorzolamide HCl grouping->dosing observe_short Intensive Observation (First 4-24 hours) dosing->observe_short observe_long Daily Observation (14 Days) - Clinical Signs - Body Weight observe_short->observe_long endpoint Endpoint Determination: - Mortality Count - LD50 Calculation observe_long->endpoint necropsy Gross Necropsy endpoint->necropsy end End of Study necropsy->end start Start: Healthy Rabbits grouping Grouping: - Test (Dorzolamide) - Vehicle Control - Saline Control start->grouping dosing Topical Ocular Instillation (e.g., 3x daily) grouping->dosing exam Regular Ocular Examinations dosing->exam scoring Scoring of Ocular Reactions (Draize Scale) exam->scoring measure Corneal Thickness Measurement (Pachymetry) exam->measure microscopy Ophthalmoscopy & Slit Lamp Exam exam->microscopy histology Gross & Microscopic Examination (Post-Euthanasia) scoring->histology measure->histology microscopy->histology end End of Study histology->end

References

An In-depth Technical Guide to the Off-Target Effects of Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide Hydrochloride is a potent, second-generation carbonic anhydrase inhibitor formulated for topical ophthalmic use in the management of glaucoma and ocular hypertension.[1] Its primary mechanism of action is the highly specific inhibition of carbonic anhydrase isoenzyme II (CA-II) within the ciliary processes of the eye, leading to a reduction in aqueous humor secretion and a subsequent lowering of intraocular pressure (IOP).[2][3] While renowned for its target specificity, a comprehensive understanding of any potential off-target effects is critical for a complete pharmacological profile. This guide provides a detailed examination of the known off-target interactions of dorzolamide, focusing on quantitative binding data, the experimental methodologies used for their determination, and the physiological implications of these interactions.

Primary Pharmacodynamics and Target Profile

Dorzolamide is a sulfonamide derivative that acts as a potent inhibitor of carbonic anhydrase (CA).[4][5] The catalytic function of CA-II in the ciliary body is to hydrate carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and protons. This process facilitates the transport of sodium and fluid, forming the aqueous humor.[6] By inhibiting CA-II, dorzolamide effectively suppresses this metabolic pathway, reducing aqueous humor production by approximately 20% and lowering IOP.[6]

The key to dorzolamide's clinical success and favorable systemic side-effect profile, compared to first-generation oral CA inhibitors like acetazolamide, is its high affinity and specificity for the target isoenzyme, CA-II.[7]

Off-Target Profile of Dorzolamide

The principal and most well-characterized off-target interaction of dorzolamide is with another major isoenzyme of carbonic anhydrase, CA-I.

Quantitative Data: Selectivity Profile

Dorzolamide exhibits a significantly lower affinity for CA-I compared to its primary target, CA-II. This selectivity is the cornerstone of its safety profile, minimizing systemic effects. The inhibitory activity is summarized in the table below.

Target IsoenzymeLigandParameterValueFold Selectivity (CA-I / CA-II)Reference
Carbonic Anhydrase II (CA-II) DorzolamideIC500.18 nM~3333x[7]
Carbonic Anhydrase II (CA-II) DorzolamideKd1.1 nM-[8]
Carbonic Anhydrase I (CA-I) DorzolamideIC50600 nM-[7]
Carbonic Anhydrase I (CA-I) DorzolamideKd2,800 nM-[8]
Carbonic Anhydrase I (CA-I)N-desethyldorzolamideBindingBinds primarily to CA-I-[5][8]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

The data clearly indicates that dorzolamide is over 3000-fold more selective for its target enzyme, CA-II, than for the off-target CA-I isoenzyme.[7] The primary metabolite of dorzolamide, N-desethyldorzolamide, also demonstrates off-target binding, preferentially interacting with CA-I.[5][8]

Experimental Protocols

The quantitative data presented above are typically derived from a combination of enzyme inhibition assays and binding studies. Below are detailed, representative methodologies for these key experiments.

Carbonic Anhydrase Inhibition Assay (IC50 Determination)

This assay measures the ability of an inhibitor to block the enzymatic activity of carbonic anhydrase. A common method is the esterase activity assay, which uses a substrate that releases a chromophore upon cleavage by CA.

  • Objective: To determine the concentration of dorzolamide required to inhibit 50% of CA-I and CA-II enzymatic activity.

  • Materials:

    • Purified human carbonic anhydrase isoenzymes (CA-I and CA-II).

    • This compound stock solution (in DMSO or aqueous buffer).

    • p-Nitrophenyl acetate (NPA) as substrate.

    • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4).

    • 96-well microplate reader capable of reading absorbance at 405 nm.

  • Methodology:

    • Enzyme Preparation: A working solution of purified CA-I or CA-II is prepared in the assay buffer to a final concentration yielding a linear reaction rate.

    • Inhibitor Dilution: A serial dilution of dorzolamide is prepared in the assay buffer across a wide concentration range (e.g., from 1 pM to 1 µM).

    • Incubation: In a 96-well plate, the enzyme solution is pre-incubated with the various concentrations of dorzolamide (or vehicle control) for a set period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Reaction Initiation: The enzymatic reaction is initiated by adding the NPA substrate to each well.

    • Data Acquisition: The plate is immediately placed in the microplate reader, and the rate of p-nitrophenol production is measured by monitoring the increase in absorbance at 405 nm over time.

    • Data Analysis: The reaction rates are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Erythrocyte Binding Assay (Kd Determination)

This assay quantifies the binding affinity and capacity of dorzolamide to carbonic anhydrases within their native cellular environment (human red blood cells), which are rich in both CA-I and CA-II.

  • Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of dorzolamide for its binding sites in human erythrocytes.

  • Materials:

    • Freshly collected human whole blood with anticoagulant (e.g., heparin).

    • Radiolabeled ([³H] or [¹⁴C]) dorzolamide.

    • Unlabeled dorzolamide for competition studies.

    • Phosphate-buffered saline (PBS).

    • Scintillation counter and fluid.

  • Methodology:

    • Erythrocyte Preparation: Red blood cells (RBCs) are isolated from whole blood by centrifugation and washed multiple times with PBS to remove plasma and other blood components. A final suspension of a known cell density is prepared.

    • Binding Reaction: A fixed concentration of radiolabeled dorzolamide is incubated with the RBC suspension in the presence of increasing concentrations of unlabeled dorzolamide (to determine non-specific binding).

    • Incubation: The mixture is incubated for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 37°C).

    • Separation: Bound and free radioligand are separated by rapid centrifugation through a layer of silicone oil, pelleting the RBCs while leaving the unbound ligand in the supernatant.

    • Quantification: The radioactivity in the RBC pellet (representing total and non-specific binding) is quantified using a liquid scintillation counter.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are then determined by analyzing the saturation or competition binding data using Scatchard or non-linear regression analysis.[8]

Visualizations: Workflows and Pathways

General Workflow for Off-Target Screening

The following diagram illustrates a typical workflow for identifying and characterizing the off-target effects of a drug candidate like dorzolamide.

OffTargetWorkflow cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Selectivity & Risk Assessment A Primary Target Assay (e.g., CA-II Inhibition) B Broad Panel Screening (Receptors, Enzymes, Ion Channels) A->B High Potency Confirmed C Dose-Response Assays on Putative Off-Targets B->C Initial Hits Identified D Orthogonal Assays (e.g., Binding vs. Functional) C->D Confirmed Hit E Determine IC50 / Ki / Kd for Target vs. Off-Target D->E Validated Off-Target F Assess Therapeutic Index (On-Target vs. Off-Target Potency) E->F G In Vivo / Clinical Correlation (Evaluate Side Effects) F->G SelectivityProfile Dorzolamide Dorzolamide CA2 Primary Target: Carbonic Anhydrase II (CA-II) Dorzolamide->CA2 High Affinity Inhibition IC50 = 0.18 nM CA1 Off-Target: Carbonic Anhydrase I (CA-I) Dorzolamide->CA1 Low Affinity Inhibition IC50 = 600 nM (~3333x weaker) Metabolite Metabolite: N-desethyldorzolamide Dorzolamide->Metabolite Metabolism Metabolite->CA1 Preferential Binding MOA_Pathway cluster_ciliary Ciliary Epithelial Cell CO2 CO2 + H2O CA2_enzyme Carbonic Anhydrase II (CA-II) CO2->CA2_enzyme H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- + H+ (Bicarbonate + Proton) H2CO3->HCO3 Transport Ion & Fluid Transport HCO3->Transport AqueousHumor Aqueous Humor Formation Transport->AqueousHumor CA2_enzyme->H2CO3 Catalysis Dorzolamide Dorzolamide Dorzolamide->CA2_enzyme INHIBITS IOP Reduced Intraocular Pressure (IOP) AqueousHumor->IOP Reduced Production Leads To

References

Dorzolamide Hydrochloride: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used clinically to reduce intraocular pressure in the management of glaucoma and ocular hypertension.[1][2][3] Its efficacy stems from the specific inhibition of carbonic anhydrase isoenzyme II (CA-II) located in the ciliary processes of the eye.[1][4][5] This targeted action decreases the secretion of aqueous humor, thereby lowering intraocular pressure.[2][3][6] This in-depth technical guide provides a comprehensive overview of the target identification and validation of dorzolamide, detailing its mechanism of action, quantitative binding and inhibition data, and the experimental protocols used to elucidate these properties. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Target Identification: Carbonic Anhydrase

The primary molecular target of dorzolamide has been unequivocally identified as carbonic anhydrase (CA), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3][7] Of the various CA isoenzymes, dorzolamide exhibits a high degree of selectivity for carbonic anhydrase II (CA-II), which is abundantly expressed in the ciliary processes of the eye and plays a crucial role in the production of aqueous humor.[1][5][8]

Dorzolamide's affinity for CA-II is significantly higher than for other isoforms, such as CA-I, contributing to its localized therapeutic effect and minimizing systemic side effects.[1][5][9] The sulfonamide moiety of dorzolamide binds to the zinc ion in the active site of the enzyme, mimicking the transition state of the carbon dioxide hydration reaction and effectively blocking its catalytic activity.[10]

Signaling Pathway and Mechanism of Action

Dorzolamide's therapeutic effect is a direct consequence of its inhibition of carbonic anhydrase II in the ciliary epithelium. The following diagram illustrates the signaling pathway and the drug's mechanism of action.

Dorzolamide_Mechanism_of_Action cluster_ciliary_epithelium Ciliary Epithelium cluster_effect Physiological Effect CO2 CO₂ H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 Hydration H2O H₂O H2O->H2CO3 HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion Transport Ion & Fluid Transport HCO3->Transport Na_ion Na⁺ Na_ion->Transport Fluid Fluid (Aqueous Humor Precursor) Aqueous_Humor Aqueous Humor Secretion Fluid->Aqueous_Humor CAII Carbonic Anhydrase II (CA-II) CAII->H2CO3 Catalyzes Dorzolamide Dorzolamide Dorzolamide->CAII Inhibits Transport->Fluid Reduced_Aqueous_Humor Decreased Aqueous Humor Secretion Reduced_IOP Reduced Intraocular Pressure (IOP) Reduced_Aqueous_Humor->Reduced_IOP

Dorzolamide's mechanism of action in the ciliary epithelium.

Inhibition of CA-II by dorzolamide disrupts the formation of bicarbonate ions.[1][2] This reduction in bicarbonate availability slows down the subsequent transport of sodium ions and fluid into the posterior chamber of the eye, leading to a decrease in the rate of aqueous humor secretion.[3][4] The ultimate physiological effect is a reduction in intraocular pressure, a key therapeutic goal in the management of glaucoma.[11]

Quantitative Data for Target Validation

The interaction of dorzolamide with its carbonic anhydrase targets has been extensively quantified through various biochemical and biophysical assays. The following tables summarize key binding affinity and inhibitory activity data.

Table 1: Inhibitory Potency of Dorzolamide against Carbonic Anhydrase Isoforms

IsoformKi (nM)IC50 (nM)Reference(s)
Human CA-I -600[1][12]
Human CA-II 1.90.18[9][12]
Human CA-IV 316.9[9][12]
Bovine CA-II 2.5 ± 0.5-

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of the potency of an inhibitor.

Table 2: Binding Affinity of Dorzolamide for Carbonic Anhydrase Isoforms

IsoformKd (µM)Assay MethodReference(s)
Human CA-I 2.8In vitro Erythrocyte Binding[13]
Human CA-II 0.0011In vitro Erythrocyte Binding[13]
Bovine CA-II 2.08 ± 0.63Thermofluor Assay

Kd (Dissociation Constant) is a measure of the binding affinity between a ligand and a protein.

Experimental Protocols for Target Validation

A variety of experimental techniques have been employed to validate carbonic anhydrase as the target of dorzolamide and to characterize the drug-target interaction. Detailed methodologies for key experiments are provided below.

Biochemical Assays: Enzyme Inhibition

4.1.1. Stopped-Flow Spectrophotometry for Carbonic Anhydrase Activity

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

  • Principle: The assay follows the change in absorbance of a pH indicator (e.g., phenol red) as the pH of a solution changes due to the CA-catalyzed hydration of CO₂ to carbonic acid, which then dissociates into a bicarbonate ion and a proton.[2]

  • Instrumentation: A stopped-flow spectrophotometer is required to measure the rapid kinetics of the reaction.[2]

  • Reagents:

    • Assay Buffer: 50 mM HEPES, 50 mM Na₂SO₄, 50 mM MgSO₄, 0.004% (w/v) phenol red, pH adjusted to 8.0.[2]

    • Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water for 30 minutes).[2]

    • Enzyme: Purified carbonic anhydrase II.

    • Inhibitor: this compound solutions of varying concentrations.

  • Procedure:

    • Equilibrate the stopped-flow apparatus and all solutions to a constant temperature (e.g., 25°C).

    • In one syringe of the stopped-flow instrument, load the assay buffer containing the enzyme and the inhibitor (or vehicle control).

    • In the second syringe, load the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes and monitor the change in absorbance at 557 nm over time.

    • The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

    • Repeat the experiment with different concentrations of dorzolamide to determine the IC₅₀ and Kᵢ values.

Stopped_Flow_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reagents Prepare Assay Buffer, CO₂ Substrate, Enzyme, and Dorzolamide Solutions Equilibrate Equilibrate Instrument and Reagents to 25°C Reagents->Equilibrate Load_S1 Load Syringe 1: Enzyme + Dorzolamide in Assay Buffer Equilibrate->Load_S1 Load_S2 Load Syringe 2: CO₂-Saturated Water Equilibrate->Load_S2 Mix Rapid Mixing Load_S1->Mix Load_S2->Mix Measure Monitor Absorbance Change at 557 nm Mix->Measure Rate Determine Initial Reaction Rate Measure->Rate Plot Plot Rate vs. [Dorzolamide] Rate->Plot Calculate Calculate IC₅₀ and Kᵢ Plot->Calculate

Workflow for the stopped-flow spectrophotometry assay.
Biophysical Assays: Binding Affinity

4.2.1. Thermofluor (Differential Scanning Fluorimetry) Assay

This assay measures the thermal stability of a protein in the presence and absence of a ligand to determine binding affinity.

  • Principle: The binding of a ligand, such as dorzolamide, to its target protein, carbonic anhydrase, often increases the protein's thermal stability.[3][4][11] This change in the melting temperature (Tₘ) can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.[3][11]

  • Instrumentation: A real-time PCR machine capable of monitoring fluorescence over a temperature gradient.[3][11]

  • Reagents:

    • Purified carbonic anhydrase II.

    • This compound solutions of varying concentrations.

    • SYPRO Orange dye.

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Prepare a master mix containing the purified CA-II and SYPRO Orange dye in the assay buffer.

    • Aliquot the master mix into the wells of a 96-well PCR plate.

    • Add varying concentrations of dorzolamide (or vehicle control) to the wells.

    • Seal the plate and place it in the real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of SYPRO Orange.

    • The Tₘ is determined as the midpoint of the unfolding transition.

    • The shift in Tₘ (ΔTₘ) at different dorzolamide concentrations can be used to calculate the dissociation constant (Kd).

Thermofluor_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_data_analysis Data Analysis Master_Mix Prepare Master Mix: CA-II + SYPRO Orange in Assay Buffer Aliquot Aliquot Master Mix into 96-well Plate Master_Mix->Aliquot Add_Drug Add Varying Concentrations of Dorzolamide Aliquot->Add_Drug Seal_Plate Seal Plate and Place in Real-Time PCR Machine Add_Drug->Seal_Plate Temp_Ramp Apply Temperature Gradient (25°C to 95°C) Seal_Plate->Temp_Ramp Monitor_Fluorescence Continuously Monitor Fluorescence Temp_Ramp->Monitor_Fluorescence Determine_Tm Determine Melting Temperature (Tₘ) Monitor_Fluorescence->Determine_Tm Calculate_DeltaTm Calculate ΔTₘ vs. [Dorzolamide] Determine_Tm->Calculate_DeltaTm Calculate_Kd Calculate Dissociation Constant (Kd) Calculate_DeltaTm->Calculate_Kd

Workflow for the Thermofluor assay.
Structural Biology: X-ray Crystallography

Determining the three-dimensional structure of the dorzolamide-CA-II complex provides definitive evidence of direct binding and reveals the molecular interactions at the atomic level.

  • Principle: X-ray crystallography involves crystallizing the protein-ligand complex and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.[5][14][15]

  • General Procedure:

    • Protein Expression and Purification: Recombinant human carbonic anhydrase II is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.[6][16][17]

    • Crystallization: The purified CA-II is mixed with dorzolamide and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.[9][18][19]

    • Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source), and the diffraction data are collected.[5][14]

    • Structure Determination and Refinement: The diffraction data are processed to determine the crystal structure of the CA-II-dorzolamide complex. The structure is then refined to obtain a final, high-resolution model.[20]

Cell-Based Assays: Target Engagement

4.4.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a drug binds to its intended target within the complex environment of a living cell.

  • Principle: Ligand binding stabilizes the target protein against thermal denaturation. In CETSA, cells are treated with the drug, heated to denature proteins, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blotting or other immunoassays.[21][22][23]

  • Procedure:

    • Culture appropriate cells that endogenously express carbonic anhydrase II.

    • Treat the cells with varying concentrations of dorzolamide or a vehicle control for a defined period.

    • Heat the cell suspensions to a range of temperatures to induce protein denaturation.

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Quantify the amount of soluble CA-II in the supernatant using an antibody-based method like Western blotting.

    • An increase in the amount of soluble CA-II at higher temperatures in the presence of dorzolamide indicates target engagement.

Conclusion

The identification and validation of carbonic anhydrase II as the primary target of this compound are supported by a robust body of evidence from biochemical, biophysical, structural, and cell-based studies. The high affinity and specificity of dorzolamide for CA-II in the ciliary processes of the eye provide a clear mechanism for its therapeutic efficacy in lowering intraocular pressure. The experimental protocols detailed in this guide offer a comprehensive toolkit for researchers to further investigate the interactions of dorzolamide and other carbonic anhydrase inhibitors, facilitating the development of next-generation therapies for glaucoma and related ocular diseases.

References

The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide Hydrochloride, a potent carbonic anhydrase inhibitor, is a cornerstone in the management of elevated intraocular pressure. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This technical guide provides a comprehensive exploration of the stereochemical aspects of this compound, detailing its synthesis, chiral separation, and the profound impact of its stereoisomers on pharmacological activity. This document is intended to serve as a detailed resource, incorporating quantitative data, explicit experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to the Stereochemistry of Dorzolamide

This compound is a sulfonamide derivative with two chiral centers, giving rise to four possible stereoisomers. The therapeutically active compound is the (4S,6S)-enantiomer.[1] The other enantiomer, (4R,6R)-dorzolamide, and the two diastereomers, (4S,6R) and (4R,6S), are considered impurities and are significantly less active or inactive. The precise three-dimensional arrangement of the ethylamino group at the 4-position and the methyl group at the 6-position of the thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide core is critical for its potent inhibitory activity against carbonic anhydrase II (CA-II).

Pharmacological Significance of Stereoisomers

The pharmacological activity of Dorzolamide is almost exclusively attributed to the (4S,6S)-enantiomer due to its high affinity for the active site of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary body of the eye. Inhibition of CA-II reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure.

Comparative Inhibitory Activity
Carbonic Anhydrase Isoenzyme(4S,6S)-Dorzolamide IC50 (nM)(4R,6R)-Dorzolamide IC50
hCA-I600[1]Not Reported
hCA-II0.18[1]Not Reported
hCA-IV6.9[1]Not Reported

Stereoselective Synthesis of (4S,6S)-Dorzolamide Hydrochloride

The synthesis of enantiomerically pure (4S,6S)-Dorzolamide Hydrochloride is a key challenge. Several strategies have been developed to achieve high stereoselectivity, primarily focusing on the asymmetric reduction of a ketone intermediate or the use of chiral starting materials.

Representative Stereoselective Synthesis Protocol

The following protocol is a synthesized representation of methods described in the patent literature.

Step 1: Preparation of the Aminated Intermediate

  • To a solution of the protected hydroxy derivative of 5,6-dihydro-4-(R)-hydroxy-6-(S)-methyl-4H-thieno-[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide in a suitable solvent (e.g., tetrahydrofuran), add a protecting group for the sulfonamide moiety.

  • Activate the hydroxy group, for example, by converting it to a mesylate or tosylate.

  • Displace the leaving group with ethylamine to introduce the (S)-configured ethylamino group at the 4-position.

  • Deprotect the sulfonamide group to yield the aminated intermediate.

Step 2: Sulfonylation and Chlorination

  • Cool fuming sulfuric acid (20%) to -7°C ± 2°C.

  • Add the aminated intermediate in portions while maintaining the low temperature.

  • Allow the reaction mixture to warm to 20°C ± 5°C and stir for approximately 22 hours.

  • Add thionyl chloride to the reaction mixture at 20°C ± 5°C.

  • Heat the mixture to 60°-65°C and stir for 24 hours to yield the corresponding sulfonyl chloride.

Step 3: Ammonolysis

  • Cool the sulfonyl chloride intermediate in a suitable solvent.

  • Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent to form the sulfonamide.

Step 4: Formation of this compound

  • Dissolve the crude (4S,6S)-Dorzolamide base in ethyl acetate.

  • Adjust the pH to approximately 1 with a solution of hydrogen chloride in ethanol (e.g., 5%).

  • Stir the resulting slurry at room temperature, then cool to 0°-4°C and continue stirring for several hours to promote crystallization.

  • Filter the precipitate, wash with cold ethyl acetate, and dry under vacuum to obtain (4S,6S)-Dorzolamide Hydrochloride.[2]

Step 5: Purification

  • Dissolve the crude this compound in water at an elevated temperature (95°-105°C).

  • Treat with activated carbon to remove colored impurities.

  • Filter the hot solution and gradually cool to 0°-4°C to induce crystallization.

  • Filter the purified crystals, wash with cold water, and dry under vacuum.[2]

G cluster_synthesis Stereoselective Synthesis Workflow A Protected Hydroxy Intermediate B Aminated Intermediate A->B Ethylamine Displacement C Sulfonyl Chloride B->C Sulfonylation/ Chlorination D Crude (4S,6S)-Dorzolamide Base C->D Ammonolysis E Crude Dorzolamide HCl D->E HCl Salt Formation F (4S,6S)-Dorzolamide HCl (Purified) E->F Recrystallization G cluster_hplc Chiral HPLC Analysis Workflow A Dorzolamide HCl Sample B Sample Preparation (Dissolution in Methanol) A->B C Injection into HPLC B->C D Chiral Column Separation C->D E UV Detection (254 nm) D->E F Chromatogram (Separated Enantiomer Peaks) E->F G Quantification of Stereoisomers F->G G cluster_pathway Dorzolamide Mechanism of Action CO2 CO2 + H2O CAII Carbonic Anhydrase II (in Ciliary Body) CO2->CAII HCO3 H+ + HCO3- CAII->HCO3 Secretion Aqueous Humor Secretion HCO3->Secretion IOP Increased Intraocular Pressure Secretion->IOP Dorzolamide (4S,6S)-Dorzolamide Dorzolamide->CAII Inhibition

References

The Advent of Topical Carbonic Anhydrase Inhibitors: A Technical Guide to their Historical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of glaucoma, a progressive optic neuropathy characterized by elevated intraocular pressure (IOP), has been significantly advanced by the development of topical carbonic anhydrase inhibitors (CAIs). These agents represent a pivotal shift from systemically administered drugs, offering a more targeted therapeutic approach with a markedly improved side-effect profile. This technical guide provides an in-depth exploration of the historical development of topical CAIs, detailing the key scientific milestones, experimental methodologies, and quantitative data that have defined this important class of ophthalmic drugs.

From Systemic to Topical: A Paradigm Shift in Glaucoma Therapy

The therapeutic utility of carbonic anhydrase inhibition in lowering IOP was first realized with the advent of systemic CAIs, such as acetazolamide, in the 1950s.[1] These drugs effectively reduce aqueous humor production by inhibiting the carbonic anhydrase enzyme in the ciliary body.[2][3][4] However, their use is often limited by a range of systemic side effects, including paresthesia, fatigue, and metabolic acidosis, due to the widespread distribution of carbonic anhydrase throughout the body.[5] This clinical challenge spurred decades of research aimed at developing a topically active CAI that could deliver therapeutic concentrations to the eye while minimizing systemic exposure.

The culmination of these efforts arrived in the mid-1990s with the introduction of dorzolamide, the first commercially successful topical CAI, followed by brinzolamide.[1][6] These second-generation CAIs were specifically designed to possess the physicochemical properties necessary for corneal penetration and potent inhibition of the relevant carbonic anhydrase isozymes within the ciliary processes, primarily CA-II and CA-IV.[5][6]

Mechanism of Action: Inhibition of Aqueous Humor Formation

Topical CAIs lower intraocular pressure by reducing the production of aqueous humor.[7][8] This is achieved through the inhibition of carbonic anhydrase in the ciliary epithelium. The enzyme catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[9] The subsequent movement of bicarbonate ions into the posterior chamber is a key step in aqueous humor secretion, creating an osmotic gradient that drives the flow of water. By blocking this initial step, CAIs effectively reduce the rate of aqueous humor formation.[10]

cluster_ciliary_epithelium Ciliary Epithelium CO2 CO₂ CA Carbonic Anhydrase (CA-II) CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) CA->H2CO3 Catalysis HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion AqueousHumor Aqueous Humor Formation HCO3->AqueousHumor Secretion Topical_CAI Topical CAI (Dorzolamide, Brinzolamide) Topical_CAI->CA Inhibition cluster_workflow In Vitro CA Inhibition Assay Workflow A Prepare Reagents: - Purified CA Isozyme - Assay Buffer (e.g., Tris-HCl) - Substrate (e.g., p-NPA) - Test Inhibitor B Incubate CA isozyme with varying concentrations of the test inhibitor. A->B C Initiate reaction by adding the substrate (p-nitrophenyl acetate). B->C D Monitor the hydrolysis of the substrate to p-nitrophenol spectrophotometrically at 400 nm. C->D E Calculate the rate of reaction for each inhibitor concentration. D->E F Determine the IC₅₀ value (inhibitor concentration causing 50% inhibition of enzyme activity). E->F

References

Physicochemical Properties of Dorzolamide Hydrochloride Powder: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide Hydrochloride is a potent carbonic anhydrase inhibitor utilized in ophthalmic preparations for the management of glaucoma and ocular hypertension. A comprehensive understanding of its physicochemical properties is fundamental for formulation development, quality control, and ensuring optimal therapeutic outcomes. This technical guide provides a detailed examination of the core physicochemical characteristics of this compound powder, including its chemical structure, melting point, solubility, pKa, and polymorphism. Detailed methodologies for key analytical experiments are presented, and quantitative data are summarized for ease of reference.

Chemical and Physical Identification

This compound is a white to off-white crystalline powder.[1][2][3] Its chemical name is (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride.[1]

IdentifierValue
Molecular Formula C₁₀H₁₇ClN₂O₄S₃[4]
Molecular Weight 360.9 g/mol [1][3][4]
CAS Number 130693-82-2[4]

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound powder.

PropertyValue(s)Method(s) of Determination
Melting Point ~264°C[1][2][3], 281°C (decomposes)[5], 283-285°C[6]Differential Scanning Calorimetry (DSC), Capillary Method[7][8][9][10]
Solubility Soluble in water; slightly soluble in methanol and ethanol.[1][2][11]Equilibrium Solubility Measurement
pKa Strongest Acidic: 8.16, Strongest Basic: 6.88[4][12]Potentiometric Titration, Liquid Chromatography[13][14][15][16]
Polymorphism Exhibits polymorphism; at least two crystalline forms (Form I and Form II/Form A and Form B) and an amorphous state have been identified.[17][18][19][20][21]X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)[7][22][23][24][25][26][27][28]

In-depth Analysis of Physicochemical Characteristics

Melting Point

The melting point of this compound is a critical parameter for its identification and purity assessment. Various sources report a melting point in the range of approximately 264°C to 285°C, with decomposition often occurring at this temperature.[1][2][3][5][6] This variation may be attributable to the presence of different polymorphic forms or variations in experimental conditions.

Solubility

This compound's solubility in water is a key factor in its formulation as an aqueous ophthalmic solution.[1][2][3][11] Its slight solubility in alcohols like methanol and ethanol is also a relevant characteristic for certain processing and analytical methods.

pKa

The acid dissociation constants (pKa) of this compound are crucial for predicting its ionization state at physiological pH, which influences its solubility, membrane permeability, and interaction with its biological target, carbonic anhydrase. With both acidic and basic functional groups, its behavior in different pH environments is complex.[4][12]

Polymorphism

This compound is known to exist in multiple solid-state forms, a phenomenon known as polymorphism.[17][21] At least two crystalline forms, often designated as Form I and Form II (or Form A and Form B), as well as an amorphous form, have been reported.[18][19][20] Different polymorphs can have distinct physical properties, including solubility and stability, which can impact the drug's bioavailability and shelf-life. Therefore, controlling the polymorphic form is critical during drug manufacturing and formulation.

Stability

The chemical stability of this compound is essential for maintaining its therapeutic efficacy and safety. Stability-indicating methods, such as UPLC, have been developed to detect and quantify degradation products under various stress conditions, including oxidative, acid, base, photolytic, and thermal degradation.[29]

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of this compound powder.

Methodology: A precisely weighed sample of the powder (typically 1-5 mg) is encapsulated in an aluminum pan. The pan is then placed in the DSC instrument, and the temperature is increased at a constant rate (e.g., 10°C/min). The heat flow to the sample is measured relative to an empty reference pan. The melting point is identified as the peak of the endothermic event on the resulting thermogram.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Accurately weigh 1-5 mg of Dorzolamide HCl powder prep2 Place sample in an aluminum DSC pan prep1->prep2 prep3 Hermetically seal the pan prep2->prep3 analysis1 Place sample and reference pans into the DSC instrument prep3->analysis1 analysis2 Heat at a controlled rate (e.g., 10°C/min) analysis1->analysis2 analysis3 Record the heat flow versus temperature analysis2->analysis3 data1 Identify the endothermic peak corresponding to melting analysis3->data1 data2 Determine the onset and peak temperatures data1->data2 xrpd_workflow cluster_prep Sample Preparation cluster_analysis XRPD Analysis cluster_data Data Interpretation prep1 Ensure the Dorzolamide HCl sample is a fine powder prep2 Mount the powder onto the XRPD sample holder prep1->prep2 analysis1 Place the sample holder in the diffractometer prep2->analysis1 analysis2 Irradiate the sample with a monochromatic X-ray beam analysis1->analysis2 analysis3 Scan a range of 2θ angles and record diffracted intensity analysis2->analysis3 data1 Plot the intensity of diffracted X-rays versus the 2θ angle analysis3->data1 data2 Compare the resulting pattern with known polymorph patterns data1->data2 pka_titration_workflow cluster_setup Experiment Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Prepare a solution of Dorzolamide HCl of known concentration setup2 Calibrate the pH meter with standard buffers setup1->setup2 setup3 Immerse the pH electrode in the sample solution setup2->setup3 titration1 Gradually add a standardized titrant (acid or base) setup3->titration1 titration2 Record the pH of the solution after each addition titration1->titration2 analysis1 Plot the pH versus the volume of titrant added titration2->analysis1 analysis2 Determine the pKa from the inflection point of the curve analysis1->analysis2

References

A Comprehensive Technical Guide to the Solubility of Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of dorzolamide hydrochloride in various solvents. The information is compiled from publicly available scientific literature and product documentation, offering a valuable resource for formulation development, analytical method development, and research applications.

Core Data Presentation

The solubility of this compound is a critical parameter for its formulation as an ophthalmic solution and for the development of analytical methods. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data for this compound
SolventSolubilityTemperatureMethodCitation
Water12.5 mg/mLNot SpecifiedUltrasonic[1][2]
Dimethyl Sulfoxide (DMSO)100 mg/mLNot SpecifiedUltrasonic[1][2]
Phosphate Buffered Saline (PBS)11 mg/mLNot SpecifiedUltrasonic[1]

Note: The use of sonication suggests that these values may represent kinetic solubility or that the dissolution process is slow and requires energy input to reach equilibrium.

Qualitative Solubility Profile of this compound
SolventSolubility DescriptionCitation
WaterSoluble[3][4][5][6][7][8][9][10]
MethanolSlightly Soluble[3][4][5][6][7][8][9][10]
EthanolSlightly Soluble[3][4][5][6][7][8][9][10]
Anhydrous EthanolVery Slightly Soluble[8][9]
DMSOInsoluble (without sonication)[11]

A comprehensive study on the thermophysical properties of this compound in aqueous solutions was conducted at temperatures ranging from 300.15 K to 320.15 K. While this study provides valuable data on molecular interactions, it does not explicitly state the saturation solubility at these different temperatures.[12][13]

Experimental Protocols

A standardized experimental protocol for determining the equilibrium solubility of a pharmaceutical compound like this compound typically involves the shake-flask method, which is widely accepted by regulatory bodies.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., Water, Methanol, Ethanol)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of scintillation vials or flasks, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

    • Seal the vials/flasks to prevent solvent evaporation.

    • Place the vials/flasks in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established experimentally.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials/flasks to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.

    • Accurately dilute the filtered solution with the mobile phase of the analytical method to a concentration within the calibrated range of the HPLC assay.

  • Quantification by HPLC:

    • Analyze the diluted sample using a validated HPLC method for this compound. A common method involves a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) and UV detection at approximately 254 nm.[14][15]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

    • The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Preparation cluster_analysis 4. Analysis cluster_result 5. Result prep1 Add excess Dorzolamide HCl to solvent in vials prep2 Seal vials prep1->prep2 prep3 Place in constant temperature shaker prep2->prep3 equil Agitate for 24-72 hours at constant temperature prep3->equil sample1 Settle excess solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 sample4 Dilute filtrate sample3->sample4 analysis1 Inject sample into HPLC sample4->analysis1 analysis2 Quantify using calibration curve analysis1->analysis2 result Calculate Solubility (mg/mL or mol/L) analysis2->result

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Logical Relationship of Dorzolamide HCl Solubility

solubility_relationship cluster_compound This compound cluster_solvents Solvents cluster_solubility Observed Solubility compound Dorzolamide HCl - Polar functional groups - Hydrochloride salt form polar Polar Solvents Water, PBS High Dielectric Constant Hydrogen Bonding compound->polar Strong Interaction (Ion-Dipole, H-Bonding) semi_polar Semi-Polar Solvents Methanol, Ethanol Intermediate Dielectric Constant Hydrogen Bonding compound->semi_polar Moderate Interaction non_polar Non-Polar/Aprotic DMSO (dipolar aprotic), Anhydrous Ethanol Low Dielectric Constant Limited Hydrogen Bonding compound->non_polar Weak Interaction high_sol High Solubility 'Soluble' (e.g., 12.5 mg/mL in Water) polar->high_sol medium_sol Moderate Solubility 'Slightly Soluble' semi_polar->medium_sol low_sol Low/Very Low Solubility 'Very Slightly Soluble' to 'Insoluble' non_polar->low_sol

Caption: Relationship between solvent polarity and the solubility of this compound.

References

Dorzolamide's Effect on Aqueous Humor Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental research concerning dorzolamide and its effects on aqueous humor dynamics. It covers the core mechanism of action, quantitative effects on intraocular pressure and aqueous flow, and detailed experimental protocols relevant to its study.

Introduction: Aqueous Humor Dynamics and Glaucoma

Aqueous humor is a clear fluid that fills the anterior and posterior chambers of the eye, playing a crucial role in maintaining intraocular pressure (IOP), providing nutrients to avascular tissues like the cornea and lens, and removing metabolic waste. The balance between its production by the ciliary body and its drainage through the trabecular meshwork and uveoscleral pathways is critical for ocular health.[1] Elevated IOP is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible vision loss.[2][3] Dorzolamide hydrochloride is a topical carbonic anhydrase inhibitor developed to lower IOP in patients with open-angle glaucoma and ocular hypertension.[4][5]

Core Mechanism of Action of Dorzolamide

Dorzolamide lowers IOP by specifically targeting and inhibiting carbonic anhydrase-II (CA-II), an enzyme highly concentrated in the ciliary processes of the eye.[6][7]

The Biochemical Pathway:

  • Aqueous Humor Production: The formation of aqueous humor is dependent on the secretion of bicarbonate (HCO3-) ions into the posterior chamber, which drives the osmotic movement of water.[3]

  • Role of Carbonic Anhydrase: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO2) to form carbonic acid (H2CO3), which then dissociates into a hydrogen ion (H+) and a bicarbonate ion (HCO3-).[3][4]

  • Inhibition by Dorzolamide: After topical administration, dorzolamide penetrates the cornea and reaches the ciliary body.[4][6][8] It binds to the active site of CA-II, blocking the formation of bicarbonate ions.[3][7]

  • Reduction in Fluid Transport: The subsequent decrease in bicarbonate secretion reduces sodium and fluid transport into the posterior chamber.[7]

  • Lowered IOP: This suppression of aqueous humor formation leads to a decrease in intraocular pressure.[3][6]

Unlike oral carbonic anhydrase inhibitors, topical dorzolamide achieves its therapeutic effect with minimal systemic side effects, such as acid-base or electrolyte disturbances.[4][5]

Dorzolamide_Mechanism cluster_ciliary_epithelium Ciliary Epithelium cluster_drug_action cluster_outcome CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Catalyzes HCO3 H+ + HCO3- H2CO3->HCO3 Secretion HCO3- and Fluid Secretion HCO3->Secretion Drives CAII Carbonic Anhydrase II CAII->H2CO3 Aqueous_Humor Aqueous Humor Formation Secretion->Aqueous_Humor Dorzolamide Dorzolamide Dorzolamide->CAII Inhibits IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Maintains

Dorzolamide's inhibition of carbonic anhydrase II in the ciliary body.

Quantitative Effects on Aqueous Humor Dynamics

Clinical and preclinical studies have quantified the effects of 2% dorzolamide solution on key parameters of aqueous humor dynamics. The primary outcomes are a significant reduction in both IOP and the rate of aqueous humor flow.

Table 1: Effect of Dorzolamide on Intraocular Pressure (IOP)

Study PopulationDosage RegimenPeak IOP Reduction (mmHg)Trough IOP Reduction (mmHg)Percentage Reduction (%)Citation
Humans (OAG/OHT)2% TID4.0 - 6.03.0 - 4.5~20%[4][5]
Normal Dogs (Single Dose)2%3.8 (at 6 hours)-18.2% (mean) - 22.5% (max)[9]
Normal Dogs (Multiple Dose)2% TID4.1 (at 3 hours)-24.3% (max)[9]
Normal Rabbits2% (Single Dose)--17.4% - 19%[10][11]

OAG: Open-Angle Glaucoma; OHT: Ocular Hypertension; TID: Three times daily.

Table 2: Effect of Dorzolamide on Aqueous Humor Flow Rate

Study PopulationBaseline Flow (μL/min)Post-Dorzolamide Flow (μL/min)Flow Reduction (μL/min)Percentage Reduction (%)Citation
Normal Humans (Day)--0.34 ± 0.20-[12]
Normal Humans (Night)--0.10 ± 0.13-[12]
Glaucoma Patients (on Timolol)---24% ± 11%[13]
Normal Dogs5.93.42.543%[9]
Normal Rabbits3.03 ± 0.172.50 ± 0.170.5317%[10][11]

Key Experimental Protocols

The quantitative data presented above are derived from established and validated experimental procedures. The following sections detail the methodologies for two primary techniques used to assess aqueous humor dynamics.

Tonometry for Intraocular Pressure Measurement

Tonometry is the standard method for measuring IOP.[14] In preclinical animal models, several types of tonometers are used, including rebound, applanation, and indentation tonometers.[15][16]

Detailed Protocol: Rebound Tonometry in a Rodent Model

  • Animal Handling: The animal (e.g., rat or mouse) should be conscious and handled gently to minimize stress, which can artificially elevate IOP.[17] Anesthesia is known to lower IOP and should be avoided if baseline measurements are the goal.[18]

  • Instrument Preparation: A rebound tonometer (e.g., TonoLab®, Icare TonoVet®) is loaded with a new, magnetized probe.[16][18] The device is calibrated according to the manufacturer's instructions for the specific species.[16]

  • Measurement Procedure:

    • The animal is securely held, ensuring no pressure is applied to the neck or jugular veins.[17]

    • The tonometer is held horizontally, and the probe is positioned approximately 5-8 mm from the central cornea.[17]

    • The measurement button is pressed, which launches the probe to make momentary contact with the cornea and rebound. The device analyzes the probe's deceleration to calculate IOP.[15][16]

    • The instrument automatically takes a series of six measurements and displays the average. A reading is considered reliable if the variability is low.

    • Multiple readings (e.g., 3-5) are taken from each eye to ensure consistency, and the average is recorded.

  • Data Recording: IOP is recorded in millimeters of mercury (mmHg). Baseline IOP is established before drug administration. Following topical dorzolamide application, IOP is measured at set time points (e.g., 30 minutes, 1, 2, 4, 6, 8 hours) to determine the drug's peak effect and duration of action.[9]

Tonometry_Workflow A Animal Acclimatization & Gentle Restraint C Measure Baseline IOP (Multiple Readings) A->C B Tonometer Preparation (Calibration & New Probe) B->C D Topical Administration (Dorzolamide or Vehicle) C->D E Post-Dose IOP Measurement (At Timed Intervals) D->E F Data Analysis (Compare Treatment vs. Control) E->F

A typical experimental workflow for preclinical IOP measurement.
Fluorophotometry for Aqueous Humor Flow Measurement

Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow by tracking the clearance of a fluorescent dye from the anterior chamber.[1]

Detailed Protocol: Fluorophotometry

  • Fluorescein Loading: A fluorescent tracer, most commonly fluorescein, is introduced into the anterior chamber. The most common method is topical application of fluorescein eye drops (e.g., 2%).[19] To achieve a steady state, the dye is often instilled several hours before measurements begin.[19][20]

  • Baseline Scan: Before measurements, an initial scan is performed with an ocular fluorophotometer to measure any background autofluorescence in the cornea and anterior chamber.[19]

  • Measurement Scans:

    • After the loading period, the ocular fluorophotometer directs a beam of blue light into the eye. It measures the intensity of the emitted green fluorescent light along the optical axis.[19]

    • Scans are repeated at regular intervals (e.g., every 30-60 minutes) over a period of several hours (e.g., 3-8 hours).[19][20]

  • Data Calculation:

    • The instrument's software plots the concentration of fluorescein in the anterior chamber and cornea over time. The rate of decline in fluorescence is observed.[19]

    • The rate of aqueous humor flow (F) is calculated using the Jones-Maurice method or a simplified equation: F = kₑ * Vₐ , where kₑ is the rate constant of fluorescein washout (determined from the slope of the logarithmic decay curve) and Vₐ is the volume of the anterior chamber.[20]

    • Anterior chamber volume can be determined from keratometry and pachymetry measurements.[19]

  • Drug Effect Assessment: To assess dorzolamide's effect, flow measurements are taken before and after a course of drug treatment. The percentage reduction in flow rate is then calculated.[9]

Conclusion

Dorzolamide effectively reduces intraocular pressure by directly inhibiting carbonic anhydrase II in the ciliary epithelium, thereby suppressing the rate of aqueous humor production. This mechanism is well-supported by quantitative data from both human and animal studies. The experimental protocols of tonometry and fluorophotometry are the cornerstones for evaluating the efficacy of dorzolamide and other IOP-lowering agents, providing essential data for both basic research and clinical drug development.

References

The Binding Affinity of Dorzolamide to Carbonic Anhydrase Isozymes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Dorzolamide to various human carbonic anhydrase (CA) isozymes. Dorzolamide is a potent topical carbonic anhydrase inhibitor used clinically to reduce intraocular pressure in the treatment of glaucoma. Its efficacy is derived from its selective and high-affinity binding to specific CA isozymes involved in aqueous humor secretion. This document details the quantitative binding data, experimental protocols for its determination, and the physiological context of this interaction.

Quantitative Binding Affinity of Dorzolamide

The binding affinity of Dorzolamide for different carbonic anhydrase isozymes is a critical determinant of its therapeutic action and potential side effects. The data, primarily presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), demonstrate a marked preference for certain isozymes.

Data Summary

The following table summarizes the quantitative data for the binding affinity of Dorzolamide to various human carbonic anhydrase isozymes.

IsozymeBinding Affinity (Kᵢ)Binding Affinity (IC₅₀)Experimental ConditionsReference
CA I 2.8 µM (Kd)600 nMIn vitro, human erythrocytes[1]
CA II 8 nM0.18 nMIn vitro, 37°C[2][3]
CA IV -6.9 nMIn vitro[3]

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of inhibitor potency. Kd (dissociation constant) is a measure of binding affinity. Lower values indicate stronger binding/inhibition.

Experimental Protocols

The determination of Dorzolamide's binding affinity to carbonic anhydrase isozymes relies on various biophysical and enzymatic assays. Below are detailed methodologies for two key experiments.

Stopped-Flow Spectrophotometry

This technique is used to measure the kinetics of the CA-catalyzed hydration of CO₂ and its inhibition by Dorzolamide. The assay monitors the change in pH using a colorimetric indicator.

Principle: The hydration of CO₂ by carbonic anhydrase produces a proton, leading to a decrease in pH. This pH change is monitored by a pH indicator, and the rate of this reaction is measured. The presence of an inhibitor like Dorzolamide will slow down this rate.

Methodology:

  • Reagent Preparation:

    • Buffer: A suitable buffer with a pH close to the pKa of the indicator (e.g., 20 mM HEPES, pH 7.5).

    • Enzyme Solution: A solution of purified human carbonic anhydrase isozyme in the assay buffer. The concentration should be determined empirically to give a measurable rate.

    • Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water.

    • Indicator Solution: A solution of a pH indicator (e.g., p-nitrophenol) in the assay buffer.

    • Inhibitor Solution: A series of dilutions of Dorzolamide in the assay buffer.

  • Instrumentation:

    • A stopped-flow spectrophotometer capable of rapid mixing and absorbance measurements.

  • Procedure:

    • One syringe of the stopped-flow instrument is loaded with the enzyme and indicator solution.

    • The second syringe is loaded with the CO₂-saturated water. To measure inhibition, the inhibitor solution is also included in the first syringe with the enzyme.

    • The two solutions are rapidly mixed in the observation cell.

    • The change in absorbance of the pH indicator is monitored over time at its λmax.

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

    • The experiment is repeated with different concentrations of Dorzolamide.

  • Data Analysis:

    • The initial rates are plotted against the inhibitor concentration.

    • The IC₅₀ value is determined by fitting the data to a suitable dose-response curve.

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the enzyme's Michaelis constant (Km) are known.

G Stopped-Flow Assay Workflow cluster_prep Reagent Preparation cluster_instrument Stopped-Flow Instrument Enzyme Enzyme Solution (Carbonic Anhydrase) SyringeA Syringe A: Enzyme + Inhibitor Enzyme->SyringeA Substrate Substrate Solution (CO2-saturated water) SyringeB Syringe B: Substrate Substrate->SyringeB Inhibitor Inhibitor Solution (Dorzolamide dilutions) Inhibitor->SyringeA Mixing Rapid Mixing Chamber SyringeA->Mixing SyringeB->Mixing Detector Spectrophotometer (Absorbance Change) Mixing->Detector Data_Analysis Data Analysis (IC50, Ki determination) Detector->Data_Analysis Rate Data

Workflow for Stopped-Flow Spectrophotometry
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand (Dorzolamide) to a macromolecule (carbonic anhydrase), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Principle: The binding of Dorzolamide to the active site of carbonic anhydrase is associated with a change in enthalpy, which is detected as a small temperature difference between the sample and reference cells of the calorimeter.

Methodology:

  • Sample Preparation:

    • Protein Solution: A solution of purified human carbonic anhydrase isozyme in a suitable buffer (e.g., PBS or HEPES). The protein must be extensively dialyzed against the final buffer to minimize heats of dilution.

    • Ligand Solution: A solution of Dorzolamide prepared in the exact same dialysis buffer as the protein. The concentration of the ligand should be 10-20 times higher than the protein concentration.

    • Both solutions must be degassed immediately before use to prevent the formation of air bubbles in the calorimeter cell.

  • Instrumentation:

    • An isothermal titration calorimeter.

  • Procedure:

    • The sample cell is filled with the carbonic anhydrase solution.

    • The injection syringe is filled with the Dorzolamide solution.

    • A series of small, precise injections of the Dorzolamide solution are made into the sample cell while the temperature is kept constant.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • The area under each peak is integrated to determine the heat change per injection.

    • These values are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

G Isothermal Titration Calorimetry Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Protein Protein Solution (Carbonic Anhydrase in buffer) Degas Degassing Protein->Degas Ligand Ligand Solution (Dorzolamide in same buffer) Ligand->Degas SampleCell Sample Cell: Protein Solution Degas->SampleCell Syringe Injection Syringe: Ligand Solution Degas->Syringe Titration Titration (Ligand into Protein) SampleCell->Titration Syringe->Titration Detector Heat Detection Titration->Detector Data_Analysis Data Analysis (Kd, n, ΔH, ΔS determination) Detector->Data_Analysis Heat Change Data

Workflow for Isothermal Titration Calorimetry

Signaling Pathway and Mechanism of Action

Dorzolamide's therapeutic effect in glaucoma stems from its inhibition of carbonic anhydrase II in the ciliary body of the eye. This inhibition disrupts a key physiological process involved in the production of aqueous humor, the fluid that fills the front part of the eye.

The carbonic anhydrase II enzyme in the ciliary epithelium catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. The resulting bicarbonate ions are crucial for the transport of fluid and electrolytes that constitute the aqueous humor.[4] By inhibiting CA-II, Dorzolamide reduces the rate of bicarbonate formation. This, in turn, decreases the secretion of aqueous humor, leading to a reduction in intraocular pressure.

G Mechanism of Dorzolamide in Reducing Intraocular Pressure cluster_result Therapeutic Effect CO2 CO2 + H2O CA2 Carbonic Anhydrase II (in Ciliary Epithelium) CO2->CA2 HCO3 HCO3- + H+ CA2->HCO3 Catalyzes AqueousHumor Aqueous Humor Production HCO3->AqueousHumor Drives IOP Intraocular Pressure AqueousHumor->IOP Increases AqueousHumor->IOP Decreases ReducedIOP Reduced Intraocular Pressure Dorzolamide Dorzolamide Dorzolamide->CA2 Inhibits

Dorzolamide's Mechanism of Action

References

Methodological & Application

Application Notes and Protocols: Dorzolamide Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Dorzolamide Hydrochloride in various animal models to study its effects on intraocular pressure (IOP) and aqueous humor dynamics. The following protocols and data are intended to guide researchers in designing and executing similar preclinical studies.

Mechanism of Action: this compound is a topical carbonic anhydrase inhibitor.[1][2][3][4][5] It lowers intraocular pressure by inhibiting carbonic anhydrase II (CA-II) in the ciliary processes of the eye.[1][2][3][4][5] This inhibition reduces the formation of bicarbonate ions, subsequently decreasing sodium and fluid transport, which leads to a reduction in aqueous humor secretion.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on intraocular pressure (IOP) and aqueous humor flow rate (AHFR) in different animal models based on published studies.

Table 1: Effects of 2% this compound in Feline Models

Administration RegimenBaseline IOP (mmHg)Post-Treatment IOP (mmHg)IOP Reduction (mmHg)% IOP ReductionEffect on AHFRAnimal ModelReference
Twice Daily12.2 ± 2.09.7 ± 1.52.520.5%Not ReportedNormal Cats[6]
Three Times Daily14.9 ± 1.011.1 ± 1.03.826%41% decrease (from 5.90 to 3.47 µL/min)Normal Cats[7][8]
Twice Daily18.46 ± 2.9916.40 ± 0.492.0611.2%Not ReportedNormal Cats[9]
Three Times Daily18.46 ± 2.9916.04 ± 0.492.4213.1%Not ReportedNormal Cats[9]

Table 2: Effects of 2% this compound in Canine Models

Administration RegimenIOP Reduction (mmHg)% IOP ReductionEffect on AHFRAnimal ModelReference
Twice Daily (Day 1)7.6 ± 2.4Not ReportedNot ReportedGlaucomatous Beagles[10]
Twice Daily (Day 5)10.4 ± 2.0Not ReportedNot ReportedGlaucomatous Beagles[10]
Three Times Daily (Day 1)16.4 ± 3.6Not ReportedNot ReportedGlaucomatous Beagles[10]
Three Times Daily (Day 5)13.9 ± 2.7Not ReportedNot ReportedGlaucomatous Beagles[10]
Single Dose3.1 (mean)18.2%Not ReportedClinically Normal Dogs[11]
Multiple Doses (3x/day)4.1 (maximal)24.3%43% decrease (from 5.9 to 3.4 µL/min)Clinically Normal Dogs[11]

Table 3: Effects of 2% this compound in Rodent and Lagomorph Models

Administration Regimen% IOP ReductionEffect on Other ParametersAnimal ModelReference
Single Dose19%17% decrease in aqueous flowRabbits[12]
Single DoseSignificant reduction in 4 & 9-month-old miceIncreased retinal and choroidal blood flow in 9-month-old miceDBA/2J Glaucoma Mouse Model[13]
Not SpecifiedSignificantProtected Retinal Ganglion CellsRat Experimental Glaucoma Model[14]

Signaling Pathway and Experimental Workflow

Dorzolamide_Mechanism_of_Action cluster_ciliary_epithelium Ciliary Epithelium cluster_outcome Therapeutic Effect CO2 CO2 + H2O CA2 Carbonic Anhydrase II (CA-II) CO2->CA2 catalyzes HCO3 H⁺ + HCO₃⁻ CA2->HCO3 Reduced_Secretion Reduced Aqueous Humor Secretion CA2->Reduced_Secretion Secretion Aqueous Humor Secretion HCO3->Secretion drives IOP Intraocular Pressure (IOP) Secretion->IOP maintains Dorzolamide Dorzolamide Dorzolamide->CA2 inhibits Reduced_IOP Reduced Intraocular Pressure Reduced_Secretion->Reduced_IOP leads to

Caption: Mechanism of action of Dorzolamide in reducing intraocular pressure.

Experimental_Workflow_IOP_Study cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Acclimation Animal Acclimation (e.g., 1 week) Baseline Baseline IOP Measurement (e.g., 5 times daily for 3 days) Acclimation->Baseline Randomization Randomize into Treatment and Control Groups Baseline->Randomization Drug_Admin Administer 2% Dorzolamide (e.g., 1 drop, 2-3 times daily) and Vehicle Control Randomization->Drug_Admin IOP_Monitoring Monitor IOP (e.g., 5 times daily for 5-10 days) Drug_Admin->IOP_Monitoring Data_Analysis Statistical Analysis of IOP Data (Comparison between groups and baseline) IOP_Monitoring->Data_Analysis AHFR_Measurement Aqueous Humor Flow Rate Measurement (Fluorophotometry) Data_Analysis->AHFR_Measurement Optional

Caption: General experimental workflow for an in vivo IOP study.

Experimental Protocols

Protocol 1: Evaluation of IOP Reduction in a Feline Model

This protocol is adapted from studies on clinically normal cats.[6][7][8][9]

1. Animals:

  • Healthy, adult domestic shorthair cats. A sufficient number of animals should be used to achieve statistical power (e.g., n=6-15 per group).

2. Acclimation and Baseline Measurement:

  • Acclimate cats to the housing facility and handling procedures for at least one week.

  • Measure baseline Intraocular Pressure (IOP) in both eyes using a calibrated applanation or rebound tonometer (e.g., Tono-Pen, TonoVet).

  • Conduct baseline measurements multiple times a day (e.g., 5 times) for a period of 2-3 days to establish a consistent diurnal curve.

3. Treatment Groups:

  • Treatment Group: Administer one drop (approximately 50 µL) of 2% this compound ophthalmic solution to each eye two or three times daily (e.g., at 8-hour or 12-hour intervals).

  • Control Group: Administer one drop of a vehicle control (e.g., artificial tears or 0.5% methylcellulose) to each eye with the same frequency as the treatment group.

4. Treatment and Monitoring:

  • Continue the treatment for a specified period (e.g., 5 to 10 days).

  • Measure IOP in both eyes at the same time points as the baseline measurements throughout the treatment phase.

5. Data Analysis:

  • Compare the mean IOP during the treatment phase to the baseline IOP for each group.

  • Compare the IOP between the treatment and control groups.

  • Utilize appropriate statistical tests (e.g., repeated measures ANOVA) to determine significance.

Protocol 2: Induction and Treatment of Experimental Glaucoma in a Rat Model

This protocol is based on a study using an India ink and laser-induced glaucoma model in rats.[14]

1. Animals:

  • Adult male Wistar rats (or other appropriate strain), e.g., 9 weeks of age, 250-300g.

2. Induction of Ocular Hypertension:

  • Anesthetize the animals.

  • Induce chronic elevation of IOP in one eye of each animal by an intracameral injection of India ink.

  • One week after the injection, perform laser trabecular photocoagulation to further obstruct aqueous outflow. The contralateral eye can serve as a control.

3. Treatment:

  • After confirming sustained IOP elevation, begin topical treatment.

  • Treatment Group: Apply a single drop of 2% this compound ophthalmic solution to the glaucomatous eye once or twice daily.

  • Vehicle Group: Apply a single drop of the vehicle solution to the glaucomatous eye of control animals.

4. Outcome Measures:

  • Monitor IOP regularly (e.g., weekly) using a tonometer suitable for rodents.

  • After a predetermined treatment period (e.g., 2-4 weeks), euthanize the animals.

  • Enucleate the eyes and fix them for histological analysis.

  • Perform retinal flat mounts or sectioning and stain to quantify Retinal Ganglion Cell (RGC) survival.

5. Data Analysis:

  • Compare IOP levels between the dorzolamide-treated and vehicle-treated groups.

  • Compare RGC density between the groups to assess the neuroprotective effect.

  • Correlate IOP levels with RGC loss.

Protocol 3: Measurement of Aqueous Humor Flow Rate using Fluorophotometry

This protocol is a general guide based on descriptions in studies involving dogs and cats.[7][8][11]

1. Animal Preparation:

  • Anesthetize the animal or use topical anesthetic depending on the species and temperament.

  • Instill a known concentration of fluorescein sodium topically or intravenously.

2. Fluorophotometry Measurements:

  • At specified time intervals, use a scanning ocular fluorophotometer to measure the concentration of fluorescein in the anterior chamber and the cornea.

  • The decay of fluorescein concentration in the anterior chamber over time is used to calculate the rate of aqueous humor turnover.

3. Application with Dorzolamide:

  • To assess the effect of dorzolamide, perform a baseline fluorophotometry measurement.

  • Subsequently, treat the animals with topical 2% this compound for a specified period (e.g., multiple doses over several days).

  • Repeat the fluorophotometry measurement during the treatment phase to determine the change in aqueous humor flow rate.

4. Data Calculation:

  • Aqueous humor flow rate (F) is calculated using the formula: F = (d(C_ac * V_ac) / dt) / C_p, where C_ac is the fluorescein concentration in the anterior chamber, V_ac is the anterior chamber volume, t is time, and C_p is the fluorescein concentration in the plasma (for IV administration). For topical administration, specialized equations are used based on the rate of fluorescein clearance from the anterior chamber.

References

Application Notes and Protocols for the Preparation of Dorzolamide Hydrochloride In-situ Gel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used topically to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Conventional ophthalmic solutions often suffer from poor bioavailability due to rapid nasolacrimal drainage and short precorneal residence time, necessitating frequent administration.[3][4] In-situ gelling systems represent a promising alternative, offering sustained drug release, prolonged contact time, and improved patient compliance.[4][5][6][7] These formulations are administered as a solution or suspension that undergoes a phase transition to a gel upon instillation into the eye, triggered by physiological conditions such as pH, temperature, or the presence of ions in the tear fluid.[2]

This document provides a comprehensive overview of the protocols for preparing and evaluating this compound in-situ gels, based on a compilation of established research.

Formulation Components and Quantitative Data

The formulation of a successful in-situ gel involves a careful selection of polymers and excipients. The following tables summarize the common components and their concentration ranges as reported in the literature.

Table 1: Polymers for this compound In-situ Gels

PolymerTypeGelling MechanismConcentration Range (% w/v)Reference
Sodium AlginateAnionic PolysaccharideIon-triggered (Ca²⁺ in tear fluid)1.0 - 2.0[1]
Poloxamer 407 (Pluronic F-127)Triblock CopolymerTemperature-triggered13.65 - 20.0[5][6][7][8][9][10]
Hydroxypropyl Methylcellulose (HPMC)Non-ionic Cellulose EtherViscosity enhancer, used with other gelling agents0.5 - 2.0[1][9][11]
Carbopol®Anionic Polymer of Acrylic AcidpH-triggered (neutral pH of tears)0.1[11]
Xanthan GumAnionic PolysaccharideUsed with other gelling agents0.2[12]

Table 2: Other Excipients in this compound In-situ Gel Formulations

ExcipientPurposeConcentration Range (% w/v)Reference
This compoundActive Pharmaceutical Ingredient2.0[1][3]
Benzalkonium ChloridePreservative0.01[1]
MannitolTonicity Modifierq.s. for isotonicity[1]
TriacetinOily phase (for nanoemulsion)7.80[5][6][7]
Poloxamer 188Surfactant (for nanoemulsion)3.41[5][6][7]
Miranol C2MSurfactant (for nanoemulsion)4.55[5][6][7]
CholesterolStabilizer (for proniosomes)60 mg (in total formulation)[3][13]
Span 40Surfactant (for proniosomes)540 mg (in total formulation)[3][13]

Experimental Protocols

Preparation of Ion-Activated In-situ Gel (Sodium Alginate and HPMC)

This protocol is based on the method described by Patel et al.[1][2]

Materials:

  • This compound

  • Sodium Alginate

  • Hydroxypropyl Methylcellulose (HPMC)

  • Benzalkonium Chloride

  • Mannitol

  • Distilled Water

  • Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.5 M) for pH adjustment

Procedure:

  • Polymer Solution Preparation: Accurately weigh the required amounts of Sodium Alginate and HPMC and dissolve them in distilled water with continuous stirring.

  • Drug Solution Preparation: In a separate beaker, dissolve this compound (2%), Benzalkonium Chloride (0.01% v/v), and Mannitol in a portion of distilled water.

  • Mixing: Add the drug solution to the polymer solution and mix thoroughly.

  • Volume Adjustment: Make up the final volume with distilled water.

  • pH Adjustment: Adjust the pH of the final formulation to 5.6 using 0.1 N HCl or 0.5 M NaOH.[1][2]

Preparation of Temperature-Sensitive In-situ Gel (Poloxamer 407)

This protocol is a general method adapted from studies utilizing Poloxamer 407.[5][6][7][9]

Materials:

  • This compound

  • Poloxamer 407 (Pluronic F-127)

  • Preservative (e.g., Benzalkonium Chloride)

  • Purified Water (cold)

Procedure:

  • Polymer Dispersion: Disperse Poloxamer 407 in cold purified water (4-10 °C) with gentle stirring. Maintain the cold temperature to ensure complete dissolution and prevent premature gelation.

  • Drug Dissolution: Once a clear solution is formed, add and dissolve this compound and any other excipients.

  • Refrigeration: Keep the solution refrigerated until the polymer is fully hydrated and a clear solution is obtained.

Preparation of pH-Triggered In-situ Gel (Carbopol® and HPMC)

This protocol is based on the method described by Moghtader et al.[11]

Materials:

  • This compound

  • Carbopol®

  • Hydroxypropyl Methylcellulose (HPMC)

  • Purified Water

Procedure:

  • Polymer Dispersion: Disperse Carbopol® and HPMC in purified water with continuous stirring until a homogenous dispersion is formed.

  • Drug Addition: Add this compound to the polymer dispersion and stir until completely dissolved.

  • pH Adjustment: The initial pH of the formulation will be acidic. Upon instillation into the eye, the physiological pH of 7.4 will trigger the gelation.

Evaluation of In-situ Gels

Physicochemical Evaluation
  • Clarity and Appearance: Visually inspect the formulation against a black and white background for any particulate matter.[1]

  • pH Measurement: Determine the pH of the formulation using a calibrated pH meter. The ideal pH for ophthalmic preparations is around 7.0-7.4, although a range of 3.5 to 8.5 can be tolerated due to the buffering capacity of tears. For stability, Dorzolamide HCl formulations are often adjusted to a pH of 5.6.[1][8]

  • Gelling Capacity: Place a drop of the formulation in a vial containing 2 ml of simulated tear fluid (pH 7.4) and visually observe the formation and integrity of the gel.[8]

  • Rheological Studies: Measure the viscosity of the formulation before and after gelling using a viscometer. In-situ gels should exhibit pseudoplastic (shear-thinning) behavior for ease of administration.[1]

In-vitro Drug Release Study

Apparatus: Franz diffusion cell.

Procedure:

  • A dialysis membrane is placed between the donor and receptor compartments of the Franz diffusion cell.

  • The in-situ gel formulation is placed in the donor compartment.

  • The receptor compartment is filled with a suitable dissolution medium (e.g., simulated tear fluid) and maintained at 37±0.5°C.

  • Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry at 253 nm).[8]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_eval Physicochemical Evaluation cluster_perf Performance Evaluation P1 Polymer & Excipient Dispersion P2 Dorzolamide HCl Dissolution P1->P2 P3 Mixing & Volume Adjustment P2->P3 P4 pH Adjustment P3->P4 E1 Clarity & Appearance P4->E1 Formulated In-situ Sol E2 pH Measurement P4->E2 E3 Gelling Capacity P4->E3 E4 Rheological Studies P4->E4 PF1 In-vitro Drug Release (Franz Diffusion Cell) P4->PF1 E3->PF1 E4->PF1 PF2 Ex-vivo Permeation PF1->PF2 PF3 In-vivo Studies (IOP Reduction) PF2->PF3

Caption: Experimental workflow for the preparation and evaluation of Dorzolamide HCl in-situ gel.

logical_relationship cluster_vars Formulation Variables cluster_chars In-situ Gel Characteristics V1 Polymer Type & Concentration C1 Viscosity V1->C1 directly affects C2 Gelling Capacity & Strength V1->C2 primary determinant C3 Drug Release Rate V1->C3 influences V2 Presence of Viscosity Enhancer V2->C1 increases V2->C3 prolongs C4 Bioadhesion V2->C4 can enhance V3 pH of Formulation V3->C2 triggers (for pH-sensitive) C1->C3 inversely related C2->C3 inversely related C2->C4 directly related

References

Application of Dorzolamide in the Treatment of Cystoid Macular Edema: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Dorzolamide, a topical carbonic anhydrase inhibitor, has emerged as a significant therapeutic agent in the management of cystoid macular edema (CME) across a spectrum of retinal diseases.[1][2][3] Initially approved for lowering intraocular pressure in glaucoma, its mechanism of action on fluid transport in the retina has demonstrated efficacy in reducing macular edema and improving visual outcomes in conditions such as retinitis pigmentosa (RP), choroideremia, and diabetic macular edema (DME).[1][2][4][5] This document provides detailed application notes, experimental protocols derived from clinical studies, and a summary of quantitative data to guide researchers and drug development professionals in the investigation and application of dorzolamide for CME.

Mechanism of Action

Dorzolamide functions by inhibiting carbonic anhydrase, an enzyme prevalent in the retinal pigment epithelium (RPE).[1] This inhibition is thought to "acidify" the subretinal space, which in turn promotes the transport of fluid out of the retina and across the RPE, thereby reducing the cystic fluid accumulation characteristic of CME.[1]

cluster_RPE Retinal Pigment Epithelium (RPE) Cell cluster_Retina Retina Dorzolamide Dorzolamide CA Carbonic Anhydrase Dorzolamide->CA Inhibits IonTransport Altered Ion Transport (HCO3-, Cl-) CA->IonTransport Regulates FluidPump Enhanced RPE Fluid Pump (Fluid movement out of retina) IonTransport->FluidPump Drives CME_Resolution Resolution of Cystoid Macular Edema FluidPump->CME_Resolution IntraretinalFluid Intraretinal Fluid (CME) IntraretinalFluid->FluidPump Reduces

Proposed mechanism of Dorzolamide in CME.

Quantitative Data Summary

The efficacy of topical dorzolamide in treating CME has been quantified in several clinical studies. The following tables summarize the key findings on changes in central macular thickness (CMT) and best-corrected visual acuity (BCVA).

Table 1: Efficacy of Dorzolamide in CME associated with Inherited Retinal Diseases

Study PopulationTreatment RegimenDurationOutcome MeasureBaseline (Mean ± SD)Post-treatment (Mean ± SD)p-valueReference
Retinitis Pigmentosa (10 patients)1% Dorzolamide TID12-18 monthsRetinal Thickness443.5 ± 99.8 µm380.5 ± 106.1 µm< 0.001[6]
Retinitis Pigmentosa (8 patients)2% Dorzolamide TID1-2 monthsFoveal Thickness-Significant reduction in at least one eye for all patients-[7]
Choroideremia (2 patients)2% Dorzolamide TID5 monthsCentral Macular Thickness-Noticeable reduction-[4]

Table 2: Efficacy of Dorzolamide in Diabetic Cystoid Macular Edema

Study PopulationTreatment RegimenDurationOutcome MeasureBaseline (Mean ± SD)1 Month Post-treatment (Mean ± SD)3 Months Post-treatment (Mean ± SD)p-valueReference
Diabetic CME (93 eyes)2% Dorzolamide TID3 monthsCentral Macular Thickness535.27 ± 97.4 µm357.43 ± 125.8 µm376.23 ± 114.5 µm< 0.001[5]
Diabetic CME (93 eyes)2% Dorzolamide TID3 monthslogMAR BCVA1.08 ± 0.260.66 ± 0.240.87 ± 0.26< 0.001[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the treatment of CME with dorzolamide.

Protocol 1: Treatment of CME in Inherited Retinal Diseases (e.g., Retinitis Pigmentosa, Choroideremia)

  • Patient Selection:

    • Inclusion criteria: Patients with a confirmed diagnosis of an inherited retinal disease (e.g., retinitis pigmentosa, choroideremia) and the presence of CME confirmed by spectral-domain optical coherence tomography (SD-OCT).

    • Exclusion criteria: Patients with other ocular pathologies that could contribute to macular edema.

  • Baseline Evaluation:

    • Comprehensive ophthalmic examination including best-corrected visual acuity (BCVA) using ETDRS charts, slit-lamp biomicroscopy, and fundus photography.

    • SD-OCT imaging to quantify central macular thickness and characterize the morphology of the cystoid spaces.

    • (Optional) Microperimetry to assess macular sensitivity.

  • Treatment Regimen:

    • Administer topical dorzolamide 2% solution, one drop three times daily (TID) to the affected eye(s).[4][7]

    • For some studies, a 1% solution has also been used.[1][6]

  • Follow-up and Outcome Measures:

    • Follow-up examinations at 1, 3, and 6 months post-treatment initiation.[1]

    • Primary outcome measures: Change in central macular thickness as measured by SD-OCT. A significant decrease is often defined as a reduction of more than 11-16%.[8][9]

    • Secondary outcome measures: Change in BCVA, subjective improvement in vision, and changes in macular sensitivity on microperimetry.

cluster_workflow Experimental Workflow for CME in Inherited Retinal Diseases start Patient Recruitment (Inherited Retinal Disease with CME) baseline Baseline Assessment (BCVA, SD-OCT, Microperimetry) start->baseline treatment Initiate Dorzolamide Treatment (1% or 2% TID) baseline->treatment followup Follow-up Visits (1, 3, 6 months) treatment->followup outcome Outcome Assessment (Change in CMT and BCVA) followup->outcome end Data Analysis outcome->end

Workflow for treating CME in inherited retinal diseases.

Protocol 2: Treatment of Diabetic Cystoid Macular Edema

  • Patient Selection:

    • Inclusion criteria: Patients with type 1 or type 2 diabetes mellitus and clinically significant diabetic macular edema with cystoid changes confirmed by OCT.

    • Exclusion criteria: Patients who have received other treatments for DME within the past 3 months (e.g., intravitreal injections, laser photocoagulation).

  • Baseline Evaluation:

    • Standard ophthalmic examination including BCVA, intraocular pressure measurement, and dilated fundus examination.

    • OCT imaging to measure central macular thickness.

    • Fluorescein angiography may be performed to assess the extent of macular leakage.

  • Treatment Regimen:

    • Administer topical dorzolamide 2% solution, one drop three times daily (TID) to the affected eye(s) for a duration of one month.[5]

  • Follow-up and Outcome Measures:

    • Follow-up visits at 1 week, 1 month, and 3 months post-treatment.[5]

    • Primary outcome: Change in central macular thickness.

    • Secondary outcome: Change in BCVA.

cluster_workflow_dme Experimental Workflow for Diabetic CME start_dme Patient Recruitment (Diabetic CME) baseline_dme Baseline Assessment (BCVA, OCT) start_dme->baseline_dme treatment_dme Initiate Dorzolamide 2% TID (1 month) baseline_dme->treatment_dme followup_dme Follow-up Visits (1 week, 1 month, 3 months) treatment_dme->followup_dme outcome_dme Outcome Assessment (Change in CMT and BCVA) followup_dme->outcome_dme end_dme Data Analysis outcome_dme->end_dme

Workflow for treating diabetic CME.

Considerations and Future Directions

While topical dorzolamide has shown promise in the treatment of CME, it is important to note that a "rebound phenomenon" or worsening of macular edema has been observed in some patients with continued use.[8] Therefore, careful follow-up and monitoring are essential.

Further research is warranted to elucidate the precise molecular pathways involved in dorzolamide's effect on retinal fluid transport. Additionally, long-term studies are needed to establish the sustained efficacy and safety of dorzolamide for chronic CME. The potential for combination therapies, for instance with anti-VEGF agents, also presents an interesting avenue for future investigation.[10]

References

Application Notes and Protocols: Developing Dorzolamide Hydrochloride Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Enhancing Ocular Delivery of Dorzolamide Hydrochloride

This compound (DRZ) is a potent carbonic anhydrase inhibitor used to manage elevated intraocular pressure (IOP) in glaucoma patients.[1] However, conventional topical ophthalmic solutions face significant challenges, including poor ocular bioavailability due to rapid tear turnover, nasolacrimal drainage, and the eye's natural protective barriers.[1] This necessitates frequent administration, which can lead to poor patient compliance and potential side effects.[1]

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating DRZ within biocompatible nanocarriers, it is possible to:

  • Prolong Corneal Residence Time: The small size and often mucoadhesive properties of nanoparticles increase their contact time with the ocular surface.[1][2]

  • Sustain Drug Release: Polymeric nanoparticles can be engineered to release the drug in a controlled manner over an extended period, reducing the required dosing frequency.[3][4]

  • Improve Corneal Permeation: Nanocarriers can enhance the penetration of DRZ across the corneal epithelium, increasing its bioavailability in the aqueous humor where it exerts its therapeutic effect.[5][6]

This document provides detailed protocols for the formulation and evaluation of this compound nanoparticles using various established methods, along with tabulated data for easy comparison of different formulation strategies.

Experimental Workflows and Mechanisms

The development process for a Dorzolamide HCl nanoparticle system follows a logical progression from formulation to characterization and finally to performance evaluation.

cluster_0 Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation Formulation Nanoparticle Formulation (e.g., Emulsification, Nanoprecipitation) Characterization Physicochemical Characterization Formulation->Characterization Materials Select Materials (DRZ, Polymer, Surfactant) Optimization Optimize Parameters (e.g., Drug:Polymer Ratio, Stirring Rate) Materials->Optimization Optimization->Formulation Size Particle Size & PDI Characterization->Size Zeta Zeta Potential Characterization->Zeta EE Entrapment Efficiency Characterization->EE Morphology Morphology (SEM/TEM) Characterization->Morphology Evaluation Performance Evaluation Characterization->Evaluation Release In Vitro Drug Release Evaluation->Release Permeation Ex Vivo Corneal Permeation Evaluation->Permeation Stability Stability Studies Evaluation->Stability cluster_0 Conventional Eye Drops cluster_1 Nanoparticle Delivery Drops Topical Instillation Clearance Rapid Clearance (Tears, Drainage) Drops->Clearance NP_Drops Nanoparticle Instillation Absorption1 Low Corneal Absorption Clearance->Absorption1 Effect1 Low Bioavailability Absorption1->Effect1 Adhesion Mucoadhesion & Increased Residence Time NP_Drops->Adhesion Penetration Enhanced Corneal Penetration Adhesion->Penetration Release Sustained Drug Release Penetration->Release Effect2 High Bioavailability Release->Effect2 A 1. Co-dissolve DRZ and Polymer in Ethanol (Organic Phase) C 3. Inject Organic Phase into Aqueous Phase under Stirring A->C B 2. Prepare Aqueous Phase (e.g., Purified Water) B->C D 4. Allow Solvent Diffusion (Forms Nanoparticle Suspension) C->D E 5. Evaporate Organic Solvent (e.g., under reduced pressure) D->E F 6. Adjust pH to ~5.6 with NaOH & Add Preservative E->F

References

Application Notes and Protocols: Dorzolamide Hydrochloride in a Rat Model of Glaucoma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dorzolamide hydrochloride, a potent carbonic anhydrase inhibitor, is a widely used topical medication for lowering intraocular pressure (IOP) in glaucoma.[1][2][3] This document provides detailed application notes and experimental protocols for the use of dorzolamide in a rat model of glaucoma, a crucial tool for preclinical research into the disease's pathophysiology and the evaluation of potential therapeutic interventions. The protocols outlined below are based on established methodologies from various studies and are intended to guide researchers in designing and executing their own experiments.

Mechanism of Action

Dorzolamide lowers IOP by inhibiting carbonic anhydrase II in the ciliary processes of the eye.[1][2][3] This enzyme is responsible for the formation of bicarbonate ions, which in turn drive the secretion of aqueous humor. By reducing aqueous humor production, dorzolamide effectively decreases intraocular pressure.[2]

cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Carbonic Anhydrase II HCO3_H HCO3- + H+ H2CO3->HCO3_H AqueousHumor Aqueous Humor Formation HCO3_H->AqueousHumor Drives Secretion IOP Intraocular Pressure AqueousHumor->IOP Increases Dorzolamide Dorzolamide Dorzolamide->H2CO3 Inhibits

Mechanism of Dorzolamide Action. This diagram illustrates how dorzolamide inhibits carbonic anhydrase II, leading to reduced aqueous humor formation and a subsequent decrease in intraocular pressure.

Experimental Protocols

Induction of Experimental Glaucoma in Rats

Several methods can be used to induce ocular hypertension in rats to model glaucoma. The choice of method depends on the specific research question and desired timeline of the disease progression.

a) Episcleral Vein Cauterization: This method creates a chronic elevation of IOP.

  • Animals: Adult Wistar or Sprague-Dawley rats.

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

  • Procedure:

    • Make a small incision in the conjunctiva to expose the episcleral veins.

    • Cauterize three of the major episcleral veins using a fine-tipped cautery pen.

    • Apply a topical antibiotic ointment to the eye to prevent infection.

    • Monitor IOP regularly using a tonometer (e.g., Tono-Pen) to confirm the induction of ocular hypertension.[4]

b) Intracameral Injection of India Ink and Laser Photocoagulation: This method induces a mild elevation of IOP.

  • Animals: Adult rats.

  • Anesthesia: As described above.

  • Procedure:

    • Perform an intracameral injection of a sterile India ink solution.

    • One week later, perform laser trabecular photocoagulation to obstruct aqueous humor outflow.[5][6]

    • Monitor IOP to confirm glaucoma induction.[5][6]

c) Translimbal Diode Laser Treatment: This is another method to induce ocular hypertension by scarring the trabecular meshwork.[7]

  • Animals: Adult Wistar rats.[7]

  • Anesthesia: Subcutaneous injection of ketamine-xylazine and topical proparacaine hydrochloride.[7]

  • Procedure:

    • Use a 532-nm diode laser to deliver 45-55 spots at the trabecular meshwork.[7]

    • Apply topical erythromycin ointment post-procedure.[7]

Administration of this compound

Dorzolamide can be administered topically as eye drops or via intravitreal injection of a sustained-release formulation.

a) Topical Administration:

  • Formulation: 1% or 2% this compound ophthalmic solution.[5][6][7]

  • Dosage: Apply one 10 µL drop to the cul-de-sac of the affected eye.[5][7]

  • Frequency: One to three times daily, depending on the experimental design.[5]

b) Intravitreal Injection (Sustained Release):

  • Formulation: Dorzolamide encapsulated in biodegradable microparticles (DPP).[7]

  • Procedure:

    • Anesthetize the rat as described previously.

    • Inject the DPP suspension intravitreally using a fine-gauge needle.[7]

Evaluation of Therapeutic Efficacy

a) Intraocular Pressure (IOP) Measurement:

  • Instrument: A calibrated rebound tonometer (e.g., Tono-Pen XL) is suitable for rats.

  • Procedure:

    • Lightly anesthetize the rat.

    • Apply a drop of topical anesthetic to the cornea.

    • Gently hold the eyelids open and obtain several IOP readings.

    • Average the readings for each eye.

    • Measurements should be taken at consistent time points throughout the study.

b) Retinal Ganglion Cell (RGC) Quantification:

  • Retrograde Labeling:

    • Two weeks before the end of the experiment, inject a fluorescent tracer (e.g., Fluoro-Gold or DiA) into the superior colliculus of the brain.[4][8]

    • The tracer will be taken up by the RGC axons and transported back to the cell bodies in the retina.

  • Tissue Preparation:

    • At the end of the study, euthanize the rats and enucleate the eyes.

    • Fix the eyes in 4% paraformaldehyde.

    • Dissect the retina and prepare it as a flat mount.

  • Quantification:

    • Visualize the labeled RGCs using a fluorescence microscope.

    • Count the number of labeled cells in standardized fields of view across the retina.

    • Compare the RGC density between treated and control groups.

cluster_workflow Experimental Workflow Glaucoma_Induction Induce Glaucoma (e.g., Episcleral Vein Cauterization) Baseline_IOP Baseline IOP Measurement Glaucoma_Induction->Baseline_IOP Treatment_Groups Assign to Treatment Groups (Dorzolamide vs. Vehicle) Baseline_IOP->Treatment_Groups Drug_Administration Administer Dorzolamide (Topical or Intravitreal) Treatment_Groups->Drug_Administration IOP_Monitoring Monitor IOP (Weekly) Drug_Administration->IOP_Monitoring RGC_Labeling Retrograde Labeling of RGCs (e.g., Fluoro-Gold) IOP_Monitoring->RGC_Labeling Euthanasia Euthanasia & Tissue Collection RGC_Labeling->Euthanasia Analysis RGC Quantification & Data Analysis Euthanasia->Analysis

General Experimental Workflow. This diagram outlines the key steps in a typical preclinical study evaluating dorzolamide in a rat model of glaucoma.

Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate clear comparison between treatment and control groups.

Table 1: Effect of Dorzolamide on Intraocular Pressure (IOP) in a Rat Glaucoma Model

Treatment GroupBaseline IOP (mmHg)IOP after 2 Weeks (mmHg)IOP after 4 Weeks (mmHg)
Vehicle Control25.4 ± 2.126.1 ± 2.525.8 ± 2.3
Dorzolamide (2%)25.1 ± 1.919.8 ± 1.720.1 ± 1.5
Sustained-Release Dorzolamide25.5 ± 2.318.5 ± 2.019.2 ± 1.8
*Note: Data are presented as mean ± standard deviation. p < 0.05 compared to vehicle control. This is example data and will vary based on the specific study.

Table 2: Neuroprotective Effect of Dorzolamide on Retinal Ganglion Cell (RGC) Survival

Treatment GroupRGC Density (cells/mm²)Percent RGC Loss vs. Naive
Naive Control2100 ± 1500%
Vehicle Control (Glaucoma)1050 ± 20050%
Dorzolamide (2%) (Glaucoma)1680 ± 18020%
Sustained-Release Dorzolamide (Glaucoma)1750 ± 16016.7%
*Note: Data are presented as mean ± standard deviation. p < 0.05 compared to vehicle control. This is example data and will vary based on the specific study.

A study using a sustained-release formulation of dorzolamide in biodegradable microparticles (DPP) found a significant reduction in cumulative IOP exposure (49 ± 48 mm Hg × days in treated versus 227 ± 191 mm Hg × days in control).[7] This reduction in IOP was associated with significantly less RGC loss, with a 21% reduction in RGC axon count in the DPP group compared to a 52% reduction in the control group.[7] Another study showed that topical dorzolamide (1%) significantly reduced IOP and counteracted the reduction in RGC number in glaucomatous rat eyes.[5][6]

Pharmacokinetics in Rats

Understanding the pharmacokinetic profile of dorzolamide in rats is essential for designing effective dosing regimens.

  • Absorption and Distribution: Following topical administration, dorzolamide is systemically absorbed.[9] It accumulates in red blood cells due to its high affinity for carbonic anhydrase II.[1][9]

  • Metabolism: The major metabolic pathway for dorzolamide in rats is N-deethylation.[10]

  • Excretion: Dorzolamide and its N-desethyl metabolite are primarily excreted in the urine.[10]

  • Non-linear Pharmacokinetics: The disposition of dorzolamide in rats is non-linear, with a decrease in the area under the curve (AUC) at higher doses, partly due to displacement from carbonic anhydrase binding sites by its metabolite.[11]

Conclusion

The rat model of glaucoma is an invaluable tool for the preclinical evaluation of this compound. The protocols described here provide a framework for inducing the disease, administering the drug, and assessing its therapeutic efficacy in terms of both IOP reduction and neuroprotection. Careful consideration of the experimental design, including the choice of glaucoma induction model and drug delivery method, is crucial for obtaining robust and reproducible results. The provided diagrams and tables offer a clear visualization of the mechanism of action, experimental workflow, and expected outcomes, which will be beneficial for researchers in this field.

References

Application Notes and Protocols: Dorzolamide Hydrochloride Cell-Based Assay for Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorzolamide Hydrochloride is a potent carbonic anhydrase inhibitor used clinically to lower intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. Its therapeutic effect is achieved by specifically inhibiting carbonic anhydrase isoenzyme II (CA-II) located in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor, leading to a reduction in IOP. Accurate and reproducible methods for assessing the efficacy of Dorzolamide and other carbonic anhydrase inhibitors are crucial in both preclinical drug development and academic research.

This document provides detailed protocols for a cell-based assay to determine the efficacy of this compound by measuring its inhibitory effect on carbonic anhydrase activity.

Mechanism of Action

Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which rapidly dissociates into a proton and a bicarbonate ion. In the ciliary epithelium of the eye, the production of bicarbonate is a key step in the secretion of aqueous humor. Dorzolamide, a sulfonamide derivative, is a highly specific inhibitor of carbonic anhydrase II. By binding to the zinc ion in the enzyme's active site, it blocks the catalytic activity, thereby reducing the rate of aqueous humor formation and lowering intraocular pressure.

CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Carbonic Anhydrase II HCO3 HCO3- + H+ H2CO3->HCO3 AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor IOP Intraocular Pressure (IOP) AqueousHumor->IOP Increases Dorzolamide This compound CarbonicAnhydrase Carbonic Anhydrase II Dorzolamide->CarbonicAnhydrase Inhibits ReducedAqueousHumor Reduced Aqueous Humor Secretion ReducedIOP Reduced IOP ReducedAqueousHumor->ReducedIOP Leads to

Caption: Signaling pathway of Dorzolamide's mechanism of action.

Experimental Protocols

This section details the methodology for a cell-based assay to quantify the inhibitory activity of this compound on carbonic anhydrase. A colorimetric assay using p-nitrophenyl acetate (pNPA) as a substrate is described, which is a widely accepted method for measuring carbonic anhydrase activity.

Materials and Reagents
  • Cell Line: A human cell line expressing high levels of carbonic anhydrase II. A suitable candidate would be a human ciliary epithelial cell line or a commercially available cell line genetically engineered to overexpress human CA-II (e.g., HEK293-hCAII).

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound: Analytical grade.

  • p-Nitrophenyl Acetate (pNPA): Substrate for carbonic anhydrase.

  • HEPES Buffer: For assay.

  • Cell Lysis Buffer: (e.g., RIPA buffer).

  • 96-well microplates: Clear, flat-bottom.

  • Microplate reader: Capable of measuring absorbance at 405 nm.

  • CO2 Incubator: For cell culture.

Cell Culture and Lysate Preparation
  • Cell Seeding: Seed the cells in a suitable culture flask and grow until they reach 80-90% confluency in a CO2 incubator at 37°C.

  • Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold cell lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the cell lysate and store it on ice.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for normalization of enzyme activity.

Carbonic Anhydrase Inhibition Assay
  • Prepare Dorzolamide Dilutions: Prepare a series of this compound dilutions in HEPES buffer at 10x the final desired concentrations.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Test Wells: 20 µL of cell lysate and 20 µL of the corresponding Dorzolamide dilution.

    • Positive Control (Uninhibited Enzyme): 20 µL of cell lysate and 20 µL of HEPES buffer.

    • Negative Control (No Enzyme): 40 µL of HEPES buffer.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 15 minutes.

  • Substrate Preparation: Prepare a fresh solution of p-nitrophenyl acetate (pNPA) in a solvent compatible with the assay (e.g., methanol).

  • Initiate Reaction: Add 160 µL of the pNPA solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the carbonic anhydrase activity.

cluster_workflow Experimental Workflow A Cell Culture (e.g., HEK293-hCAII) B Cell Lysis & Lysate Collection A->B C Protein Quantification B->C D Assay Plate Preparation (Lysate + Dorzolamide) C->D E Pre-incubation (15 min) D->E F Add pNPA Substrate E->F G Kinetic Absorbance Reading (405 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for the cell-based carbonic anhydrase inhibition assay.

Data Presentation and Analysis

The rate of the enzymatic reaction (V) is calculated from the linear portion of the kinetic curve (ΔAbsorbance/Δtime). The percentage of inhibition for each Dorzolamide concentration is calculated using the following formula:

% Inhibition = [ (V_positive_control - V_test) / V_positive_control ] * 100

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the Dorzolamide concentration and fitting the data to a sigmoidal dose-response curve.

Example Data Summary
Dorzolamide Conc. (nM)% Inhibition (Mean ± SD)
0.15.2 ± 1.1
115.8 ± 2.5
1048.9 ± 3.2
10085.1 ± 2.8
100098.6 ± 0.9
IC50 (nM) 10.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The described cell-based assay provides a robust and reproducible method for evaluating the efficacy of this compound as a carbonic anhydrase inhibitor. This protocol can be adapted for screening other potential carbonic anhydrase inhibitors and for further investigating the cellular mechanisms of action of these compounds. The use of a relevant human cell line expressing the target enzyme provides a more physiologically relevant system compared to assays using purified enzymes.

Topical Formulation Development for Dorzolamide Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of topical formulations for Dorzolamide Hydrochloride, a carbonic anhydrase inhibitor used in the management of glaucoma. This document details various formulation strategies aimed at enhancing ocular bioavailability and patient compliance, along with detailed protocols for key analytical and characterization experiments.

Introduction to this compound and Topical Delivery

This compound is a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme found in the ciliary processes of the eye that is responsible for the secretion of aqueous humor.[1][2] By inhibiting this enzyme, Dorzolamide reduces the production of aqueous humor, thereby lowering intraocular pressure (IOP).[3][4] Elevated IOP is a major risk factor for the progression of glaucoma, a condition that can lead to irreversible vision loss.[3]

The commercially available formulation, Trusopt®, is a 2% ophthalmic solution.[5] While effective, conventional eye drops can be limited by poor ocular bioavailability due to rapid nasolacrimal drainage and low corneal permeability, often necessitating frequent administration.[5] To address these challenges, research has focused on the development of advanced topical drug delivery systems designed to prolong the residence time of the drug on the ocular surface and enhance its penetration into the eye.

Advanced Formulation Strategies

Several novel formulation approaches have been investigated to improve the therapeutic efficacy of topical this compound. These include:

  • Proniosomal Gels: These are formulations that can be hydrated in situ to form niosomes, which are vesicular systems that can encapsulate both hydrophilic and lipophilic drugs, potentially enhancing corneal penetration and providing sustained release.

  • Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanoparticles that can increase the bioavailability of drugs by improving their penetration into ocular tissues and offering controlled release.

  • Nanoliposomes: These are phospholipid-based vesicles that can encapsulate aqueous drugs like this compound, facilitating their transport across the cornea.

  • Mucoadhesive Nanoformulations: By incorporating mucoadhesive polymers, these formulations adhere to the mucin layer of the cornea, increasing the precorneal residence time of the drug.

  • In Situ Gels: These are formulations that are administered as a liquid and undergo a phase transition to a gel upon instillation into the eye, triggered by physiological conditions such as temperature or pH. This increases the contact time of the formulation with the ocular surface.

Data Presentation: Formulation and Characterization

The following tables summarize quantitative data from various studies on the development of this compound topical formulations.

Table 1: Composition of a Proniosomal Gel Formulation of this compound

ComponentQuantity
This compound0.5% w/v
L-α-lecithin360 mg
Cholesterol60 mg
Span 40540 mg

Table 2: Characterization of an Optimized Proniosomal Gel Formulation

ParameterValue
Entrapment Efficiency (%)85.3 ± 2.1
Particle Size (nm)210.4 ± 15.6
Drug Release after 8h (%)75.2 ± 3.4

Table 3: In Vivo Performance of Optimized Proniosomal Gel vs. Marketed Product in Rabbits

FormulationMaximum IOP Reduction (%)
Optimized Proniosomal Gel45.4 ± 8.2
Trusopt® Eye Drops30.1 ± 5.5

Experimental Protocols

HPLC Assay for this compound in Ophthalmic Formulations

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in ophthalmic solutions.[6][7]

4.1.1. Materials and Equipment

  • HPLC system with UV detector

  • Zorbax SB C18 column (250 mm × 4.6 mm, 5 µm) or equivalent

  • This compound reference standard

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sonicator

  • pH meter

  • 0.22 µm syringe filters

4.1.2. Chromatographic Conditions

  • Mobile Phase: Phosphate buffer (50 mM potassium phosphate, adjusted to pH 2.5 with orthophosphoric acid) and acetonitrile (90:10 v/v).[6]

  • Flow Rate: 0.8 mL/min.[6][7]

  • Column Temperature: 30°C.[6][7]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 20 µL.[7]

4.1.3. Procedure

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH. Mix with acetonitrile in the specified ratio and degas using a sonicator.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in water (e.g., 1000 µg/mL).[7] Prepare working standards by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 10-150 µg/mL).

  • Sample Preparation: Dilute the ophthalmic formulation with the mobile phase to obtain a theoretical concentration of this compound within the calibration range.[7] Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

In Vitro Permeation Test (IVPT) using Franz Diffusion Cells

This protocol outlines a method for assessing the permeation of this compound from a topical formulation across a synthetic or biological membrane.[8][9][10]

4.2.1. Materials and Equipment

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate) or excised cornea

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer

  • Water bath or heating block to maintain 32°C for skin or 37°C for other membranes

  • Syringes and needles for sampling

  • HPLC or UV spectrophotometer for analysis

4.2.2. Procedure

  • Membrane Preparation: If using an excised cornea, carefully dissect and mount it on the diffusion cell. If using a synthetic membrane, soak it in the receptor medium for at least 30 minutes before use.[10]

  • Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring there are no air bubbles between the membrane and the receptor medium.[8]

  • Temperature Control: Place the Franz diffusion cells in a water bath or on a heating block to maintain the desired temperature.[8]

  • Formulation Application: Apply a known amount of the this compound formulation to the surface of the membrane in the donor compartment.[8]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.[9]

  • Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method like HPLC.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.

Rheological Characterization of Ophthalmic Gels

This protocol describes the use of a rotational rheometer to evaluate the viscosity and viscoelastic properties of ophthalmic gels.[11][12]

4.3.1. Materials and Equipment

  • Rotational rheometer with cone-plate or parallel-plate geometry

  • Temperature control unit (e.g., Peltier plate)

4.3.2. Procedure

  • Sample Loading: Place an appropriate amount of the gel formulation onto the lower plate of the rheometer. Lower the upper geometry to the desired gap setting.[11]

  • Temperature Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 32°C) for a set period.[11]

  • Flow Curve Measurement (Viscosity): Perform a steady shear rate sweep to determine the viscosity of the formulation as a function of shear rate. This helps to characterize the shear-thinning behavior of the gel.[11][12]

  • Oscillatory Measurement (Viscoelasticity):

    • Amplitude Sweep: Conduct a strain or stress sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain/stress.[11]

    • Frequency Sweep: Perform a frequency sweep within the LVER to evaluate the viscoelastic properties of the gel as a function of frequency. For a gel, G' is typically greater than G''.[11][12]

  • Data Analysis: Analyze the flow curves to determine the viscosity at different shear rates. From the oscillatory data, determine the storage modulus (G'), loss modulus (G''), and loss tangent (tan δ = G''/G').

Stability Testing of Ophthalmic Formulations

This protocol provides a general guideline for assessing the stability of this compound ophthalmic formulations based on ICH guidelines.[13][14][15]

4.4.1. Storage Conditions

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

4.4.2. Testing Parameters The following parameters should be monitored at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for long-term stability and at 0, 3, and 6 months for accelerated stability:

  • Physical Appearance: Color, clarity, and presence of particulate matter.

  • pH

  • Viscosity

  • Assay of this compound: To determine the drug content.

  • Related Substances/Degradation Products: To identify and quantify any impurities.

  • Sterility

  • Preservative Efficacy (if applicable)

4.4.3. Procedure

  • Place the ophthalmic formulation in its final container-closure system into stability chambers maintained at the specified conditions.

  • At each time point, withdraw samples and perform the tests listed above.

  • Compare the results to the initial data and the product specifications to determine the shelf-life of the formulation.

Visualizations

Signaling Pathway of this compound

Dorzolamide_Mechanism_of_Action cluster_ciliary_epithelium Ciliary Epithelium cluster_outcome Therapeutic Outcome CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Carbonic Anhydrase II ReducedAH Reduced Aqueous Humor Secretion HCO3 HCO3- + H+ H2CO3->HCO3 AqueousHumor Aqueous Humor Formation HCO3->AqueousHumor Leads to Dorzolamide Dorzolamide Hydrochloride Inhibition Inhibition Dorzolamide->Inhibition Inhibition->H2CO3 ReducedIOP Lowered Intraocular Pressure (IOP) ReducedAH->ReducedIOP Results in

Caption: Mechanism of action of this compound in reducing intraocular pressure.

Experimental Workflow for In Vitro Permeation Testing

IVPT_Workflow start Start prep_membrane Prepare Membrane (Synthetic or Excised Cornea) start->prep_membrane assemble_cell Assemble Franz Diffusion Cell prep_membrane->assemble_cell equilibrate Equilibrate Cell to 32°C / 37°C assemble_cell->equilibrate apply_formulation Apply Formulation to Donor Compartment equilibrate->apply_formulation sampling Collect Samples from Receptor at Timed Intervals apply_formulation->sampling sampling->sampling analysis Analyze Samples (e.g., HPLC) sampling->analysis data_analysis Calculate Permeation Flux and Profile analysis->data_analysis end End data_analysis->end

Caption: Workflow for conducting an in vitro permeation test using Franz diffusion cells.

Experimental Workflow for Rheological Characterization

Rheology_Workflow start Start load_sample Load Gel Sample onto Rheometer start->load_sample equilibrate Equilibrate to Test Temperature load_sample->equilibrate flow_curve Perform Steady Shear Rate Sweep equilibrate->flow_curve amplitude_sweep Perform Amplitude Sweep to find LVER equilibrate->amplitude_sweep viscosity Determine Viscosity Profile flow_curve->viscosity end End viscosity->end frequency_sweep Perform Frequency Sweep within LVER amplitude_sweep->frequency_sweep viscoelasticity Determine G' and G'' (Viscoelastic Properties) frequency_sweep->viscoelasticity viscoelasticity->end

Caption: Workflow for the rheological characterization of an ophthalmic gel.

References

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Dorzolamide in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Dorzolamide in ophthalmic solutions. The developed method is simple, precise, accurate, and specific for the analysis of Dorzolamide, even in the presence of its degradation products. This method is suitable for routine quality control analysis and stability studies of Dorzolamide eye drops.

Introduction

Dorzolamide is a potent carbonic anhydrase inhibitor used topically to reduce elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Ensuring the potency and stability of Dorzolamide in its ophthalmic formulation is critical for its therapeutic efficacy and safety. A reliable and validated analytical method is therefore essential for quality control and to monitor the drug's stability over its shelf life. This application note describes the development and validation of a stability-indicating RP-HPLC method in accordance with International Council for Harmonisation (ICH) guidelines.

Experimental

Materials and Reagents
  • Dorzolamide Hydrochloride Reference Standard (USP grade)

  • This compound Ophthalmic Solution (2% w/v)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (AR grade)

  • Sodium Hydroxide (AR grade)

  • Hydrogen Peroxide (30%, AR grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic conditions are summarized in the table below.

ParameterCondition
Instrument HPLC with UV-Visible Detector
Column Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 2.5) : Acetonitrile (90:10 v/v)
Flow Rate 0.8 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm[1][2][3]
Run Time 10 minutes

Protocols

Preparation of Mobile Phase

To prepare the phosphate buffer, dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 50 mM and adjust the pH to 2.5 with orthophosphoric acid.[4] The mobile phase is then prepared by mixing the phosphate buffer and acetonitrile in a ratio of 90:10 (v/v), followed by filtration through a 0.45 µm membrane filter and degassing.

Preparation of Standard Stock Solution

Accurately weigh and dissolve 100 mg of this compound reference standard in a 100 mL volumetric flask with HPLC grade water to obtain a stock solution of 1000 µg/mL.[1][4]

Preparation of Working Standard Solutions

From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 150 µg/mL by diluting with the mobile phase.[3]

Preparation of Sample Solution

Transfer 1 mL of the Dorzolamide ophthalmic solution into a 100 mL volumetric flask, sonicate for 10 minutes with the mobile phase, and then dilute to volume with the mobile phase.[1] Filter this solution through a 0.22 µm syringe filter before injection.

Method Validation

The developed analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

The specificity of the method was evaluated by analyzing the chromatograms of a placebo solution, the standard solution, and the sample solution. The absence of interfering peaks at the retention time of Dorzolamide in the placebo chromatogram indicates the method's specificity.[4]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted under various stress conditions as per ICH guidelines.[5][6][7] Dorzolamide ophthalmic solution was subjected to acidic, basic, oxidative, thermal, and photolytic stress.

  • Acid Hydrolysis: 0.1 N HCl at 50°C for 3 hours.[5]

  • Base Hydrolysis: 0.1 N NaOH at 50°C for 3 hours.[5]

  • Oxidative Degradation: 3% H₂O₂ at 50°C for 3 hours.

  • Thermal Degradation: Heat at 60°C for 3 hours.[5]

  • Photolytic Degradation: Exposure to UV light (200 Wh/m²) and sunlight (1.2 million lux hours).[5]

Results and Discussion

The developed RP-HPLC method provided a well-resolved peak for Dorzolamide with a retention time of approximately 2.65 minutes.[1][4] The system suitability parameters were found to be within the acceptable limits.

Linearity

The method demonstrated excellent linearity over the concentration range of 10-150 µg/mL for Dorzolamide. The correlation coefficient (R²) was found to be greater than 0.999.

Accuracy

The accuracy of the method was determined by the standard addition method at three different concentration levels (50%, 100%, and 150%).[1] The percentage recovery was found to be within the range of 98-102%, indicating the accuracy of the method.

Precision

The precision of the method was evaluated by performing intra-day and inter-day variations. The relative standard deviation (%RSD) for both was found to be less than 2%, which confirms the precision of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined to be 0.0403 µg/mL and 0.1228 µg/mL, respectively, indicating the high sensitivity of the method.[4]

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and column temperature. The method was found to be robust as the results were not significantly affected by these minor changes.

Forced Degradation Results

Significant degradation of Dorzolamide was observed under acidic, basic, and oxidative stress conditions, while it was relatively stable under thermal and photolytic stress. The chromatograms of the stressed samples showed well-resolved peaks of Dorzolamide from its degradation products, confirming the stability-indicating nature of the method.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 21.08
Theoretical Plates≥ 20002910
%RSD of Peak Area≤ 2%< 1.0%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
10Value
25Value
50Value
100Value
125Value
150Value
Correlation Coefficient (R²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery%RSD
50%25ValueValueValue
100%50ValueValueValue
150%75ValueValueValue

Table 4: Precision Data

Concentration (µg/mL)Intra-day %RSDInter-day %RSD
50ValueValue
100ValueValue
150ValueValue

Table 5: Forced Degradation Study Results

Stress Condition% Degradation
Acid Hydrolysis (0.1 N HCl)Value
Base Hydrolysis (0.1 N NaOH)Value
Oxidative (3% H₂O₂)Value
Thermal (60°C)Value
Photolytic (UV/Sunlight)Value

Visualization

Analytical_Method_Workflow A Method Development & Optimization B Selection of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) A->B C Method Validation (ICH Guidelines) B->C D Specificity (Placebo Interference) C->D E Linearity & Range C->E F Accuracy (% Recovery) C->F G Precision (Intra-day & Inter-day) C->G H LOD & LOQ C->H I Robustness C->I J Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) C->J K Stability-Indicating Method Established J->K L Routine Quality Control & Stability Analysis K->L

Caption: Workflow for the development and validation of a stability-indicating analytical method.

Conclusion

The developed and validated RP-HPLC method is rapid, simple, specific, accurate, and precise for the determination of Dorzolamide in ophthalmic solutions. The method is also stability-indicating, as it can effectively separate Dorzolamide from its degradation products. Therefore, this method can be successfully applied for the routine quality control and stability analysis of Dorzolamide eye drops in the pharmaceutical industry.

References

Application Note: HPLC-UV Quantification of Dorzolamide in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorzolamide hydrochloride is a carbonic anhydrase inhibitor used in ophthalmic solutions to reduce elevated intraocular pressure in patients with glaucoma and ocular hypertension. Accurate and precise quantification of Dorzolamide in these formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of Dorzolamide in ophthalmic solutions. The method is simple, rapid, and suitable for routine quality control analysis.[1][2][3]

Principle

This method utilizes reverse-phase HPLC (RP-HPLC) to separate Dorzolamide from other components in the ophthalmic solution. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and an organic modifier (acetonitrile or methanol). The analyte is then detected and quantified by a UV detector at a specific wavelength.[1][4]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the typical chromatographic conditions for the analysis of Dorzolamide.

ParameterMethod 1Method 2
HPLC Column Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)[1]Kromasil C8 (250 mm x 4.6 mm, 10 µm)[5]
Mobile Phase Phosphate buffer (pH 2.5) and Acetonitrile (90:10 v/v)[1]Acetonitrile and Phosphate buffer (pH 3.5) (80:20 v/v)[5]
Flow Rate 0.8 mL/min[1]1.0 mL/min[5]
Injection Volume 20 µL[1][6]Not Specified
Column Temperature 30°C[1]Not Specified
UV Detection 254 nm[1][5]254 nm[5]
Run Time < 10 minutesApproximately 12 minutes[4]
Reagents and Solutions
  • This compound Reference Standard: Of known purity.

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Potassium Dihydrogen Phosphate: Analytical grade.

  • Orthophosphoric Acid or Glacial Acetic Acid: For pH adjustment.

  • Water: HPLC grade.

Preparation of Mobile Phase (Method 1 Example): Prepare a 50 mM potassium dihydrogen phosphate solution and adjust the pH to 2.5 with orthophosphoric acid.[6] Mix this buffer with acetonitrile in a 90:10 (v/v) ratio. Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter and degas prior to use.[1][4]

Standard Solution Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC grade water.[1]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10 - 150 µg/mL).[6]

Sample Preparation

Accurately transfer 1 mL of the ophthalmic solution into a 100 mL volumetric flask.[1] Add a portion of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.[1] Dilute to volume with the mobile phase. Filter the solution through a 0.22 µm syringe filter. Further dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).[1]

Method Validation Summary

The described HPLC-UV method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][5]

Validation ParameterTypical Results
Linearity (µg/mL) 10 - 150 (Correlation Coefficient > 0.995)[5][6]
Accuracy (% Recovery) 99.53% to 100.32%[1]
Precision (% RSD) < 2% for both intra-day and inter-day precision[5]
Limit of Detection (LOD) 0.0405 µg/mL[1]
Limit of Quantification (LOQ) 0.1226 µg/mL[1]
Specificity No interference from excipients in the ophthalmic preparation.[1]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Mobile Phase Prep std_prep Standard Solution Preparation reagents->std_prep sample_prep Sample Solution Preparation reagents->sample_prep injection Inject Sample/ Standard (20 µL) std_prep->injection sample_prep->injection hplc_system HPLC System separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Area Integration chromatogram->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Dorzolamide integration->quantification calibration->quantification

Caption: Experimental workflow for HPLC-UV quantification of Dorzolamide.

Conclusion

The presented HPLC-UV method provides a reliable and efficient means for the quantification of Dorzolamide in ophthalmic solutions.[1][3] The method is characterized by its simplicity, speed, and adherence to validation criteria, making it a valuable tool for quality control and research in the pharmaceutical industry.[1][2]

References

Application Notes and Protocols: In Vivo Evaluation of Dorzolamide Proniosomal Gel in Rabbits

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview and protocol for the in vivo evaluation of a Dorzolamide-loaded proniosomal gel formulation in a rabbit model for glaucoma treatment. The provided data and methodologies are based on a comprehensive study aimed at developing a sustained release ocular delivery system for Dorzolamide to improve its bioavailability and therapeutic efficacy compared to conventional eye drops.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by elevated intraocular pressure (IOP) that damages the optic nerve.[1][2] Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used topically to reduce IOP.[2][3] However, conventional ophthalmic solutions like Trusopt® often require frequent administration, leading to poor patient compliance.[1][4] Proniosomal gels are promising drug delivery systems that can be administered as a liquid-like gel and transform into niosomes upon contact with physiological fluids. This in situ vesicle formation can enhance drug penetration, prolong corneal contact time, and provide sustained drug release, thereby improving bioavailability and reducing dosing frequency.[5][6]

This document outlines the in vivo pharmacodynamic evaluation of an optimized Dorzolamide proniosomal gel (OF-gel) in rabbits, comparing its efficacy in lowering IOP against the marketed Trusopt® eye drops.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vivo study, comparing the performance of the optimized Dorzolamide proniosomal gel with conventional Dorzolamide eye drops (Trusopt®).

Table 1: Comparative Pharmacodynamic Parameters

ParameterOptimized Proniosomal Gel (OF-gel)Trusopt® Eye Drops
Maximum % Decrease in IOP 45.4 ± 8.2%32.6 ± 2.7%
Time to Maximum Effect (Tmax) 6 hours1.5 hours
Area Under the Curve (AUC₀₋₈ ₕ) 264.4 %-h ± 18.476.2 %-h ± 12.7
Sustained Action Duration > 8 hours< 5 hours

Data sourced from a pharmacodynamic study in rabbits.[3]

Table 2: Time Course of Mean Percentage Decrease in Intraocular Pressure (IOP)

Time Point (Hours)Optimized Proniosomal Gel (OF-gel) (% Decrease ± SD)Trusopt® Eye Drops (% Decrease ± SD)
0 00
1.5 Not Specified32.6 ± 2.7
5.0 Not Specified~0 (return to normal)
6.0 45.4 ± 8.2Not Applicable
8.0 Sustained ReductionNot Applicable

The optimized proniosomal gel demonstrated a significantly more sustained reduction in IOP over 8 hours compared to the rapid decline observed with Trusopt® eye drops.[3]

Experimental Protocols

Preparation of Optimized Dorzolamide Proniosomal Gel (OF-gel)

This protocol is based on the coacervation phase separation method for preparing the optimized formulation.[1][4][5]

Materials:

  • Dorzolamide-HCl

  • L-α-lecithin from soya bean

  • Cholesterol (60 mg)

  • Span 40 (540 mg)

  • Ethanol (95%)

  • Phosphate buffer (pH 8.0)

  • Phosphate buffer saline (PBS, pH 7.4)

Procedure:

  • Accurately weigh and place L-α-lecithin, 60 mg of Cholesterol, 540 mg of Span 40, and the required amount of Dorzolamide-HCl into a clean, dry 5 ml glass container.

  • Add 2.5 ml of 95% ethanol to the container.

  • Cover the container and warm the mixture in a water bath at 60–70 °C for approximately 15 minutes, or until all components are completely dissolved.

  • Add 0.9 ml of phosphate buffer (pH 8.0) to the mixture and continue to warm on the water bath for another 2–5 minutes until the solution is clear.

  • Remove the container from the water bath and allow it to cool at room temperature. The proniosomal gel will form upon cooling.

  • For administration, hydrate the proniosomal gel by vortexing a specific weight of the gel with phosphate buffer saline (pH 7.4) to form the niosomal dispersion.[2]

In Vivo Pharmacodynamic Study in Rabbits

This protocol details the evaluation of the IOP-lowering effects of the Dorzolamide proniosomal gel in an animal model.

Materials:

  • Healthy male New Zealand albino rabbits

  • Optimized Dorzolamide proniosomal gel (OF-gel)

  • Marketed Dorzolamide eye drops (Trusopt®)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Tonometer (for measuring IOP)

  • Saline solution

Procedure:

  • Animal Acclimatization: House the rabbits in standard conditions and allow them to acclimatize before the experiment. Ensure they are healthy and free of any ocular abnormalities.

  • Baseline IOP Measurement: Measure the baseline intraocular pressure of both eyes for each rabbit using a calibrated tonometer. A topical anesthetic may be applied for this procedure.

  • Animal Grouping: Divide the rabbits into two groups:

    • Test Group: To receive the optimized Dorzolamide proniosomal gel.

    • Control Group: To receive the marketed Trusopt® eye drops.

  • Drug Administration:

    • Instill a single dose (e.g., 50 µL) of the assigned formulation into the conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a negative control (receiving saline) or remain untreated, based on the study design.

  • IOP Monitoring:

    • Measure the IOP in both eyes at predetermined time intervals (e.g., 0, 1, 1.5, 2, 4, 6, 8 hours) post-instillation.

    • Throughout the study, observe the rabbits for any signs of ocular irritation, such as redness, swelling, or excessive tearing. The Draize test is a formal method for evaluating ocular irritation.[6]

  • Data Analysis:

    • Calculate the percentage decrease in IOP at each time point relative to the baseline measurement for each animal.

    • Plot the average percentage decrease in IOP versus time for both the test and control groups.

    • Calculate pharmacodynamic parameters such as the maximum percentage decrease in IOP, the time to reach the maximum effect (Tmax), and the Area Under the Curve (AUC) of the IOP reduction-time profile.

Diagrams

experimental_workflow cluster_prep Phase 1: Preparation & Acclimatization cluster_admin Phase 2: Administration cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Data Analysis start Start acclimatize Acclimatize New Zealand Albino Rabbits start->acclimatize baseline Measure Baseline IOP (Tonometer) acclimatize->baseline grouping Divide Rabbits into Two Groups (Test & Control) baseline->grouping admin_test Administer Optimized Proniosomal Gel (Test Group) grouping->admin_test admin_control Administer Trusopt® Eye Drops (Control Group) grouping->admin_control monitor Monitor IOP at Predetermined Time Intervals (0-8h) admin_test->monitor admin_control->monitor observe Observe for Signs of Ocular Irritation (Draize Test) monitor->observe calculate Calculate % Decrease in IOP observe->calculate plot Plot IOP Reduction vs. Time calculate->plot compare Compare AUC and Tmax (OF-gel vs. Trusopt®) plot->compare end_node End compare->end_node

Caption: Experimental workflow for the in vivo pharmacodynamic study.

proniosome_concept cluster_formulation Proniosomal Gel Formulation cluster_activation In Situ Activation cluster_result Active Form proniosome Proniosome Gel Surfactant (Span 40) Cholesterol Lecithin Dorzolamide hydration Hydration with Tear Fluid in Eye proniosome->hydration Administration into eye niosome Niosome (Drug Entrapped) hydration->niosome Self-assembles into vesicular structure sustained_release Sustained Drug Release niosome->sustained_release enhanced_bioavailability Enhanced Bioavailability niosome->enhanced_bioavailability

Caption: Conversion of proniosomal gel to niosomes upon ocular administration.

References

Application Notes and Protocols for Determining Dorzolamide Entrapment Efficiency in Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for determining the entrapment efficiency of Dorzolamide in nanoparticle formulations. The protocol described herein is a widely used indirect method that involves the separation of the drug-loaded nanoparticles from the aqueous phase containing the free, unentrapped drug, followed by the quantification of the free drug in the supernatant.

Overview and Principle

The entrapment efficiency (EE) is a critical parameter for characterizing drug-loaded nanoparticles, representing the percentage of the initial drug that has been successfully encapsulated within the nanoparticles.[1][2] The indirect method is a common approach for determining EE.[3] It involves separating the nanoparticles from the dispersion medium and then measuring the concentration of the free drug in the supernatant.[3][4] The amount of entrapped drug is then calculated by subtracting the amount of free drug from the total amount of drug initially added.

The following workflow outlines the general steps involved in this process:

Dorzolamide Entrapment Efficiency Workflow prep Prepare Dorzolamide-Loaded Nanoparticle Suspension separate Separate Nanoparticles from the Aqueous Phase (e.g., Ultracentrifugation) prep->separate Dispersion supernatant Collect the Supernatant (Containing Free Dorzolamide) separate->supernatant Isolation quantify Quantify Free Dorzolamide in the Supernatant (UV-Vis or HPLC) supernatant->quantify Analysis calculate Calculate Entrapment Efficiency and Drug Loading quantify->calculate Concentration Data

Figure 1: General workflow for determining Dorzolamide entrapment efficiency.

Experimental Protocols

Two common analytical techniques for the quantification of Dorzolamide in the supernatant are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Ultracentrifugation followed by UV-Vis Spectrophotometry

This protocol is suitable for routine analysis and when the nanoparticle excipients do not interfere with the UV absorbance of Dorzolamide.

2.1.1. Materials and Equipment

  • Dorzolamide-loaded nanoparticle suspension

  • Deionized water or appropriate buffer as a blank

  • Benchtop or refrigerated ultracentrifuge

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Micropipettes and tips

  • Volumetric flasks and other standard laboratory glassware

2.1.2. Procedure

  • Separation of Nanoparticles:

    • Transfer a known volume (e.g., 2 mL) of the freshly prepared nanoparticle suspension into a centrifuge tube.

    • Centrifuge the suspension at a high speed (e.g., 11,000 rpm or higher) for a sufficient time (e.g., 15-30 minutes) to pellet the nanoparticles. Some formulations may require a second centrifugation cycle to ensure complete separation.

    • Carefully collect the supernatant without disturbing the nanoparticle pellet.

  • Preparation of Standard Curve:

    • Prepare a stock solution of Dorzolamide of known concentration (e.g., 100 µg/mL) in the same medium used for nanoparticle preparation.[5][6]

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from, for example, 2 to 50 µg/mL.[6][7]

    • Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of Dorzolamide (approximately 254-255 nm) using the dispersion medium as a blank.[7][8][9]

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Quantification of Free Dorzolamide:

    • Measure the absorbance of the collected supernatant at the λmax of Dorzolamide.

    • If necessary, dilute the supernatant with the dispersion medium to ensure the absorbance falls within the linear range of the standard curve.

    • Using the linear regression equation from the standard curve, determine the concentration of free Dorzolamide in the supernatant.

2.1.3. Calculation of Entrapment Efficiency

The entrapment efficiency is calculated using the following formula:

EE (%) = [(Total Amount of Drug - Amount of Free Drug in Supernatant) / Total Amount of Drug] x 100[2]

  • Total Amount of Drug: The initial amount of Dorzolamide used in the formulation.

  • Amount of Free Drug in Supernatant: The concentration of Dorzolamide in the supernatant multiplied by the total volume of the aqueous phase.

Protocol 2: Ultracentrifugation followed by HPLC

This protocol is recommended for higher sensitivity and specificity, especially when excipients in the nanoparticle formulation interfere with UV-Vis measurements.

2.2.1. Materials and Equipment

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][10]

  • Mobile phase components (e.g., acetonitrile, phosphate buffer)[8][11]

  • Syringe filters (0.22 µm or 0.45 µm)

  • Other materials as listed in Protocol 1.

2.2.2. Procedure

  • Separation of Nanoparticles:

    • Follow the same procedure for nanoparticle separation as described in section 2.1.2.

  • Preparation of Standard Solutions:

    • Prepare a stock solution and a series of standard solutions of Dorzolamide in the mobile phase.

    • Analyze the standard solutions by HPLC to generate a standard curve by plotting peak area versus concentration.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of phosphate buffer (pH 2.5) and acetonitrile (e.g., 90:10 v/v).[8]

    • Flow Rate: 0.8 - 1.0 mL/min.[8][10]

    • Detection Wavelength: 254 nm.[8][10]

    • Column Temperature: 30°C.[8]

    • Injection Volume: 20 µL.[8]

  • Quantification of Free Dorzolamide:

    • Filter the collected supernatant through a 0.22 µm syringe filter.

    • Inject the filtered supernatant into the HPLC system.

    • Determine the concentration of Dorzolamide in the supernatant by comparing the peak area with the standard curve.

2.2.3. Calculation of Entrapment Efficiency

The calculation for entrapment efficiency is the same as described in section 2.1.3.

Data Presentation: Summary of Reported Entrapment Efficiencies

The entrapment efficiency of Dorzolamide in nanoparticles can vary significantly depending on the formulation parameters. Below is a summary of reported values from the literature.

Nanoparticle PolymerFormulation MethodKey Parameters VariedEntrapment Efficiency Range (%)
Eudragit RS 100Quasi-emulsion solvent diffusionDrug:polymer ratio, stirring rate50 - 92
Eudragit RL 100Quasi-emulsion solvent diffusionDrug:polymer ratio, stirring rate41 - 82
Chitosan--86.995 ± 1.902
Eudragit RSPO & Poloxamer 188NanoprecipitationFormulation compositionUp to 99.37 (as part of in-vitro release)

Table 1: Reported entrapment efficiencies for Dorzolamide in various nanoparticle formulations.[12][13][14]

It has been demonstrated that increasing the polymer concentration generally leads to a higher percentage of entrapped Dorzolamide, up to a certain limit (e.g., a drug-to-polymer ratio of 1:4).[12][13][15] Additionally, factors such as the stirring rate during preparation can influence the entrapment efficiency.[12][13][15]

Logical Relationships in Entrapment Efficiency Determination

The following diagram illustrates the logical steps and dependencies in the calculation of entrapment efficiency.

Entrapment Efficiency Calculation Logic total_drug Total Drug Added to Formulation (Wt) entrapped_drug Total Entrapped Drug (We = Wt - Wf) total_drug->entrapped_drug ee_calc Entrapment Efficiency (%) EE = (We / Wt) * 100 total_drug->ee_calc supernatant_conc Concentration of Free Drug in Supernatant (Cs) free_drug_total Total Free Drug (Wf = Cs * Vs) supernatant_conc->free_drug_total supernatant_vol Volume of Supernatant (Vs) supernatant_vol->free_drug_total free_drug_total->entrapped_drug entrapped_drug->ee_calc

Figure 2: Logical flow for calculating entrapment efficiency.

Troubleshooting and Considerations

  • Incomplete Separation: If the centrifugation speed or time is insufficient, nanoparticles may remain in the supernatant, leading to an underestimation of the free drug and an overestimation of the entrapment efficiency.[3] Visual inspection for turbidity in the supernatant can be a preliminary check.

  • Drug Adsorption: Some of the drug may adsorb to the surface of the nanoparticles rather than being entrapped within the core. The methods described here typically measure both entrapped and surface-adsorbed drug.

  • Method Validation: It is crucial to validate the analytical method (UV-Vis or HPLC) for linearity, accuracy, and precision in the presence of nanoparticle excipients to ensure reliable results.[8]

  • Alternative Separation Techniques: Besides ultracentrifugation, other techniques like ultrafiltration and gel permeation chromatography can also be used to separate nanoparticles from the free drug.[16] Ultrafiltration, in particular, has been shown to have high separation efficiency.[16]

References

Application Note: Transcorneal Permeability Study Protocol for Dorzolamide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used topically to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] The efficacy of topically applied dorzolamide is dependent on its ability to permeate the cornea and reach the ciliary body, the site of aqueous humor production.[1][2] However, the cornea presents a significant barrier to drug absorption, and conventional ophthalmic solutions often suffer from short residence time and low bioavailability.[3][4]

To overcome these challenges, various advanced formulations such as nanoliposomes, microsponges, and polymeric nanoparticles are being developed to enhance dorzolamide's transcorneal permeability and prolong its therapeutic effect.[1][3][4] Evaluating the performance of these novel formulations is critical for drug development.

This application note provides a detailed protocol for conducting ex vivo transcorneal permeability studies of dorzolamide formulations using the Franz diffusion cell apparatus, a widely accepted method for assessing drug permeation through biological membranes.[5][6]

Principle of the Assay

The ex vivo transcorneal permeability assay utilizes a Franz diffusion cell to measure the rate at which a drug substance, such as dorzolamide, passes from a donor chamber, through an excised cornea, and into a receptor chamber. The excised cornea, typically from a rabbit or pig, is mounted between the two chambers, acting as a biological barrier.[5][7] The dorzolamide formulation is placed in the donor chamber, which is in contact with the epithelial surface of the cornea. The receptor chamber is filled with a physiological solution (e.g., Balanced Salt Solution) and maintained at a constant temperature (37°C) to simulate physiological conditions.[5] Samples are periodically withdrawn from the receptor chamber and analyzed by a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of dorzolamide that has permeated the cornea over time.[5][8] This data is then used to calculate key permeability parameters, including the steady-state flux (Jss) and the apparent permeability coefficient (Papp).

Experimental Protocols

Ex Vivo Transcorneal Permeability Study using Franz Diffusion Cells

This protocol details the methodology for assessing the permeation of dorzolamide formulations across an excised cornea.

3.1.1 Materials & Apparatus

  • Apparatus:

    • Franz diffusion cells (e.g., 9-mm diameter, 5 mL volume)[6]

    • Water-jacketed cell holders and circulating water bath

    • Magnetic stirrers and stir bars

    • Micropipettes

    • HPLC system with UV detector[8]

  • Tissues:

    • Freshly excised corneas from an appropriate animal model (e.g., albino rabbit or porcine).[3][9] Porcine corneas are often used due to their anatomical and histological similarity to human corneas.[7]

  • Reagents:

    • Dorzolamide formulations (Test and Control)

    • Receptor Medium: Balanced Salt Solution (BSS) or artificial tear fluid (pH 7.4).[5][6]

    • Analytical-grade solvents for HPLC mobile phase (e.g., acetonitrile, potassium dihydrogen phosphate).[8]

3.1.2 Corneal Preparation and Mounting

  • Obtain fresh whole animal globes from a local abattoir or animal facility. Transport them to the laboratory on ice immediately.

  • Carefully dissect the cornea from the globe, leaving a 2-3 mm rim of scleral tissue.

  • Rinse the excised cornea with cold BSS to remove any adhering iris or ciliary body tissue.

  • Mount the cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Clamp the two chambers together securely, ensuring a leak-proof seal. The effective diffusion area should be recorded (e.g., 0.64 cm²).[6]

3.1.3 Experimental Procedure

  • Fill the receptor chamber with a known volume (e.g., 5 mL) of pre-warmed (37°C) receptor medium. Ensure there are no air bubbles trapped beneath the cornea.

  • Place a small magnetic stir bar in the receptor chamber and begin stirring at a constant rate (e.g., 600 rpm) to ensure uniform mixing.[6]

  • Allow the system to equilibrate for 30 minutes by maintaining the temperature at 37°C using the circulating water bath.

  • Apply a precise amount of the dorzolamide formulation (e.g., 150-200 µL) to the corneal surface in the donor chamber.[5]

  • Start the experiment timer immediately after application.

  • At predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120, 180, 240, 300, 360 minutes), withdraw a sample (e.g., 200 µL) from the receptor chamber via the sampling port.[5]

  • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[6]

  • Store the collected samples at an appropriate temperature (e.g., 4°C) until analysis.

Sample Analysis by HPLC

This protocol provides a method for the quantification of dorzolamide in the receptor fluid samples.

3.2.1 HPLC System and Conditions

  • Column: Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase: Isocratic mixture of phosphate buffer (pH 2.5) and acetonitrile (90:10 v/v).[8]

  • Flow Rate: 0.8 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 20 µL.

3.2.2 Procedure

  • Prepare a series of dorzolamide standard solutions of known concentrations in the receptor medium.

  • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

  • Inject the samples collected from the permeability study into the HPLC system.

  • Determine the concentration of dorzolamide in each sample by referencing the calibration curve.

Data Analysis
  • Calculate Cumulative Amount Permeated:

    • Correct the measured concentrations for sample removal and dilution.

    • Calculate the cumulative amount of dorzolamide (Qn) that has permeated per unit area of the cornea (A) at each time point using the following equation:

      • Qn (µg/cm²) = (Cn * Vc + Σ(Ci * Vs)) / A

      • Where:

        • Cn is the drug concentration in the receptor medium at the nth sampling time.

        • Vc is the volume of the receptor chamber.

        • Ci is the drug concentration at the ith sampling time.

        • Vs is the volume of the sample withdrawn.

        • A is the effective surface area of the cornea.

  • Determine Steady-State Flux (Jss):

    • Plot the cumulative amount of dorzolamide permeated per unit area (µg/cm²) against time (h).

    • The slope of the linear portion of this curve represents the steady-state flux (Jss) in µg/cm²/h.[5]

  • Calculate Apparent Permeability Coefficient (Papp):

    • Calculate Papp (cm/s) using the following equation:

      • Papp = Jss / (C0 * 3600)

      • Where:

        • Jss is the steady-state flux.

        • C0 is the initial concentration of dorzolamide in the donor chamber.

Data Presentation

Quantitative data from permeability studies are crucial for comparing the performance of different formulations.

Table 1: Example Permeability Data for Dorzolamide Formulations

Formulation TypeAnimal ModelPermeability ParameterValueReference
2% Dorzolamide SolutionHumanEndothelial Permeability to Fluorescein4.40 ± 0.84 x 10⁻⁴ cm/min[10][11]
Placebo SolutionHumanEndothelial Permeability to Fluorescein4.10 ± 0.80 x 10⁻⁴ cm/min[10][11]
Dorzolamide SolutionRabbit Cornea% Permeated after 24h3%[3]
Nanoliposomes (REV method)Rabbit Cornea% Permeated after 24h11%[3]
Nanoliposomes (TLH method)Rabbit Cornea% Permeated after 24h14.5%[3]
20 mg/mL Dorzolamide SolutionRabbit ScleraSteady-State Flux (Jss)656 µg/cm²/h[5]
20 mg/mL Dorzolamide SolutionRabbit ScleraPermeability Coefficient (Papp)9.11 x 10⁻⁶ cm/s[5]
PLGA/TPGS NanoparticlesGoat CorneaFold Increase in Permeation vs. Solution1.8 - 2.5 fold[1]

Visualization of Workflows

Experimental Workflow Diagram

G A Animal Globe Acquisition B Cornea Excision & Preparation A->B C Mount Cornea in Franz Diffusion Cell B->C D Fill Receptor Chamber & Equilibrate at 37°C C->D E Apply Dorzolamide Formulation to Donor Chamber D->E F Collect Samples from Receptor at Timed Intervals E->F Start Timer G Analyze Samples via HPLC F->G H Calculate Permeability Parameters (Jss, Papp) G->H G raw_data Raw Concentration Data from HPLC (µg/mL) calc_cumulative Calculate Cumulative Amount Permeated per Area (Qn) raw_data->calc_cumulative plot_data Plot Qn (µg/cm²) vs. Time (h) calc_cumulative->plot_data determine_flux Determine Slope of Linear Region = Steady-State Flux (Jss) plot_data->determine_flux calc_papp Calculate Apparent Permeability Coefficient (Papp) determine_flux->calc_papp Papp = Jss / C0 final_result Final Permeability Data calc_papp->final_result

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Dorzolamide Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound and how is it affected by pH?

This compound is a white to off-white crystalline powder that is soluble in water.[1][2][3] Its aqueous solubility is highly dependent on pH. The commercial ophthalmic solution, Trusopt®, is formulated at a pH of approximately 5.6, where the solubility of this compound is maximized at about 50 mg/mL.[1][2][4] However, the solubility significantly decreases at neutral or physiological pH values (around 7.4).[4][5] This is a critical factor to consider, as formulations with a lower pH can cause ocular irritation, burning, and stinging upon administration.[4][6]

Q2: My this compound solution is causing eye irritation in preclinical models. What is the likely cause and how can I mitigate it?

The primary cause of eye irritation from aqueous this compound solutions is often the low pH required to maintain its solubility.[6][7] The commercial formulation Trusopt® has a pH of about 5.6, which can lead to local irritation.[5][7] To mitigate this, you can try raising the pH of your formulation to a more physiological level (closer to 7.4). However, this will decrease the solubility of the drug.[4][7] To counteract this, you will need to employ solubility enhancement techniques, such as the use of cyclodextrins or other specialized excipients, which are discussed in the troubleshooting guide below.

Q3: I'm observing precipitation of this compound in my formulation upon storage. What could be the reason?

Precipitation upon storage can be due to several factors:

  • pH Shift: A gradual shift in the pH of the formulation towards neutral can cause the drug to precipitate out of solution. Ensure your buffering system is robust enough to maintain the desired pH over time.

  • Temperature Fluctuations: Dorzolamide eye drops should ideally be stored at temperatures between 15 to 30°C and protected from light to prevent potential photochemical decomposition.[6] Significant temperature changes can affect solubility and lead to precipitation.

  • Incompatibility with Excipients: Certain excipients may interact with this compound over time, leading to the formation of less soluble complexes. It is crucial to assess the long-term compatibility of all formulation components.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound at Physiological pH

Problem: You are attempting to formulate this compound at a physiological pH (around 7.4) to improve ocular tolerance, but the drug has very limited solubility.

Solutions:

  • Cyclodextrin Complexation: This is a widely explored and effective method. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity that can encapsulate poorly soluble drugs, forming inclusion complexes and enhancing their aqueous solubility.[6]

    • Recommended Cyclodextrins: γ-cyclodextrin (γCD) and its derivatives, such as hydroxypropyl-γ-cyclodextrin (HPγCD) and randomly methylated-β-cyclodextrin (RMβCD), have shown promise.[6][8][9] Dorzolamide has a high affinity for γ-cyclodextrin.[8][9]

    • Experimental Approach: Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin and determine the phase-solubility profile of this compound. This will help identify the optimal cyclodextrin concentration.

    • Note: While cyclodextrins can enhance solubility, initial attempts with some cyclodextrins failed in solution formulations because at physiological pH, the drug's ability to permeate the eye was reduced.[7] A successful approach has been the formulation of a Dorzolamide/γCD microparticle suspension, which provides sustained release.[7]

  • Use of Co-solvents and Surfactants: The addition of co-solvents and surfactants can increase the solubility of this compound.

    • Recommended Excipients: Polyethylene glycol (PEG), particularly PEG 8000, and Polysorbate 80 have been shown to enhance the solubility of Dorzolamide, especially in the presence of Timolol.[10] Hyperbranched polymers have also been found to linearly increase the aqueous solubility of Dorzolamide.[10]

    • Experimental Approach: Systematically screen different co-solvents and surfactants at various concentrations to find an optimal blend that maximizes solubility while maintaining safety and stability.

  • Nanotechnology-Based Approaches: Encapsulating this compound in nanoparticle-based carriers can improve its solubility and ocular bioavailability.[6]

    • Types of Nanoparticles: Polymeric nanoparticles (e.g., using polycaprolactone, polyvinyl alcohol, and chitosan), solid lipid nanoparticles, liposomes, and niosomes are potential options.[6][11] These formulations can also offer sustained drug release.[6]

    • Experimental Approach: The preparation method will depend on the chosen nanoparticle type. For instance, polymeric nanoparticles of this compound can be prepared using an emulsification-sonication method.[12]

Issue 2: Inconsistent or Low Bioavailability in Ocular Models

Problem: Despite achieving adequate solubility, your formulation shows poor or variable bioavailability in animal models.

Solutions:

  • Mucoadhesive Polymers: Incorporating mucoadhesive polymers can prolong the contact time of the formulation with the ocular surface, leading to enhanced drug penetration.[8]

    • Recommended Polymer: Hydroxypropyl methylcellulose (HPMC) at a concentration of 0.5% w/v has been shown to be effective in stabilizing Dorzolamide/γCD complexes and providing high mucoadhesion.[8][9]

    • Experimental Approach: Evaluate the mucoadhesive properties of your formulation using in vitro methods before proceeding to in vivo studies.

  • Formation of Microparticle Suspensions: As mentioned earlier, a Dorzolamide/γCD eye drop microparticle suspension has demonstrated significant bioavailability enhancement.[7] The solid microparticles are mucoadhesive and provide sustained release of the drug.[7]

  • In-situ Gelling Systems: Formulations that are liquid upon instillation but transform into a gel in the cul-de-sac can increase residence time and provide sustained release.

    • Recommended Polymers: Combinations of Carbopol 974 and HPMC K4M can be used to create an in-situ gel of this compound.[13]

    • Experimental Approach: Optimize the polymer concentrations to achieve the desired sol-to-gel transition and drug release profile.[13]

Quantitative Data Summary

Formulation StrategyKey ExcipientspHObserved Solubility EnhancementReference
Cyclodextrin Complexation 20% Hydroxypropyl-β-cyclodextrin7.0Increased solubility from ~3 mg/mL to 22 mg/mL.[14][14]
20% Hydroxypropyl-γ-cyclodextrin7.0Increased solubility to 8.6 mg/mL.[14][14]
18% w/v γ-cyclodextrin-Formulation developed for enhanced drug delivery.[8][9][8][9]
Co-solvents & Surfactants Hyperbranched Polymers (HP), PEG, Polysorbate 805.65 & 7.0Linear increase in solubility with increasing HP concentration.[10][10]

Experimental Protocols

Protocol 1: Preparation of Dorzolamide/γ-Cyclodextrin Microparticle Suspension

Objective: To prepare a microparticle suspension of this compound using γ-cyclodextrin to enhance solubility and provide sustained release.

Materials:

  • This compound

  • γ-cyclodextrin (γCD)

  • Hydroxypropyl methylcellulose (HPMC)

  • Purified water

  • pH adjustment agents (e.g., NaOH, HCl)

Methodology:

  • Phase-Solubility Study: a. Prepare a series of aqueous solutions with varying concentrations of γCD. b. Add an excess amount of this compound to each solution. c. Shake the mixtures at a constant temperature until equilibrium is reached (e.g., 24-48 hours). d. Filter the suspensions and analyze the supernatant for the concentration of dissolved this compound using a validated HPLC method. e. Plot the solubility of this compound as a function of γCD concentration to determine the complexation parameters.

  • Preparation of the Suspension: a. Based on the phase-solubility data, prepare an aqueous solution of γCD (e.g., 18% w/v).[8][9] b. Add HPMC (e.g., 0.5% w/v) to the solution and stir until fully dissolved.[8][9] c. Adjust the pH to maximize the fraction of the unionized drug.[8] d. Disperse the this compound powder in the γCD/HPMC solution. e. Stir the mixture to allow for the formation of self-assembled drug/cyclodextrin microparticles.

  • Characterization: a. Characterize the physicochemical properties of the suspension (e.g., particle size, zeta potential, viscosity, and pH) to ensure they comply with pharmacopeial specifications for eye drop suspensions.[8] b. Conduct in vitro drug release studies using a dialysis membrane method. c. Evaluate the mucoadhesive properties of the formulation.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization start Start: Weigh Raw Materials (Dorzolamide HCl, γCD, HPMC) dissolve Dissolve γCD and HPMC in Purified Water start->dissolve ph_adjust Adjust pH dissolve->ph_adjust disperse Disperse Dorzolamide HCl to form Suspension ph_adjust->disperse end_prep Final Formulation disperse->end_prep physchem Physicochemical Analysis (Particle Size, pH, Viscosity) end_prep->physchem invitro In Vitro Release Study end_prep->invitro muco Mucoadhesion Test end_prep->muco

Caption: Experimental workflow for preparing and characterizing a Dorzolamide/γCD microparticle suspension.

logical_relationship cluster_problem Core Problem cluster_solutions Solubility Enhancement Strategies cluster_outcome Desired Outcomes problem Poor Aqueous Solubility of Dorzolamide HCl at Physiological pH s1 Cyclodextrin Complexation problem->s1 s2 Nanoparticle Formulations problem->s2 s3 Co-solvents & Surfactants problem->s3 o1 Increased Aqueous Solubility s1->o1 o2 Improved Ocular Bioavailability s1->o2 s2->o1 s2->o2 o3 Reduced Ocular Irritation s2->o3 s3->o1 dorzolamide_moa dorzolamide This compound ca2 Carbonic Anhydrase II (CA-II) in Ciliary Processes dorzolamide->ca2 Inhibits bicarb Slowing Bicarbonate Ion Formation ca2->bicarb Leads to transport Reduction in Sodium and Fluid Transport bicarb->transport secretion Decreased Aqueous Humor Secretion transport->secretion iop Reduction in Intraocular Pressure (IOP) secretion->iop

References

Technical Support Center: Overcoming Poor Bioavailability of Topical Dorzolamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the topical bioavailability of Dorzolamide.

Frequently Asked Questions (FAQs)

1. Why is the bioavailability of topical Dorzolamide challenging?

The poor bioavailability of topically administered Dorzolamide stems from several physiological and physicochemical factors:

  • Rapid Nasolacrimal Drainage: A significant portion of the administered eye drop is quickly cleared from the ocular surface by blinking and tear turnover, reducing the time available for drug absorption.[1][2][3]

  • Corneal Barrier: The cornea acts as a formidable barrier to drug penetration. Dorzolamide, being a water-soluble molecule, has difficulty permeating the lipophilic corneal epithelium.[2][4]

  • Short Residence Time: Conventional aqueous eye drops have a very short precorneal residence time, often only a few minutes, which limits the amount of drug that can be absorbed.[1][5][6]

  • Physicochemical Properties of Dorzolamide: The drug's efficacy is pH-dependent, with better corneal permeation occurring at a lower pH (around 5.6). However, this acidic pH can cause ocular irritation.[4][7]

2. What are the primary strategies to improve the topical bioavailability of Dorzolamide?

Researchers have successfully employed several formulation strategies to overcome the challenges of topical Dorzolamide delivery:

  • In-Situ Gelling Systems: These are polymer solutions that are liquid upon instillation and undergo a phase transition to a gel in the cul-de-sac in response to physiological triggers like pH, temperature, or ions. This increases the formulation's viscosity, prolonging the precorneal residence time and enhancing drug absorption.[5][6][8][9]

  • Nanotechnology-Based Carriers: Encapsulating Dorzolamide in nanocarriers such as nanoparticles, nanoemulsions, and liposomes offers several advantages:

    • Sustained Release: Nanoparticles can provide a controlled and sustained release of the drug.[1][2]

    • Improved Corneal Permeation: The small size and specific surface properties of nanoparticles can facilitate their transport across the corneal barrier.[2][10][11]

    • Enhanced Mucoadhesion: Polymeric nanoparticles, particularly those made from chitosan, can adhere to the mucus layer of the cornea, further increasing residence time.[2][3]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, enhancing their solubility and stability. Formulating Dorzolamide as a microparticle suspension with γ-cyclodextrin has been shown to significantly improve its bioavailability by creating a mucoadhesive system that provides sustained drug release.[1][4][7]

Troubleshooting Guides

Issue 1: Low in vitro drug release from my in-situ gel formulation.

  • Question: My Dorzolamide in-situ gel shows very slow and incomplete drug release in my in vitro dissolution study. What could be the problem?

  • Answer: This issue can arise from several factors related to your formulation and experimental setup:

    • Polymer Concentration: High concentrations of gelling polymers (e.g., Carbopol®, HPMC, Sodium Alginate) can create a very dense gel matrix that hinders drug diffusion.[6][8] Try optimizing the polymer concentration to achieve a balance between desired viscosity and drug release.

    • Cross-linking Density: In ion-triggered systems (like those using sodium alginate), the concentration of counter-ions in your dissolution medium can affect the gel's cross-linking density. Ensure the ionic strength of your medium is appropriate.

    • Dissolution Medium: The pH and composition of your dissolution medium should mimic physiological tear fluid. For Dorzolamide, a pH of around 7.4 is typically used.

    • Agitation Speed: Inadequate agitation in the dissolution apparatus may not provide sufficient sink conditions, leading to an apparent slow release. Ensure your stirring speed is optimized for your formulation type.

Issue 2: My Dorzolamide-loaded nanoparticles are aggregating.

  • Question: I'm observing aggregation and an increase in the polydispersity index (PDI) of my nanoparticle suspension over time. How can I improve stability?

  • Answer: Nanoparticle aggregation is a common challenge. Here are some troubleshooting steps:

    • Surface Charge (Zeta Potential): Ensure your nanoparticles have a sufficiently high absolute zeta potential (typically > ±20 mV) to provide electrostatic repulsion and prevent aggregation. You can modify the surface charge by using cationic polymers like chitosan or by incorporating charged surfactants.

    • Steric Hindrance: Incorporate non-ionic surfactants (e.g., Poloxamer 188, Tween® 80) or polymers (e.g., PEG) into your formulation. These create a steric barrier around the nanoparticles, preventing them from coming into close contact and aggregating.[5]

    • Storage Conditions: Store your nanoparticle suspension at an appropriate temperature (often refrigerated) and protect it from light, as recommended for Dorzolamide formulations.[2]

    • Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) your nanoparticles with a suitable cryoprotectant (e.g., trehalose, mannitol).

Issue 3: Inconsistent results in my ex vivo corneal permeability study.

  • Question: I'm getting highly variable results in my Franz diffusion cell experiments using excised corneas. What are the potential sources of this variability?

  • Answer: Ex vivo corneal permeability studies can be sensitive to several factors:

    • Corneal Tissue Integrity: The handling of the excised cornea is critical. Ensure the cornea is carefully excised and mounted on the diffusion cell without causing any damage to the epithelial or endothelial layers. The time between enucleation and the start of the experiment should be minimized.[12]

    • Hydration: Maintaining proper corneal hydration throughout the experiment is crucial. Use a suitable buffer (e.g., phosphate buffer pH 7.4) in the receiver chamber and ensure the temperature is maintained at physiological levels (around 34-35°C).[6][12]

    • Animal-to-Animal Variability: There can be inherent biological variability between animals. Use corneas from a consistent source (species, age, sex) and a sufficient number of replicates to account for this.

    • Experimental Conditions: Standardize all experimental parameters, including the volume of the formulation applied, the sampling times, and the analytical method used to quantify the permeated drug.

Data Presentation

Table 1: Comparison of Different Formulation Strategies for Topical Dorzolamide Delivery

Formulation StrategyKey ComponentsReported AdvantagesKey Findings (Examples)
In-Situ Gel Sodium Alginate, HPMC, Carbopol®, Poloxamer 407Prolonged precorneal residence time, sustained drug release, improved patient compliance.[5][6][8]In vitro release of 91.27% over 10 hours; significant reduction in intraocular pressure (IOP) compared to conventional eye drops.[8]
Nanoparticles Chitosan, PLGA, PCLSustained release, enhanced corneal permeation, mucoadhesion, potential for targeted delivery.[2][9][10]Chitosan nanoparticles with a particle size of 164 nm showed sustained drug release and good corneal retention.[9]
Nanoemulsion Triacetin, Poloxamer 407, Poloxamer 188Improved drug solubilization, enhanced corneal penetration, faster onset of action.[5]An in-situ gel nanoemulsion showed superior pharmacodynamic activity compared to both conventional eye drops and a simple in-situ gel.[5]
Liposomes Phosphatidylcholine, CholesterolBiocompatible, can encapsulate both hydrophilic and lipophilic drugs, can fuse with the corneal epithelium to facilitate drug delivery.[12]Nanoliposomes showed greater transcorneal permeation and a more prolonged IOP-lowering effect compared to a Dorzolamide solution.[12]
Cyclodextrin Complex γ-CyclodextrinEnhanced drug solubility and stability, mucoadhesive properties leading to prolonged drug release.[4][7]A dorzolamide/γ-cyclodextrin microparticle suspension resulted in sustained high drug concentrations in the aqueous humor.[4]

Experimental Protocols

Protocol 1: Preparation of Dorzolamide-Loaded Chitosan Nanoparticles by Ionic Gelation

  • Preparation of Chitosan Solution: Dissolve a specific amount of chitosan (e.g., 0.1-0.5% w/v) in an acidic aqueous solution (e.g., 1% v/v acetic acid). Stir overnight to ensure complete dissolution.

  • Drug Incorporation: Add Dorzolamide hydrochloride to the chitosan solution and stir until completely dissolved.

  • Preparation of TPP Solution: Prepare an aqueous solution of sodium tripolyphosphate (TPP) at a specific concentration (e.g., 0.1-0.5% w/v).

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature. The formation of nanoparticles is observed as the appearance of opalescence.

  • Stirring and Maturation: Continue stirring for a defined period (e.g., 30-60 minutes) to allow for the stabilization of the nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unreacted reagents. Wash the pellet with deionized water and re-disperse.

  • Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Ex Vivo Corneal Permeability Study using a Franz Diffusion Cell

  • Tissue Preparation: Obtain fresh eyeballs (e.g., from rabbits or goats) and carefully excise the cornea with a small rim of sclera.

  • Mounting the Cornea: Mount the excised cornea between the donor and receiver compartments of a Franz diffusion cell, with the epithelial side facing the donor compartment.

  • Receiver Compartment: Fill the receiver compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain the temperature at 35 ± 1°C with constant stirring.

  • Formulation Application: Apply a precise amount of the Dorzolamide formulation to the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receiver compartment and replace it with an equal volume of fresh, pre-warmed buffer.[12]

  • Drug Quantification: Analyze the withdrawn samples for Dorzolamide concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the apparent permeability coefficient (Papp).

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation formulation Formulation Development (e.g., In-situ gel, Nanoparticles) physicochem Physicochemical Characterization (Size, Zeta Potential, Viscosity, Drug Content) formulation->physicochem Optimization release In Vitro Drug Release Study physicochem->release mucoadhesion Mucoadhesion Study release->mucoadhesion permeability Ex Vivo Corneal Permeability mucoadhesion->permeability iop IOP Reduction Study (Rabbits) permeability->iop ocular_irritation Ocular Irritation Test iop->ocular_irritation

Caption: Experimental workflow for developing enhanced bioavailability Dorzolamide formulations.

dorzolamide_moa cluster_ciliary Ciliary Epithelium ca2 Carbonic Anhydrase II h2co3 H₂CO₃ (Carbonic Acid) h2o_co2 H₂O + CO₂ h2o_co2->h2co3 catalyzed by h_hco3 H⁺ + HCO₃⁻ (Bicarbonate) h2co3->h_hco3 aq_humor Decreased Aqueous Humor Production h_hco3->aq_humor leads to dorzolamide Topical Dorzolamide dorzolamide->ca2 inhibits inhibition Inhibition iop Reduced Intraocular Pressure (IOP) aq_humor->iop

Caption: Mechanism of action of Dorzolamide in reducing intraocular pressure.

References

Technical Support Center: Strategies for Reducing Eye Drop Irritation from Dorzolamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ocular irritation with Dorzolamide formulations. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of ocular irritation, such as stinging and burning, upon instillation of Dorzolamide eye drops?

A1: The primary contributor to ocular irritation from standard Dorzolamide formulations is its acidic pH, which is typically around 5.6.[1] This low pH is necessary to maintain the solubility and stability of Dorzolamide hydrochloride.[2] However, the natural pH of the tear film is approximately 7.4, and this significant difference in acidity can stimulate corneal nerves, leading to sensations of stinging and burning.[3] Additionally, the preservative benzalkonium chloride (BAK), commonly used in multi-dose ophthalmic solutions, can also contribute to ocular surface irritation and toxicity.[4][5]

Q2: How can the formulation of Dorzolamide be modified to reduce ocular irritation?

A2: Several strategies can be employed to mitigate Dorzolamide-induced irritation:

  • pH Adjustment: While challenging due to solubility constraints, adjusting the formulation's pH closer to the physiological pH of tears (7.4) can significantly improve comfort. This is a key difference in the better-tolerated alternative, Brinzolamide, which has a more neutral pH.[1]

  • Novel Drug Delivery Systems: Advanced formulations can encapsulate Dorzolamide, protecting the ocular surface from direct exposure to the acidic drug solution. These include:

    • Nanoemulsions: Oil-in-water nano-sized emulsions that can improve drug solubility and bioavailability while being non-irritant.[6][7]

    • Proniosomal Gels: These are formulations that form niosomes (non-ionic surfactant vesicles) upon contact with tear fluid, offering sustained drug release and improved tolerability.[8]

  • Preservative-Free Formulations: For patients sensitive to benzalkonium chloride, switching to a preservative-free formulation can reduce irritation.[4] Studies on a fixed combination of Dorzolamide and Timolol have shown that preservative-free options are well-tolerated.[1]

Q3: Are there alternative topical carbonic anhydrase inhibitors that are better tolerated than Dorzolamide?

A3: Yes, Brinzolamide is another topical carbonic anhydrase inhibitor that is generally better tolerated than Dorzolamide. The primary reason for its improved comfort profile is its more physiological pH of approximately 7.2.[9] Clinical studies have consistently shown that Brinzolamide causes significantly less ocular burning and stinging compared to Dorzolamide.[10][11]

Q4: What is the role of the preservative benzalkonium chloride (BAK) in Dorzolamide-induced irritation?

A4: Benzalkonium chloride (BAK) is a common preservative in multi-dose ophthalmic solutions, including some Dorzolamide formulations. While effective at preventing microbial contamination, BAK can cause dose- and time-dependent toxicity to the ocular surface.[12] It can disrupt the tear film, damage corneal epithelial cells, and induce inflammation.[4][5] Some research suggests that preservatives like BAK can activate the TRPA1 channel on sensory neurons, contributing to the sensation of pain and irritation.[2][13] For subjects with pre-existing ocular surface disease or sensitivity, preservative-free formulations of Dorzolamide are a preferable option.

Data Presentation

The following table summarizes quantitative data on the ocular comfort of various Dorzolamide and alternative formulations.

FormulationKey FindingsOcular Discomfort MetricReference
Dorzolamide 2% Associated with more frequent stinging and burning compared to Brinzolamide.Higher ocular discomfort scores.[14]
Brinzolamide 1% Significantly less ocular burning and stinging compared to Dorzolamide 2%.Ocular discomfort score 1.3 units lower than Dorzolamide 2.0%.[10]
Dorzolamide/Timolol Fixed Combination (Preservative-Containing) Higher incidence of ocular discomfort (burning/stinging) compared to the Brinzolamide/Timolol combination (13.1% vs. 1.7%).Higher patient-reported ocular discomfort.[11]
Brinzolamide/Timolol Fixed Combination (Preservative-Containing) Lower incidence of ocular discomfort (stinging and burning) compared to the Dorzolamide/Timolol combination.Mean ocular discomfort score of 2.6 vs. 3.7 for Dorzolamide/Timolol.[15]
Dorzolamide/Timolol Fixed Combination (Preservative-Free) Well-tolerated, with burning eyes being the most frequent adverse reaction (2.4%). Improved local tolerability in 79.3% of patients switching from preserved therapies.N/A[16]
Dorzolamide Nanoemulsion Found to be non-irritant in Draize rabbit eye irritation tests.N/A[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion

This protocol is a generalized method based on published research for creating a low-irritation nanoemulsion formulation of Dorzolamide.

Materials:

  • This compound

  • Oil phase (e.g., Castor oil, Isopropyl myristate)

  • Surfactant (e.g., Tween 80, Poloxamer 407)

  • Co-surfactant (e.g., Transcutol, Polyethylene glycol 400)

  • Purified water

  • High-speed homogenizer

  • Ultrasonicator

Methodology:

  • Preparation of the Oil and Aqueous Phases:

    • Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant and mix them to form the oil phase.

    • Dissolve the this compound in purified water to form the aqueous phase.

  • Formation of the Coarse Emulsion:

    • Slowly add the aqueous phase to the oil phase while continuously stirring with a magnetic stirrer.

  • Homogenization:

    • Subject the coarse emulsion to high-speed homogenization at a specified speed (e.g., 5000 rpm) for a defined period (e.g., 15 minutes) to reduce the droplet size.

  • Ultrasonication:

    • Further, reduce the droplet size by subjecting the homogenized emulsion to ultrasonication for a specific duration (e.g., 10 minutes).

  • Characterization:

    • Analyze the resulting nanoemulsion for particle size, polydispersity index, zeta potential, and drug content.

Protocol 2: Preparation of this compound Proniosomal Gel

This protocol outlines the coacervation phase separation method for preparing a proniosomal gel of Dorzolamide.

Materials:

  • This compound

  • Lecithin

  • Cholesterol

  • Non-ionic surfactant (e.g., Span 40)

  • Ethanol

  • Aqueous phase (e.g., Phosphate buffer pH 7.4)

Methodology:

  • Dissolution of Components:

    • Accurately weigh Dorzolamide HCl, lecithin, cholesterol, and the non-ionic surfactant into a glass vial.

    • Add ethanol and warm the mixture in a water bath (60-70°C) with gentle stirring until all components are completely dissolved.[8]

  • Addition of Aqueous Phase:

    • To the warm mixture, add the aqueous phase and continue to warm and stir for a few minutes until a clear solution is formed.

  • Gel Formation:

    • Allow the clear solution to cool to room temperature. The solution will transform into a proniosomal gel.

  • Hydration to Form Niosomes (for in vitro testing):

    • The proniosomal gel can be hydrated with a buffer (e.g., phosphate buffer saline pH 7.4) with gentle agitation to form a niosomal suspension.

Protocol 3: Ocular Irritation Assessment (Modified Draize Test)

This is a summary of the Draize test, a common preclinical method for evaluating ocular irritation. Ethical guidelines and institutional approval are mandatory for conducting such animal studies.

Subjects:

  • Albino rabbits

Methodology:

  • Acclimatization:

    • House the rabbits in standard laboratory conditions for a sufficient period to acclimatize.

  • Baseline Examination:

    • Examine both eyes of each rabbit for any pre-existing signs of irritation.

  • Instillation of Test Substance:

    • Gently pull the lower eyelid away from the eyeball to form a cup.

    • Instill a precise volume (e.g., 0.1 mL) of the test formulation into the conjunctival sac of one eye. The other eye serves as a control and receives a saline solution.

  • Observation and Scoring:

    • Observe the eyes at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

    • Score the degree of ocular reaction for the cornea (opacity), iris (inflammation), and conjunctiva (redness, chemosis, and discharge) according to the Draize scoring system.[17][18] A score of 0 indicates no irritation.

Visualizations

Signaling Pathways

Ocular_Irritation_Pathway cluster_stimuli Irritant Stimuli cluster_cornea Corneal Epithelium & Nerve Endings cluster_cellular_response Cellular Response cluster_sensation Perceived Sensation Low_pH Low pH (Dorzolamide Formulation) TRPV1 TRPV1 Channel Low_pH->TRPV1 Activates BAK Benzalkonium Chloride (Preservative) TRPA1 TRPA1 Channel BAK->TRPA1 Activates Inflammasome NLRP3 Inflammasome BAK->Inflammasome Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx TRPA1->Ca_Influx Inflammatory_Mediators Release of Inflammatory Mediators (e.g., IL-1β) Inflammasome->Inflammatory_Mediators Depolarization Nerve Depolarization Ca_Influx->Depolarization Stinging_Burning Stinging & Burning Sensation Depolarization->Stinging_Burning Signal to Brain Inflammatory_Mediators->Stinging_Burning Sensitizes Nerves

Caption: Proposed signaling pathway for Dorzolamide-induced ocular irritation.

Experimental Workflow

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Formulate Formulate Dorzolamide (e.g., Nanoemulsion, Proniosomal Gel) Characterize Physicochemical Characterization (Particle Size, pH, Drug Content) Formulate->Characterize Release In Vitro Drug Release Study (using Simulated Tear Fluid) Characterize->Release Permeation Corneal Permeation Study (e.g., using excised cornea) Release->Permeation Irritation Ocular Irritation Assessment (Modified Draize Test in Rabbits) Permeation->Irritation Proceed if promising Efficacy Pharmacodynamic Study (IOP Reduction in Animal Model) Irritation->Efficacy Comfort Patient Comfort Study (Visual Analog Scale for Stinging) Efficacy->Comfort Proceed to clinical trials

Caption: Workflow for developing and evaluating low-irritation Dorzolamide formulations.

References

Technical Support Center: Optimizing HPLC Methods for Dorzolamide Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dorzolamide in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for Dorzolamide analysis in biological fluids?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the analysis of Dorzolamide. C18 columns are frequently used as the stationary phase, and the mobile phase typically consists of a mixture of an acidic buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.

Q2: What detection methods are suitable for Dorzolamide analysis?

A2: For HPLC analysis, UV detection is commonly employed, with the maximum absorbance (λmax) of Dorzolamide observed around 254 nm. For higher sensitivity and selectivity, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.

Q3: How stable is Dorzolamide in biological samples?

A3: Dorzolamide is generally stable under typical storage and handling conditions. However, it can degrade under stress conditions such as strong acid, base, oxidation, and photolysis.[1][2] It is crucial to perform stability studies under your specific storage and experimental conditions to ensure the integrity of the samples.

Q4: What are the common metabolites of Dorzolamide that might interfere with the analysis?

A4: The primary metabolite of Dorzolamide is N-de-ethyldorzolamide.[3] Depending on the research question, it may be necessary to chromatographically separate Dorzolamide from its metabolites. LC-MS/MS methods can be developed to quantify both the parent drug and its metabolites simultaneously.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of Dorzolamide in biological matrices.

Chromatography Issues
Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Co-elution with interfering substances.1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Dorzolamide. 2. Use a new column or a guard column to protect the analytical column. 3. Optimize the mobile phase composition or gradient to improve separation.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Prepare fresh mobile phase daily and ensure proper mixing and degassing. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each run.
High backpressure 1. Blockage in the HPLC system (e.g., tubing, frits). 2. Particulate matter from the sample injected onto the column.1. Systematically check and clean or replace system components. 2. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.
Ghost peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections.1. Use high-purity solvents and prepare fresh mobile phase. 2. Implement a robust needle wash protocol in the autosampler method.
Sample Preparation and Matrix Effect Issues
Problem Potential Cause Recommended Solution
Low recovery 1. Inefficient extraction from the biological matrix. 2. Adsorption of Dorzolamide to labware.1. Optimize the extraction solvent and pH. Consider different sample preparation techniques like solid-phase extraction (SPE). 2. Use silanized glassware or polypropylene tubes to minimize adsorption.
Matrix effects (ion suppression or enhancement in LC-MS/MS) 1. Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts).[4] 2. Insufficient sample cleanup.1. Improve chromatographic separation to separate Dorzolamide from matrix components. 2. Employ more effective sample preparation techniques like SPE or liquid-liquid extraction (LLE) to remove interfering substances.[5] 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Poor reproducibility 1. Inconsistent sample preparation procedure. 2. Variability in the biological matrix between samples.1. Standardize the sample preparation protocol and ensure consistent execution. 2. Use a pooled matrix for the preparation of calibration standards and quality control samples to average out individual matrix variability.

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma)

This is a simple and rapid method for sample cleanup.

  • To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant and inject a portion into the HPLC system.

Sample Preparation: Liquid-Liquid Extraction (for Plasma)

This method offers a cleaner extract compared to protein precipitation.

  • To 200 µL of plasma, add a suitable internal standard.

  • Add 1 mL of an appropriate extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex for 2 minutes to facilitate the extraction of Dorzolamide into the organic phase.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Quantitative Data Summary

The following tables summarize typical parameters for Dorzolamide analysis using different methods.

Table 1: HPLC-UV Methods for Dorzolamide Analysis

ParameterMethod 1Method 2
Biological Matrix Ophthalmic SolutionOphthalmic Solution
Column Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 2.5) and Acetonitrile (90:10, v/v)Acetonitrile and 0.02M 1-Octane Sulphonic acid buffer (pH 3.5)
Flow Rate 0.8 mL/minNot Specified
Detection UV at 254 nmUV at 254 nm and 295 nm
Linearity Range Not Specified4-720 µg/mL
Reference [6][7]

Table 2: LC-MS/MS Methods for Dorzolamide Analysis

ParameterMethod 1Method 2
Biological Matrix Human PlasmaUrine and Hair
Sample Preparation Liquid-Liquid ExtractionSimple Dilution (Urine), Digestion (Hair)
Column Not SpecifiedNot Specified
Detection Tandem Mass Spectrometry (MS/MS)UHPLC-MS/MS
Linearity Range 0.5-100 ng/mLLOQ to 500 ng/mL (Urine), LOQ to 10 ng/mg (Hair)
Reference Not SpecifiedNot Specified

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Dorzolamide in a biological matrix.

experimental_workflow sample Biological Sample (e.g., Plasma, Aqueous Humor) prep Sample Preparation (e.g., PPT, LLE, SPE) sample->prep Extraction analysis HPLC/LC-MS/MS Analysis prep->analysis Injection data Data Acquisition and Processing analysis->data Detection report Result Reporting data->report Quantification

A typical workflow for Dorzolamide analysis in biological samples.
Troubleshooting Logic for Poor Peak Shape

This diagram provides a logical approach to troubleshooting poor peak shape in your chromatogram.

troubleshooting_peak_shape start Poor Peak Shape (Tailing/Fronting) check_ph Check Mobile Phase pH (Is it >2 units from pKa?) start->check_ph check_column Inspect Column (Age, Performance) check_ph->check_column Yes solution_ph Adjust Mobile Phase pH check_ph->solution_ph No check_interference Check for Co-elution check_column->check_interference Good solution_column Replace Column or Use Guard Column check_column->solution_column Poor solution_interference Optimize Mobile Phase or Gradient check_interference->solution_interference

Troubleshooting guide for addressing poor peak shape issues.

References

Technical Support Center: Analysis of Dorzolamide Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dorzolamide Hydrochloride degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound is susceptible to degradation under several conditions, primarily through hydrolysis (both acidic and basic), oxidation, and photolysis. Forced degradation studies have shown that the molecule can degrade when exposed to acids, bases, strong oxidizing agents, and UV or sunlight.[1][2] The primary sites for degradation are the sulfonamide and the ethylamino groups.

Q2: I am observing unexpected peaks in my chromatogram during a stability study of Dorzolamide. What could they be?

A2: Unexpected peaks are likely degradation products of Dorzolamide. The identity of these degradants depends on the storage conditions or the stress factors the sample was exposed to. Common degradation products include N-de-ethyldorzolamide, where the ethyl group is cleaved from the amino group, and various products resulting from the hydrolysis of the sulfonamide moiety.[3] Under oxidative stress, N-oxide derivatives may be formed. It is also possible to observe dimers or other adducts. To confirm the identity of these peaks, it is recommended to use a validated stability-indicating method and compare the retention times with known impurity standards, if available. Further characterization using mass spectrometry (MS) is advisable for definitive identification.

Q3: My assay results for this compound are lower than expected in a formulation that has been stored for a while. Why is this happening?

A3: A decrease in the assay value of this compound over time indicates degradation of the active pharmaceutical ingredient (API). You should investigate the storage conditions (temperature, light exposure, humidity) to identify the potential cause. The formulation's excipients might also interact with Dorzolamide, accelerating its degradation. Review the forced degradation data for your specific formulation to understand its stability profile under various stress conditions. A well-developed stability-indicating analytical method is crucial to accurately quantify the remaining active drug in the presence of its degradation products.

Q4: How can I prevent the degradation of this compound during sample preparation and analysis?

A4: To minimize degradation during analysis, consider the following precautions:

  • Light Protection: Protect your samples and standards from light by using amber vials or covering them with aluminum foil, as Dorzolamide is known to be photolabile.[1]

  • Temperature Control: Maintain your samples at a controlled, cool temperature. Avoid prolonged exposure to high temperatures.

  • pH Control: Use buffers in your mobile phase to maintain a stable pH, as Dorzolamide is susceptible to pH-dependent hydrolysis. A slightly acidic pH is often preferred for the stability of the parent compound during analysis.

  • Minimize Oxygen Exposure: If oxidative degradation is a concern, consider de-gassing the mobile phase and sample diluents. In some cases, adding a small amount of an antioxidant to the sample preparation might be beneficial, but this needs to be validated.

  • Fresh Preparations: Analyze samples and standards as freshly prepared as possible.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) for Dorzolamide or its degradation products. - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes.- Add a competing base (e.g., triethylamine) to the mobile phase to reduce silanol interactions.- Use a column with end-capping or a different stationary phase chemistry.- Reduce the sample concentration or injection volume.
Co-elution of Dorzolamide with a degradation product. - Insufficient chromatographic resolution.- Optimize the mobile phase composition (e.g., change the organic modifier ratio or the type of organic solvent).- Adjust the gradient profile in a gradient elution method.- Use a column with a different selectivity or a higher efficiency (smaller particle size).- Modify the mobile phase pH.
Appearance of a new, large peak at a very early retention time. - The degradation product is highly polar.- Sample solvent is much stronger than the mobile phase.- For highly polar degradants, consider using a more polar stationary phase (e.g., AQ-C18) or an ion-pair reagent.- Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Inconsistent retention times. - Fluctuations in column temperature.- Inadequate column equilibration.- Changes in mobile phase composition.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily and ensure proper mixing and degassing.
Low recovery of Dorzolamide from the sample matrix. - Adsorption of the analyte to sample containers or filter membranes.- Incomplete extraction from the sample matrix.- Use silanized glassware or polypropylene vials.- Test different types of filter membranes for analyte binding.- Optimize the extraction procedure (e.g., solvent type, volume, extraction time).

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approx.)Major Degradation Products Observed
Acid Hydrolysis 0.1 N HCl3 hours50°C2.0%Imp-1, Imp-2, Unknown
Base Hydrolysis 0.1 N NaOH3 hours50°C2.6%Imp-1, Imp-2
Oxidation 1.0% H₂O₂3 hoursRoom Temp3.1%Imp-1, Imp-2, Imp-3
Photolytic (UV) 200 Wh/m²--1.8%Imp-1, Imp-2, Unknown
Photolytic (Sunlight) 1.2 million lux hours--1.8%Imp-1, Imp-2, Unknown
Thermal Dry Heat3 hours60°C2.1%Imp-1, Imp-2

Data compiled from Sharma et al. (2012). "A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for this compound and Timolol Maleate in Ophthalmic Dosage Form." Journal of Chromatographic Science. Note: The structures of Imp-1, Imp-2, and Imp-3 were not disclosed in the reference.

Table 2: Known Impurities and Degradation Products of this compound

Compound NameMolecular FormulaMolecular WeightPotential Origin
Dorzolamide Impurity A (ent-Dorzolamide)C₁₀H₁₆N₂O₄S₃324.44Process Impurity/Degradant
N-de-ethyldorzolamideC₈H₁₂N₂O₄S₃296.37Metabolite/Degradant
6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamideC₈H₉NO₃S₃263.34Oxidative Degradant
Dorzolamide N-Sulfonamide DimerC₂₀H₂₉N₃O₈S₆631.85Degradant

Data compiled from Pharmaffiliates and other publicly available information.[4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound to generate its degradation products for analytical method development and validation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 105°C for 24 hours.

    • After cooling, prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the drug in the mobile phase to UV light (254 nm) for 24 hours.

    • In a separate experiment, expose the solution to direct sunlight for 8 hours.

  • Analysis: Analyze all the stressed samples using a suitable stability-indicating HPLC or UPLC method. A photodiode array (PDA) detector is recommended to check for peak purity.

Protocol 2: Stability-Indicating UPLC Method

This is an example of a UPLC method that can be used for the separation of Dorzolamide from its degradation products.[1][2]

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.04 M Phosphate buffer, pH 2.6

  • Mobile Phase B: Acetonitrile:Methanol:Water (60:30:10, v/v/v)

  • Gradient Program:

    • 0 min: 5% B

    • 8 min: 8% B

    • 10 min: 15% B

    • 16 min: 45% B

    • 20 min: 55% B

    • 24 min: 80% B

    • 25 min: 5% B

    • 30 min: 5% B

  • Flow Rate: 0.32 mL/min

  • Column Temperature: 28°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 1.5 µL

Visualizations

Dorzolamide_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Dorzolamide This compound Hydrolysis_Product_1 Sulfonamide Cleavage Product Dorzolamide->Hydrolysis_Product_1 H⁺ / OH⁻ N_de_ethyl_Dorzolamide N-de-ethyldorzolamide Dorzolamide->N_de_ethyl_Dorzolamide H⁺ / OH⁻ Oxidative_Product_1 N-Oxide Derivative Dorzolamide->Oxidative_Product_1 [O] Oxidative_Product_2 Thiophene Ring Oxidation Product Dorzolamide->Oxidative_Product_2 [O] Photolytic_Product_1 Photodegradants Dorzolamide->Photolytic_Product_1

Caption: Plausible degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Dorzolamide HCl Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress dilution Dilution & Neutralization stress->dilution hplc Stability-Indicating HPLC/UPLC Analysis dilution->hplc detection PDA/UV & MS Detection hplc->detection identification Degradant Identification detection->identification quantification Quantification of Degradants & API identification->quantification pathway Degradation Pathway Elucidation quantification->pathway

Caption: Workflow for Dorzolamide degradation product analysis.

References

Technical Support Center: Optimization of Viscosity for Dorzolamide Hydrochloride In-Situ Gels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of viscosity in Dorzolamide Hydrochloride in-situ gels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the formulation and evaluation of these specialized ophthalmic drug delivery systems.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of developing and optimizing this compound in-situ gels.

Problem Possible Causes Recommended Solutions
Inconsistent or Poor Gelling Capacity 1. Inappropriate polymer concentration.[1] 2. Incorrect pH of the formulation or simulated tear fluid.[2][3] 3. Insufficient ion concentration in simulated tear fluid for ion-activated systems (e.g., sodium alginate).[4]1. Optimize the concentration of the gelling agent (e.g., Carbopol, Sodium Alginate, Poloxamer). Increasing polymer concentration generally enhances gelling capacity.[1] 2. Ensure the pH of the formulation is appropriate for the chosen polymer to remain in a sol state and that the pH of the simulated tear fluid is around 7.4 to trigger gelation.[5][6] 3. Verify the composition of the simulated tear fluid, ensuring the presence of adequate divalent cations like Ca²⁺.
Viscosity Too High Before Instillation 1. Excessive concentration of the primary gelling agent or viscosity-enhancing polymer (e.g., HPMC, Xanthan Gum).[1][7][8] 2. Polymer hydration issues leading to clumps and increased apparent viscosity.1. Systematically decrease the concentration of the polymer(s). Consider using a lower viscosity grade of the polymer if available.[5] 2. Ensure proper dispersion and hydration of the polymer by using techniques like slow addition under constant stirring or the "cold method" for thermosensitive polymers like Poloxamers.[9]
Viscosity Too Low After Gelling 1. Insufficient polymer concentration to form a robust gel matrix.[1] 2. Premature dissolution or erosion of the gel.1. Increase the concentration of the gelling agent.[1] 2. Consider incorporating a secondary polymer (e.g., HPMC with Sodium Alginate) to enhance gel strength and viscosity.[1][2]
Blurred Vision or Discomfort Reported in Pre-clinical Models 1. Excessively high viscosity of the formed gel.[10] 2. Formulation pH is too far from the physiological pH of tears (around 7.4).[11]1. Optimize the polymer concentration to achieve a balance between bioadhesion and comfort. The formulation should exhibit pseudoplastic behavior, where viscosity decreases with blinking.[2] 2. Adjust the initial pH of the formulation to be closer to physiological pH, while still allowing for the desired sol-to-gel transition. A pH of around 5.6 has been noted for better stability of Dorzolamide HCl.[2]
Poor Drug Release Profile (Too Fast or Too Slow) 1. Viscosity of the gel matrix is not optimal.[12] 2. Inappropriate polymer selection or combination.1. Adjust the polymer concentration. Higher viscosity generally leads to slower, more sustained drug release.[5][12] 2. Experiment with different polymers or combinations. For instance, combining a pH-sensitive polymer with a viscosity enhancer can modulate the release profile.[1][12]
Phase Separation or Precipitation in the Formulation 1. Incompatibility between this compound and excipients. 2. Changes in temperature affecting polymer solubility (especially for thermosensitive polymers).[2]1. Conduct drug-excipient compatibility studies using techniques like FTIR or DSC. 2. For thermosensitive formulations, ensure proper storage conditions. A slight haziness upon autoclaving that disappears on cooling can be normal for polymers like HPMC.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal viscosity for a this compound in-situ gel?

A1: The ideal viscosity is a balance between ease of administration and prolonged ocular residence time. Before gelling, the viscosity should be low enough for easy instillation as a drop, typically in the range of 5-1000 mPas.[13] After gelling in the eye, the viscosity should be significantly higher to resist washout by tears, potentially in the range of 50-50,000 mPas.[13] The formulation should ideally exhibit pseudoplastic (shear-thinning) behavior, where the viscosity decreases during blinking to minimize discomfort.[2]

Q2: How does polymer concentration affect the viscosity and drug release of the in-situ gel?

A2: Increasing the concentration of polymers like Carbopol, HPMC, Sodium Alginate, or Poloxamers generally leads to an increase in the viscosity of the formulation both before and after gelling.[1][6] This higher viscosity typically results in a more sustained release of this compound from the gel matrix.[5][12]

Q3: What are the common types of polymers used for this compound in-situ gels and how are they triggered?

A3: Common polymers include:

  • pH-sensitive polymers: Carbopol and Xanthan Gum, which gel in response to the pH of the tear fluid (around 7.4).[3][7][12]

  • Ion-sensitive polymers: Sodium Alginate and Gellan Gum, which form gels in the presence of cations (like Ca²⁺) in the tear fluid.[2][4]

  • Thermosensitive polymers: Poloxamers (e.g., Pluronic F-127), which are liquid at refrigerated temperatures and gel at physiological eye temperature.[8][9][14] Often, these are used in combination with viscosity enhancers like Hydroxypropyl Methylcellulose (HPMC).[1][7][8]

Q4: How can I ensure the sterility of my in-situ gel formulation?

A4: Sterilization can be achieved by autoclaving the final formulation at 121°C for 15 minutes.[4] It is important to check for any physical changes, such as precipitation, after autoclaving. For some polymers like HPMC, a slight haziness may appear at high temperatures which disappears upon cooling.[2]

Q5: What is the importance of pH in the formulation of this compound in-situ gels?

A5: The pH is critical for several reasons. The initial pH of the formulation must keep the polymer in a liquid state (sol) before administration. For pH-triggered systems, the physiological pH of the tear fluid (around 7.4) induces the sol-to-gel transition.[3][6] Additionally, the pH affects the stability and solubility of this compound, with a pH of around 5.6 being reported as optimal for its stability.[2] The final gelled formulation should ideally have a pH close to that of the tear fluid to avoid ocular irritation.[11]

Experimental Protocols

Viscosity Measurement

Objective: To determine the rheological properties of the in-situ gel formulation before and after gelation.

Apparatus: Brookfield viscometer (or a cone and plate rheometer).[4][13]

Methodology:

  • Preparation of Simulated Tear Fluid (STF): Prepare STF containing sodium chloride (0.67 g), sodium bicarbonate (0.2 g), and calcium chloride dihydrate (0.008 g) in 100 ml of distilled water. Adjust the pH to 7.4.[15]

  • Viscosity of the Sol Form:

    • Place the in-situ gel formulation (sol) in the viscometer's sample tube.

    • Allow the sample to equilibrate at a controlled temperature (e.g., 25°C for pH/ion-sensitive gels, or a refrigerated temperature for thermosensitive gels).[13]

    • Measure the viscosity at various shear rates or angular velocities (e.g., increasing from 10 to 100 rpm and then decreasing).[2][11]

  • Viscosity of the Gel Form:

    • Mix the formulation with the simulated tear fluid to induce gelation (a common ratio is 25 µl of formulation to 7 µl of STF).[3]

    • For thermosensitive gels, increase the temperature to physiological eye temperature (around 35-37°C).[11]

    • Immediately measure the viscosity of the formed gel at various shear rates as described above.

In-Vitro Gelling Capacity

Objective: To visually assess the formation and retention of the gel upon contact with simulated tear fluid.

Methodology:

  • Prepare simulated tear fluid and maintain it at 35°C.[2]

  • Place 2 mL of the STF into a vial.

  • Add one drop of the in-situ gel formulation to the vial.

  • Visually inspect for gel formation. Record the time taken for gelation and the time the formed gel remains intact without dissolving or eroding.[2][13]

In-Vitro Drug Release Study

Objective: To evaluate the release profile of this compound from the in-situ gel.

Apparatus: Franz diffusion cell apparatus.[13]

Methodology:

  • Use a cellophane membrane as the diffusion membrane, placed between the donor and receptor compartments of the Franz diffusion cell.[13]

  • Fill the receptor compartment with freshly prepared simulated tear fluid and maintain the temperature at 37°C ± 0.5°C with constant stirring.[13][16]

  • Place a known amount of the in-situ gel formulation in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours), withdraw samples from the receptor compartment and replace them with an equal volume of fresh STF.[7][16]

  • Analyze the concentration of this compound in the withdrawn samples using a suitable analytical method like UV-Vis spectrophotometry.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_eval In-Vitro Evaluation cluster_opt Optimization cluster_final Final Formulation Prep Prepare Dorzolamide HCl In-Situ Gel Formulation Clarity Clarity & pH Measurement Prep->Clarity Initial Checks Gelling Gelling Capacity Test Clarity->Gelling Viscosity Viscosity Measurement (Sol & Gel) Gelling->Viscosity Release In-Vitro Drug Release Study Viscosity->Release Optimize Analyze Results & Optimize Formulation Release->Optimize Optimize->Prep Reformulate Final Optimized Formulation Optimize->Final Meets Criteria

Caption: Experimental workflow for the formulation and optimization of Dorzolamide HCl in-situ gels.

Troubleshooting_Viscosity cluster_high Viscosity Too High (Pre-gelling) cluster_low Viscosity Too Low (Post-gelling) Start Viscosity Issue Identified Cause_High Cause: Excess Polymer Concentration Start->Cause_High Cause_Low Cause: Insufficient Polymer Concentration Start->Cause_Low Solution_High Solution: Decrease Polymer Concentration Cause_High->Solution_High Re_evaluate Re-evaluate Viscosity Solution_High->Re_evaluate Solution_Low Solution: Increase Polymer Concentration or Add Viscosity Enhancer Cause_Low->Solution_Low Solution_Low->Re_evaluate

Caption: Troubleshooting logic for addressing viscosity issues in in-situ gel formulations.

References

Technical Support Center: Sustained-Release Dorzolamide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the development of sustained-release dorzolamide formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during formulation, characterization, and in-vivo testing.

Frequently Asked Questions (FAQs)

Formulation & Development

  • Q1: What are the main challenges with conventional dorzolamide eye drops that necessitate the development of sustained-release formulations? A1: Conventional dorzolamide eye drops, such as the marketed 2% solution (Trusopt®), suffer from poor ocular bioavailability due to rapid nasolacrimal drainage, tear turnover, and loss of the drug on the eyelids.[1][2] This leads to a short residence time and the need for frequent administration (e.g., three times daily), which can result in patient non-compliance and potential side effects like local irritation due to the low pH and high viscosity.[2][3][4][5]

  • Q2: What are the most promising strategies for developing sustained-release dorzolamide formulations? A2: Several promising strategies are being explored, including:

    • In-situ gelling systems: These are liquid formulations that transform into a gel upon instillation in the eye in response to physiological triggers like pH, temperature, or ions.[6][7][8][9][10] This increases the viscosity and precorneal residence time.

    • Nanoparticle-based carriers: This includes polymeric nanoparticles (e.g., PLGA, chitosan), solid lipid nanoparticles (SLNs), nanoliposomes, and nanoemulsions.[3][11][12][13][14][15][16][17] These systems can encapsulate dorzolamide, provide controlled release, and enhance corneal permeation.[12][14]

    • Proniosomal gels: These are formulations containing non-ionic surfactants that form niosomes upon hydration with tear fluid, offering a sustained release of the entrapped drug.[1][2][18]

    • Ophthalmic implants: Biodegradable polymeric inserts that can be placed in the eye to provide long-term drug delivery.[19][20]

  • Q3: What are the key considerations when selecting polymers for a sustained-release dorzolamide formulation? A3: The choice of polymer is critical and depends on the desired formulation strategy. Key considerations include:

    • Biocompatibility and non-irritancy: The polymer must be safe for ocular use.

    • Mucoadhesive properties: Polymers like chitosan and its derivatives can prolong contact time with the ocular surface.[12][21][22]

    • Controlled-release characteristics: The polymer should allow for a sustained release of dorzolamide over the desired period.

    • Solubility and stability: The polymer's solubility at different pH values can be crucial, especially for in-situ gelling systems. For instance, chitosan is soluble only in acidic pH, which can be irritating, prompting the development of water-soluble derivatives like 6-O-carboxymethyl chitosan.[21]

    • For in-situ gels: The polymer should exhibit a sol-to-gel transition under physiological conditions. Common examples include poloxamers (temperature-sensitive), carbopol (pH-sensitive), and sodium alginate (ion-sensitive).[6][7][8][22]

  • Q4: How can the encapsulation efficiency of hydrophilic drugs like dorzolamide hydrochloride in nanoparticles be improved? A4: Encapsulating water-soluble drugs like dorzolamide into hydrophobic polymeric nanoparticles can be challenging.[13] Strategies to improve encapsulation efficiency include:

    • Using different emulsifiers: For example, vitamin E TPGS has been shown to enhance drug encapsulation in PLGA nanoparticles compared to PVA.[13]

    • Optimizing the formulation and process variables: Factors such as the drug-to-polymer ratio, stirring rate, and the type of organic solvent used in the preparation method can significantly impact encapsulation efficiency.[17]

    • Employing different nanoparticle preparation techniques: Methods like ionic gelation for chitosan nanoparticles can achieve high loading efficiency for dorzolamide.[11][12]

Characterization & Troubleshooting

  • Q5: My in-vitro release profile shows a very high initial burst release. What could be the cause and how can I control it? A5: A high initial burst release is often due to the drug being adsorbed on the surface of the nanoparticles or being loosely entrapped. To control this:

    • Optimize the formulation: Increasing the polymer concentration can sometimes lead to a denser matrix and slower initial release.[17]

    • Washing the nanoparticles: After preparation, washing the nanoparticles can remove the surface-adsorbed drug.

    • Modify the preparation method: For example, in solvent evaporation methods, a slower evaporation rate can lead to a more uniform drug distribution within the nanoparticles.

  • Q6: The particle size of my nanoparticles is too large or inconsistent. What are the likely causes and solutions? A6: Several factors can influence nanoparticle size:

    • Stirring rate: A higher stirring rate during preparation generally leads to smaller and more uniform particles.[17]

    • Polymer concentration: Increasing the polymer concentration can sometimes lead to an increase in particle size.[17]

    • Surfactant/emulsifier concentration: The concentration of the stabilizing agent is crucial for controlling particle size and preventing aggregation.

    • Sonication: The intensity and duration of sonication (if used) can significantly impact particle size.

  • Q7: My in-situ gel formulation is not gelling properly in simulated tear fluid. What should I investigate? A7: Improper gelling can be due to:

    • Incorrect polymer concentration: The concentration of the gelling agent (e.g., poloxamer, carbopol) is critical for the sol-gel transition.

    • pH of the formulation and/or simulated tear fluid: For pH-sensitive gels, ensure the pH of the formulation and the test medium are appropriate to trigger gelation. Dorzolamide formulations are often prepared at a pH of around 5.6 for stability.[2][6][16]

    • Ionic strength of the simulated tear fluid: For ion-activated systems (e.g., sodium alginate), the concentration of cations in the test medium is crucial.

  • Q8: What are the appropriate analytical methods for quantifying dorzolamide in ophthalmic formulations? A8: Several analytical methods can be used:

    • UV-Visible Spectrophotometry: This is a simple and cost-effective method. However, it may require techniques like dual-wavelength or derivative spectrophotometry to resolve spectral overlap if other UV-absorbing substances are present.[23]

    • High-Performance Liquid Chromatography (HPLC): RP-HPLC with UV detection is a common, robust, and specific method for the quantification of dorzolamide in ophthalmic solutions.[24][25][26] It is also suitable for stability-indicating assays.

Troubleshooting Guides

Troubleshooting Low Entrapment Efficiency in Nanoparticle Formulations

Symptom Possible Cause(s) Suggested Solution(s)
Low Entrapment Efficiency of DorzolamideDrug leakage into the external phase during formulation.- Optimize the drug-to-polymer ratio; a higher polymer concentration may better retain the drug.[17]- For solvent evaporation methods, use a more water-immiscible organic solvent.- For ionic gelation, optimize the concentrations of the polymer and cross-linker.
Poor affinity between the hydrophilic drug and the hydrophobic polymer.- Consider using a double emulsion (w/o/w) solvent evaporation technique.- Modify the polymer to increase its hydrophilicity.
Inefficient purification process leading to loss of nanoparticles.- Optimize the centrifugation speed and time to ensure complete pelleting of nanoparticles without causing irreversible aggregation.

Troubleshooting In-Situ Gel Formulation Issues

Symptom Possible Cause(s) Suggested Solution(s)
Premature GellingTemperature of the formulation is too close to the gelation temperature (for thermo-sensitive gels).- Store the formulation at a lower temperature.- Adjust the polymer concentration; for poloxamers, a lower concentration increases the gelation temperature.
pH of the formulation is too high (for pH-sensitive gels like Carbopol).- Adjust the initial pH of the formulation to be well below the pKa of the polymer.
Failure to Gel or Weak Gel FormationInsufficient polymer concentration.- Increase the concentration of the gelling polymer.
Incorrect pH or ionic strength of the simulated tear fluid.- Verify the composition and pH of the simulated tear fluid.
Degradation of the polymer.- Ensure proper storage conditions and check for any signs of polymer degradation.

Data at a Glance

Table 1: Formulation Parameters of Dorzolamide-Loaded Nanoparticles

Formulation TypePolymer/LipidParticle Size (nm)Entrapment Efficiency (%)Reference
Chitosan NanoparticlesChitosan16498.1[11]
Chitosan-Dextran Sulfate NanoparticlesChitosan Oligosaccharide-Dextran Sulfate142.892.12 ± 0.8[12]
Solid Lipid Nanoparticles (SLNs)-175.3880.47[12]
PLGA Nanoparticles (with PVA)PLGA--[13]
PLGA Nanoparticles (with Vitamin E TPGS)PLGA-59.8 ± 6.1[13]
Eudragit RS 100 NanoparticlesEudragit RS 100114 - 395-[17]
Eudragit RL 100 NanoparticlesEudragit RL 10065 - 277-[17]

Table 2: In-Vivo Performance of Sustained-Release Dorzolamide Formulations in Rabbits

Formulation TypeKey FindingReference
Proniosomal GelSignificantly sustained reduction in IOP and increased bioavailability compared to Trusopt® eye drops.[1][2][18][1][2][18]
NanoliposomesGreater IOP lowering activity and a more prolonged effect compared to dorzolamide solution and Biosopt®.[16][16][27]
In-situ Gel NanoemulsionBetter biological performance, faster onset of action, and prolonged effect relative to either drug solution or the market product.[8][8]
Chitosan Nanoparticles in In-situ GelShowed good corneal retention compared to marketed formulation.[11][11]

Experimental Protocols

Protocol 1: Preparation of Dorzolamide-Loaded Chitosan Nanoparticles by Ionic Gelation

  • Preparation of Chitosan Solution: Dissolve an appropriate amount of chitosan in a 1% (v/v) acetic acid solution with magnetic stirring until a clear solution is obtained.

  • Drug Incorporation: Add this compound to the chitosan solution and stir until completely dissolved.

  • Nanoparticle Formation: Under constant magnetic stirring, add a cross-linking agent (e.g., sodium tripolyphosphate solution) dropwise to the chitosan-drug solution.

  • Maturation: Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation and stabilization of the nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unreacted components.

  • Washing: Wash the nanoparticle pellet with deionized water and re-centrifuge.

  • Resuspension: Resuspend the final nanoparticle pellet in an appropriate medium for characterization or further formulation (e.g., incorporation into an in-situ gel).

Protocol 2: In-Vitro Drug Release Study using Franz Diffusion Cell

  • Membrane Preparation: Hydrate a suitable membrane (e.g., cellulose acetate) in the release medium overnight.

  • Apparatus Setup: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Receptor Compartment: Fill the receptor compartment with a suitable release medium (e.g., phosphate buffer pH 7.4) and ensure no air bubbles are trapped underneath the membrane. Maintain the temperature at 37°C with constant stirring.

  • Sample Application: Place a precise amount of the sustained-release formulation in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis: Analyze the withdrawn samples for dorzolamide concentration using a validated analytical method (e.g., HPLC or UV spectrophotometry).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Visual Guides

experimental_workflow cluster_prep Nanoparticle Preparation cluster_purify Purification cluster_char Characterization prep1 Dissolve Chitosan & Dorzolamide prep2 Add Cross-linker (TPP) prep1->prep2 prep3 Stir for Maturation prep2->prep3 purify1 Centrifugation prep3->purify1 purify2 Wash Pellet purify1->purify2 purify3 Resuspend Nanoparticles purify2->purify3 char1 Particle Size & Zeta Potential purify3->char1 char2 Entrapment Efficiency purify3->char2 char3 In-Vitro Release purify3->char3

Caption: Workflow for the preparation and characterization of dorzolamide-loaded chitosan nanoparticles.

in_situ_gel_mechanism cluster_instillation Ocular Instillation cluster_eye Eye Environment (Physiological Triggers) cluster_gelation Sustained Release liquid Liquid Formulation (Low Viscosity) trigger pH Change (to 7.4) Temperature Increase (to 34°C) Presence of Ions (Na+, Ca2+) liquid->trigger Instillation gel Gel Formation (High Viscosity) trigger->gel Phase Transition release Sustained Dorzolamide Release gel->release Controlled Diffusion

Caption: Mechanism of action for in-situ gelling systems for ocular drug delivery.

References

Technical Support Center: Robustness Testing for Dorzolamide Hydrochloride Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Dorzolamide Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of robustness testing for a this compound analytical method?

A1: Robustness testing is a critical component of analytical method validation that demonstrates the reliability of the method with respect to deliberate, minor variations in method parameters.[1][2] The goal is to identify which parameters have a significant effect on the analytical results and to establish a range of acceptable operating conditions, ensuring the method's performance during routine use.

Q2: Which parameters are typically varied during the robustness testing of an HPLC method for this compound?

A2: Common parameters that are intentionally varied include the mobile phase composition (e.g., percentage of organic solvent), the pH of the mobile phase buffer, the column temperature, the flow rate, and the detection wavelength.[1][3]

Q3: What are the acceptance criteria for a robustness study?

A3: The acceptance criteria are typically based on the system suitability test (SST) results. Key SST parameters such as peak area, retention time, theoretical plates, and tailing factor are monitored. The Relative Standard Deviation (%RSD) of the results obtained under the varied conditions should remain within predefined limits, often less than 2%.[2][4]

Q4: How does forced degradation relate to robustness?

A4: Forced degradation studies are designed to intentionally degrade the drug substance under stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6][7] While distinct from robustness testing, a robust method must be able to resolve the active pharmaceutical ingredient (API) from any degradants that might form under stress, ensuring the method's specificity and stability-indicating capability.

Troubleshooting Guide

Problem: Significant shift in the retention time of the this compound peak.

  • Possible Cause:

    • Mobile Phase Composition: A small change in the organic-to-aqueous ratio of the mobile phase can significantly impact retention time.[3][8]

    • Mobile Phase pH: The pH of the buffer is crucial for ionizable compounds like this compound. A slight deviation can alter the ionization state and, consequently, the retention time.[1][4]

    • Flow Rate: Variations in the pump's flow rate will directly affect the retention time.[3]

    • Column Temperature: Inadequate temperature control can lead to fluctuations in retention.[9][10]

  • Solution:

    • Verify the preparation of the mobile phase, ensuring accurate measurements of all components.

    • Check the pH of the buffer solution before mixing it with the organic solvent.

    • Calibrate the HPLC pump to ensure the flow rate is accurate and consistent.

    • Use a column oven to maintain a stable temperature throughout the analysis.[10]

Problem: Poor peak shape (e.g., tailing or fronting) for the this compound peak.

  • Possible Cause:

    • Mobile Phase pH: An inappropriate pH can lead to interactions between the analyte and the stationary phase, causing peak tailing.

    • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can result in poor peak shape.[11]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[12]

  • Solution:

    • Ensure the mobile phase pH is optimized for the analysis.

    • Implement a column washing procedure between analyses or use a guard column to protect the analytical column.[9]

    • Whenever possible, dissolve the sample in the mobile phase.[12]

Problem: Inconsistent peak areas and poor reproducibility.

  • Possible Cause:

    • Injector Issues: Inconsistent injection volumes or leaks in the injector can lead to variable peak areas.[11]

    • Air Bubbles in the System: Air bubbles in the pump or detector can cause fluctuations in the baseline and affect peak integration.[10]

    • Incomplete Sample Solubilization: If the sample is not fully dissolved, it can lead to inconsistent results.

  • Solution:

    • Perform regular maintenance on the injector, including replacing the rotor seal if necessary.

    • Adequately degas the mobile phase using sonication or helium sparging.[9]

    • Ensure the sample is completely dissolved before injection, using sonication if required.

Quantitative Data from Robustness Studies

The following tables summarize the effect of deliberate variations in method parameters on the analytical results for this compound, as reported in various studies.

Table 1: Robustness Data from a Validated RP-HPLC Method [1]

ParameterVariationRetention Time (min)Tailing FactorTheoretical Plates
Flow Rate 0.9 mL/min3.671.154850
1.0 mL/min (Nominal)3.341.124823
1.1 mL/min3.061.104795
Mobile Phase pH 6.03.421.144835
6.2 (Nominal)3.341.124823
6.43.281.114809
Wavelength 252 nm3.341.124823
254 nm (Nominal)3.341.124823
256 nm3.341.124823

Table 2: Influence of Chromatographic Parameter Variations [3]

ParameterVariationPeak Area
Flow Rate 0.7 mL/minNot significantly affected (p > 0.5)
0.8 mL/min (Nominal)-
Acetonitrile % in Mobile Phase 8%Not significantly affected (p > 0.5)
10% (Nominal)-
12%Not significantly affected (p > 0.5)

Experimental Protocols

Representative Protocol for Robustness Testing of this compound by RP-HPLC

This protocol is a composite based on several validated methods.[1][3][8]

1. Chromatographic Conditions:

  • Column: C18 (e.g., Zorbax SB C18, 250 mm x 4.6 mm, 5 µm)[3][13]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common ratio is 90:10 (v/v) with the buffer pH adjusted to 2.5 with phosphoric acid.[3][8]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[1][3]

  • Column Temperature: 30°C[3][8]

  • Injection Volume: 20 µL

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in HPLC grade water (e.g., 1000 µg/mL).[3][8]

  • From the stock solution, prepare a working standard solution at a suitable concentration (e.g., 50 µg/mL) by diluting with the mobile phase.

3. Robustness Study Design:

  • For each parameter to be tested, prepare and analyze the standard solution in triplicate under the nominal conditions and the varied conditions.

  • Flow Rate Variation: Analyze at 0.9, 1.0, and 1.1 mL/min.

  • Mobile Phase Composition Variation: Vary the percentage of acetonitrile by ±2% (e.g., 8%, 10%, 12%).

  • pH Variation: Adjust the pH of the aqueous buffer by ±0.2 units.

  • Column Temperature Variation: Set the column oven temperature to ±5°C of the nominal temperature.

  • Wavelength Variation: Change the detection wavelength by ±2 nm.

4. Data Analysis:

  • For each condition, calculate the mean and %RSD for the peak area, retention time, tailing factor, and theoretical plates.

  • Compare the results to the acceptance criteria (e.g., %RSD < 2%).

Visualizations

Robustness_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Result prep_std Prepare Standard Solution nominal Analyze under Nominal Conditions prep_std->nominal varied Analyze under Varied Conditions (Flow Rate, pH, Temp, etc.) prep_std->varied prep_mobile Prepare Mobile Phase prep_mobile->nominal prep_mobile->varied collect_data Collect Data (RT, Peak Area, Tailing Factor) nominal->collect_data varied->collect_data calc_sst Calculate System Suitability (%RSD) collect_data->calc_sst compare Compare with Acceptance Criteria calc_sst->compare pass Method is Robust compare->pass Criteria Met fail Investigate & Optimize compare->fail Criteria Not Met Troubleshooting_HPLC cluster_retention Retention Time (RT) Issues cluster_peak Peak Shape Issues cluster_area Peak Area Issues start Problem with Chromatogram? rt_shift Significant RT Shift? start->rt_shift peak_tail Peak Tailing/Fronting? start->peak_tail area_var Inconsistent Peak Area? start->area_var check_flow Check Flow Rate rt_shift->check_flow Yes check_mp Check Mobile Phase (Composition & pH) check_flow->check_mp check_temp Check Column Temperature check_mp->check_temp check_ph Verify Mobile Phase pH peak_tail->check_ph Yes check_col Inspect/Clean Column check_ph->check_col check_solvent Check Sample Solvent check_col->check_solvent check_inj Check Injector area_var->check_inj Yes check_bubbles Degas Mobile Phase check_inj->check_bubbles

References

Technical Support Center: pH Adjustment for Enhanced Dorzolamide Ophthalmic Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of Dorzolamide ophthalmic solutions, with a focus on pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of Dorzolamide ophthalmic solutions?

A1: Dorzolamide hydrochloride exhibits maximum stability in the pH range of 4.0-6.0.[1] Commercial formulations are often buffered to a pH of approximately 5.6, which represents a compromise between drug stability and minimizing ocular irritation.[2][3]

Q2: Why is pH adjustment critical for Dorzolamide ophthalmic solutions?

A2: The pH of the formulation directly impacts the chemical stability, solubility, and patient tolerability of Dorzolamide. While a lower pH (around 5.6) is optimal for stability, it can cause stinging or burning upon instillation.[3] Conversely, a pH closer to physiological tear fluid (around 7.4) can lead to decreased solubility and significant degradation of Dorzolamide.[4] Therefore, careful pH adjustment and the use of appropriate buffering agents are essential to balance these competing factors.

Q3: What are the common degradation products of Dorzolamide at non-optimal pH?

A3: Forced degradation studies have shown that Dorzolamide can degrade under acidic, basic, oxidative, and photolytic stress conditions. While specific degradation pathways at various pH levels are complex, hydrolysis is a primary concern. Stability-indicating analytical methods, such as HPLC, are crucial for separating and quantifying Dorzolamide from its degradation products.[5][6][7]

Q4: Can viscosity-enhancing agents improve the stability of Dorzolamide solutions at a more physiologically acceptable pH?

A4: Yes, incorporating viscosity-enhancing agents like Hydroxypropyl Methylcellulose (HPMC) or Carbopol® can improve the stability and ocular residence time of Dorzolamide formulations.[4][8] These polymers can create a more stable microenvironment for the drug, potentially allowing for a formulation with a pH closer to the physiological range without compromising stability as significantly.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation observed in the solution after pH adjustment. The pH has been adjusted to a level where Dorzolamide solubility is reduced (typically above pH 6.0). The buffer capacity is insufficient to maintain the desired pH.Carefully monitor the pH during adjustment and ensure it remains within the optimal solubility range for Dorzolamide. Use a buffer system with adequate capacity to maintain the target pH. Consider the use of solubilizing agents, such as cyclodextrins, if a higher pH is required.[9]
Significant degradation of Dorzolamide observed in stability studies. The pH of the formulation is outside the optimal stability range (4.0-6.0). The formulation is exposed to excessive heat or light. Incompatible excipients are present in the formulation.Re-evaluate and optimize the pH of the formulation using a suitable buffer system. Conduct stability studies under controlled temperature and humidity, protected from light, as per ICH guidelines.[2] Perform compatibility studies with all excipients.
Ocular irritation (stinging, burning) reported during in-vivo studies. The pH of the formulation is too acidic (e.g., below 6.0). The osmolality of the solution is not isotonic with tear fluid.While a lower pH enhances stability, consider reformulating at a slightly higher pH (closer to 6.0) and incorporating soothing agents. Adjust the osmolality of the solution to be within the range of 260-330 mOsM.[2]
Inconsistent viscosity affecting dose uniformity. Improper dispersion or hydration of the viscosity-enhancing polymer. The pH of the solution is affecting the polymer's properties.Ensure proper mixing and hydration time for the viscosity-enhancing agent as per the manufacturer's instructions. Verify that the chosen polymer is stable and provides consistent viscosity at the formulation's target pH.
Contamination of the ophthalmic solution. Improper handling during preparation or use. Ineffective preservative system.Prepare the solution under aseptic conditions. Ensure the chosen preservative (e.g., benzalkonium chloride) is effective at the formulation's pH and compatible with other ingredients.[2][10]

Quantitative Data

Table 1: pH-Dependent Solubility of this compound

pHSolubility (mg/mL)
4.0 - 5.5~40
7.0Significantly lower (requires solubilizing agents)
Data compiled from literature.[4]

Table 2: Stability of this compound Ophthalmic Solution (2%) under Accelerated Conditions (40°C ± 2°C / 75% RH ± 5% RH)

pHTime (Months)Assay of Dorzolamide (%)Appearance
5.60100.0Clear, colorless solution
199.5Clear, colorless solution
398.8Clear, colorless solution
697.5Clear, colorless solution
6.50100.0Clear, colorless solution
196.2Slight discoloration
392.1Noticeable discoloration
685.3Significant degradation
Illustrative data based on findings from multiple sources indicating decreased stability at higher pH.

Experimental Protocols

Protocol 1: Preparation of Buffered Dorzolamide Ophthalmic Solution
  • Preparation of Buffer Solution:

    • Prepare a sterile buffer solution (e.g., citrate buffer) at the desired pH (e.g., 5.6).

    • The buffer concentration should be sufficient to maintain the pH but minimized to avoid ocular irritation.

  • Dissolution of Excipients:

    • In a sterile vessel, dissolve tonicity-adjusting agents (e.g., mannitol) and preservatives (e.g., benzalkonium chloride), if used, in a portion of the buffer solution.[2][11]

  • Dissolution of this compound:

    • Slowly add the accurately weighed this compound to the solution while stirring until completely dissolved.

  • Addition of Viscosity-Enhancing Agent (if applicable):

    • Slowly disperse the viscosity-enhancing agent (e.g., HPMC) into the solution with continuous stirring until a homogenous solution is formed.

  • Final pH Adjustment and Volume Make-up:

    • Check the pH of the solution and adjust if necessary using sterile 0.1 N NaOH or 0.1 N HCl.[11]

    • Add the remaining buffer solution to reach the final volume.

  • Sterilization:

    • Sterilize the final solution by filtration through a sterile 0.22 µm membrane filter into a sterile container.

Protocol 2: Stability-Indicating HPLC Method for Dorzolamide

This protocol provides a general framework. Specific parameters should be optimized and validated for your particular instrumentation and formulation.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12][13]

    • Mobile Phase: A mixture of a phosphate buffer (e.g., 50 mM potassium phosphate, adjusted to pH 2.5 with phosphoric acid) and acetonitrile (e.g., 90:10 v/v).[12][13]

    • Flow Rate: 0.8 - 1.0 mL/min.[12]

    • Detection Wavelength: 254 nm.[12]

    • Column Temperature: 30°C.[12]

  • Preparation of Standard Solution:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., HPLC grade water).[12]

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration.

  • Preparation of Sample Solution:

    • Accurately dilute the Dorzolamide ophthalmic solution with the mobile phase to a concentration within the calibration range.[12]

  • Forced Degradation Study (to validate stability-indicating nature):

    • Expose the Dorzolamide solution to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and photolytic exposure) to generate degradation products.[5]

    • Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent Dorzolamide peak.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the amount of Dorzolamide and any degradation products by comparing the peak areas to the calibration curve.

Visualizations

Dorzolamide_Mechanism_of_Action cluster_ciliary_epithelium Ciliary Epithelium cluster_aqueous_humor Aqueous Humor CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Catalyzed by CA-II HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Aqueous_Humor_Formation Aqueous Humor Formation HCO3_H->Aqueous_Humor_Formation HCO₃⁻ secretion drives fluid transport CAII Carbonic Anhydrase II (CA-II) IOP Intraocular Pressure (IOP) Aqueous_Humor_Formation->IOP leads to Aqueous_Humor_Formation->IOP Increased Glaucoma Glaucoma IOP->Glaucoma Contributes to Dorzolamide Dorzolamide Dorzolamide->CAII Inhibits

Caption: Mechanism of action of Dorzolamide in reducing intraocular pressure.

Experimental_Workflow cluster_formulation Formulation cluster_stability_testing Stability Testing cluster_analysis Data Analysis & Evaluation start Start: Define Target Product Profile (pH, Viscosity) prepare_buffer Prepare Sterile Buffer Solution start->prepare_buffer dissolve_excipients Dissolve Excipients (Tonicity Agents, Preservatives) prepare_buffer->dissolve_excipients dissolve_dorzolamide Dissolve Dorzolamide HCl dissolve_excipients->dissolve_dorzolamide add_viscosity_agent Add Viscosity- Enhancing Agent dissolve_dorzolamide->add_viscosity_agent final_adjustment Final pH and Volume Adjustment add_viscosity_agent->final_adjustment sterilization Sterile Filtration (0.22 µm) final_adjustment->sterilization stability_storage Store Samples at ICH Conditions (e.g., 25°C/60%RH, 40°C/75%RH) sterilization->stability_storage sampling Withdraw Samples at Predetermined Time Points stability_storage->sampling analysis Analyze Samples using Stability-Indicating HPLC Method sampling->analysis data_evaluation Evaluate Physical (Appearance, pH) and Chemical (Assay, Impurities) Stability analysis->data_evaluation end End: Determine Shelf-Life data_evaluation->end

Caption: Experimental workflow for formulation and stability testing.

References

Technical Support Center: Enhancing Corneal Penetration of Dorzolamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the corneal penetration of Dorzolamide using permeation enhancers.

FAQs: Enhancing Dorzolamide Corneal Penetration

1. What is the rationale for using permeation enhancers with Dorzolamide?

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used to lower intraocular pressure (IOP) in glaucoma treatment. However, its clinical efficacy can be limited by low corneal permeability. Permeation enhancers are compounds that transiently alter the barrier properties of the cornea, allowing for increased drug penetration and bioavailability in the aqueous humor, the target site of action. This can lead to a more significant and sustained reduction in IOP.

2. What are the main classes of permeation enhancers used for ophthalmic drug delivery?

Commonly investigated permeation enhancers for ocular drug delivery include:

  • Surfactants: Such as benzalkonium chloride (BAK), which is also a common preservative.[1]

  • Chelating Agents: Like ethylenediaminetetraacetic acid (EDTA), which can disrupt the integrity of the corneal epithelium by chelating calcium ions.

  • Cyclodextrins: These molecules can form inclusion complexes with drug molecules, increasing their solubility and availability at the corneal surface.[2]

  • Nanocarriers: Formulations like nanoparticles, liposomes, and nanoemulsions can encapsulate Dorzolamide, protecting it from degradation and facilitating its transport across the cornea.

3. How do permeation enhancers increase corneal penetration?

Permeation enhancers primarily work through two main mechanisms:

  • Paracellular Transport: By loosening the tight junctions between the corneal epithelial cells, creating temporary openings for the drug to pass through. Surfactants like benzalkonium chloride are known to act via this mechanism.[1]

  • Transcellular Transport: By interacting with the cell membrane components, increasing their fluidity, and facilitating the passage of the drug directly through the cells.

4. Are there safety concerns associated with using permeation enhancers in ophthalmic formulations?

Yes, safety is a primary concern. Since permeation enhancers disrupt the natural barrier of the cornea, they can potentially cause irritation, inflammation, and damage to ocular tissues with long-term use. Benzalkonium chloride, for example, has been shown to have cytotoxic effects on corneal and conjunctival cells. Therefore, it is crucial to use the lowest effective concentration of an enhancer and to conduct thorough preclinical safety and toxicity studies.

5. What are the regulatory considerations for formulations containing new permeation enhancers?

Any new formulation containing a novel permeation enhancer will require extensive safety and efficacy data to be submitted to regulatory agencies like the FDA or EMA. This includes comprehensive in vitro, ex vivo, and in vivo studies to demonstrate both the enhanced therapeutic effect and the acceptable safety profile of the formulation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in ex vivo corneal permeation results 1. Inconsistent corneal tissue thickness or quality. 2. Damage to the cornea during excision and mounting. 3. Inconsistent clamping of the cornea in the Franz diffusion cell. 4. Air bubbles trapped between the cornea and the receptor medium.1. Source corneas from animals of a similar age and weight. Measure corneal thickness before the experiment to ensure consistency. 2. Handle the cornea carefully, holding it by the scleral rim. Avoid touching the central corneal surface. 3. Ensure a secure and uniform seal around the cornea without excessive pressure that could damage the tissue. 4. Carefully fill the receptor chamber to avoid bubble formation. If bubbles are present, gently tilt and tap the cell to dislodge them.
Low drug recovery at the end of the experiment 1. Drug binding to the experimental apparatus (e.g., Franz cell, tubing). 2. Drug degradation in the formulation or receptor medium. 3. Inaccurate analytical method for drug quantification.1. Pre-saturate the apparatus with a drug solution to minimize non-specific binding. 2. Assess the stability of Dorzolamide in your formulation and receptor medium under the experimental conditions (temperature, pH). Use a stability-indicating assay. 3. Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision in the relevant matrices (formulation, receptor solution).
Signs of corneal damage in in vivo studies (e.g., edema, opacity) 1. The concentration of the permeation enhancer is too high. 2. The formulation itself is causing irritation (e.g., due to pH or osmolality). 3. Mechanical injury during drug administration.1. Test a range of lower concentrations of the permeation enhancer to find the optimal balance between efficacy and safety. 2. Ensure the formulation is isotonic and buffered to a pH that is comfortable for the eye (typically around 7.4). 3. Use a calibrated micropipette to administer a precise volume and avoid touching the cornea with the pipette tip.
Inconsistent IOP measurements in rabbit models 1. Stress-induced fluctuations in IOP in the rabbits. 2. Improper technique for IOP measurement (tonometry). 3. Diurnal variation in IOP.1. Acclimatize the rabbits to the handling and measurement procedures before starting the experiment. 2. Ensure the tonometer is properly calibrated and that the measurements are taken from the central cornea by a trained individual. 3. Take IOP measurements at the same time each day to account for natural diurnal rhythms.

Data on Corneal Penetration Enhancement of Dorzolamide

The following tables summarize quantitative data from studies on enhancing Dorzolamide's corneal penetration.

Table 1: Effect of Permeation Enhancers on Apparent Permeability Coefficient (Papp) of Dorzolamide

Permeation Enhancer/FormulationAnimal Model/Cornea SourceDorzolamide ConcentrationPapp (cm/s)Enhancement Ratio (vs. Control)Reference
Dorzolamide Solution (Control)Rabbit2%9.11 x 10-61.0[3]
Dorzolamide with Benzalkonium Chloride (0.01%)Rabbit2%Data not specifiedIncreased permeability observed[2]
Dorzolamide NanoliposomesRabbit2%Higher than solution>1.0[4]
Dorzolamide/γ-Cyclodextrin MicrosuspensionRabbit2%Not specifiedSignificant bioavailability enhancement[2]

Note: Papp values can vary significantly based on the experimental setup, corneal tissue source, and analytical methods used.

Experimental Protocols

In Vitro Corneal Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for assessing the ex vivo corneal permeation of Dorzolamide.

1. Materials and Equipment:

  • Freshly enucleated rabbit or porcine eyes

  • Franz diffusion cells

  • Corneal dissection instruments (forceps, scissors, scalpel)

  • Balanced Salt Solution (BSS) or other appropriate buffer for the receptor medium

  • Dorzolamide formulation and control solution

  • High-Performance Liquid Chromatography (HPLC) system for drug analysis

  • Water bath with temperature control

  • Magnetic stirrers

2. Corneal Excision and Mounting:

  • Immediately after enucleation, carefully dissect the cornea with a 2-4 mm scleral rim.

  • Gently rinse the cornea with BSS.

  • Mount the cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Ensure the cornea is securely clamped to prevent leakage.

3. Experimental Procedure:

  • Fill the receptor chamber with a known volume of pre-warmed (37°C) BSS, ensuring no air bubbles are trapped beneath the cornea.

  • Place the Franz cells in a water bath maintained at 37°C and start the magnetic stirrers in the receptor chambers.

  • Add a precise volume of the Dorzolamide formulation or control solution to the donor chamber.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor chamber for HPLC analysis.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed BSS to maintain sink conditions.

4. Data Analysis:

  • Quantify the concentration of Dorzolamide in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area over time.

  • Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = Jss / C0

    • Where C0 is the initial drug concentration in the donor chamber.

In Vivo Evaluation of Dorzolamide Formulations in Rabbits

This protocol provides a general framework for assessing the IOP-lowering effect of Dorzolamide formulations in a rabbit model.

1. Animals:

  • Healthy New Zealand white rabbits of either sex, weighing 2-3 kg.

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Experimental Procedure:

  • Measure the baseline IOP of both eyes of each rabbit using a calibrated tonometer.

  • Divide the rabbits into groups (e.g., control, Dorzolamide solution, Dorzolamide with enhancer).

  • Instill a single drop (typically 50 µL) of the respective formulation into the conjunctival sac of one eye. The contralateral eye can serve as a control.

  • Measure the IOP in both eyes at specific time points after instillation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

3. Aqueous Humor Sampling (for pharmacokinetic analysis):

  • At the end of the study or at specific time points in terminal studies, euthanize the rabbits.

  • Immediately perform an anterior chamber paracentesis using a 27- or 30-gauge needle to collect the aqueous humor.

  • Store the aqueous humor samples at -80°C until analysis.

  • Analyze the Dorzolamide concentration in the aqueous humor using a validated analytical method (e.g., LC-MS/MS).

4. Data Analysis:

  • Calculate the mean IOP reduction from baseline for each group at each time point.

  • Compare the IOP-lowering effect of the test formulations with the control and standard Dorzolamide solution.

  • For pharmacokinetic studies, plot the mean aqueous humor concentration of Dorzolamide versus time and calculate key parameters such as Cmax, Tmax, and AUC.

Visualizations

Mechanism of Permeation Enhancement

G cluster_cornea Corneal Epithelium cluster_cells cell1 Epithelial Cell aqueous_humor Aqueous Humor cell2 Epithelial Cell tj Tight Junction (Occludin, ZO-1) enhancer Permeation Enhancer (e.g., Benzalkonium Chloride) enhancer->tj Disrupts dorzolamide Dorzolamide dorzolamide->cell1 Paracellular Pathway

Caption: Mechanism of paracellular permeation enhancement.

Experimental Workflow for Ex Vivo Corneal Permeation Study

G start Start enucleation Enucleate Rabbit/Porcine Eye start->enucleation dissection Dissect Cornea with Scleral Rim enucleation->dissection mounting Mount Cornea in Franz Diffusion Cell dissection->mounting receptor_fill Fill Receptor Chamber with Buffer (37°C) mounting->receptor_fill donor_add Add Dorzolamide Formulation to Donor Chamber receptor_fill->donor_add sampling Sample from Receptor Chamber at Time Intervals donor_add->sampling analysis Analyze Samples by HPLC sampling->analysis calculation Calculate Flux and Permeability Coefficient (Papp) analysis->calculation end End calculation->end

Caption: Workflow for ex vivo corneal permeation studies.

References

Minimizing systemic side effects of topical Dorzolamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical dorzolamide. The focus is on minimizing systemic side effects through innovative formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary systemic side effects observed with topical dorzolamide administration in preclinical and clinical studies?

A1: Although administered topically, dorzolamide can be absorbed systemically and lead to side effects characteristic of sulfonamide carbonic anhydrase inhibitors.[1][2] Common systemic side effects include a bitter taste in the mouth, nausea, headache, and fatigue.[3][4] While less common, more severe systemic reactions can occur, such as Stevens-Johnson syndrome, toxic epidermal necrolysis, metabolic acidosis, and respiratory difficulties, particularly in individuals with pre-existing conditions.[4][5]

Q2: How does systemic absorption of topical dorzolamide occur?

A2: Systemic absorption of topically applied dorzolamide primarily occurs through the nasolacrimal duct, where the drug drains from the ocular surface into the nasopharynx and is subsequently absorbed by the nasopharyngeal mucosa.[2][6] A smaller amount may also be absorbed directly through the conjunctival blood vessels.[7]

Q3: What is the mechanism behind dorzolamide's systemic side effects?

A3: The systemic side effects of dorzolamide are a result of the inhibition of carbonic anhydrase isoenzymes in various tissues throughout the body.[8] Carbonic anhydrase is a ubiquitous enzyme that plays a crucial role in pH regulation, fluid and electrolyte balance, and other physiological processes.[8] Inhibition of this enzyme in tissues such as the kidneys, red blood cells, and central nervous system can lead to the observed systemic adverse effects.[7][8]

Q4: What formulation strategies are being explored to minimize the systemic side effects of topical dorzolamide?

A4: Current research focuses on developing novel drug delivery systems that enhance the ocular bioavailability and residence time of dorzolamide, thereby reducing the amount of drug available for systemic absorption.[9][10] These strategies include the formulation of dorzolamide into nanoparticles, nanoliposomes, in situ gels, and proniosomal gels.[9][10][11] These advanced formulations aim to provide sustained drug release at the target site (the eye), leading to improved therapeutic efficacy with a lower dosing frequency and minimized systemic exposure.[9]

Q5: Is there quantitative evidence demonstrating that novel formulations reduce systemic dorzolamide exposure compared to conventional eye drops?

A5: While many studies suggest that novel formulations minimize systemic drug exposure by enhancing ocular targeting, direct comparative studies quantifying plasma concentrations of dorzolamide from these formulations versus conventional solutions in a single study are limited.[6][9] However, studies have shown that novel formulations can significantly increase the drug concentration in ocular tissues, which indirectly supports the hypothesis of reduced systemic uptake.[1][6] For instance, a study in pigmented rabbits demonstrated the plasma concentrations of dorzolamide after multiple topical applications of a commercial 2% solution.[2] Future research should focus on direct comparisons of systemic exposure between different formulations.

Troubleshooting Guides

Issue 1: High variability in systemic dorzolamide levels in animal models.
  • Possible Cause 1: Inconsistent administration technique.

    • Troubleshooting: Ensure a standardized volume of the eye drop is administered to each animal in every dose. Use a calibrated micropipette for accurate dosing. The person administering the dose should be consistent in their technique to minimize variability in drug loss from the eye.

  • Possible Cause 2: Animal grooming behavior.

    • Troubleshooting: Observe the animals for a short period after administration to ensure they do not immediately groom the eye area, which can remove the formulation. If grooming is an issue, consider using an Elizabethan collar for a short duration post-administration, if ethically permissible and not interfering with the study's objectives.

  • Possible Cause 3: Differences in nasolacrimal drainage.

    • Troubleshooting: While difficult to control, acknowledging this physiological variable is important. Some studies suggest applying gentle pressure to the inner canthus of the eye for a minute after instillation to block the nasolacrimal duct and reduce systemic absorption. This technique can be standardized across all study animals.

Issue 2: Poor in vivo efficacy of a novel dorzolamide formulation despite promising in vitro release data.
  • Possible Cause 1: Inadequate corneal penetration.

    • Troubleshooting: The physicochemical properties of the formulation, such as particle size, zeta potential, and mucoadhesion, significantly impact corneal permeability. Re-evaluate the formulation's characteristics. Consider incorporating penetration enhancers or modifying the polymer composition to improve interaction with the corneal epithelium.

  • Possible Cause 2: Rapid clearance from the ocular surface.

    • Troubleshooting: The formulation may not have sufficient viscosity or mucoadhesive properties to be retained on the ocular surface for an extended period. Consider increasing the concentration of mucoadhesive polymers or incorporating a gelling agent to create an in situ gelling system that thickens upon contact with tear fluid.

  • Possible Cause 3: Instability of the formulation in the physiological environment of the eye.

    • Troubleshooting: Assess the stability of your formulation in simulated tear fluid. Factors such as pH and enzymes in tears can affect the integrity of the delivery system. Modify the formulation to enhance its stability under these conditions, for example, by cross-linking polymers or using more stable lipids in liposomal formulations.

Data Presentation

Table 1: Ocular and Systemic Pharmacokinetic Parameters of Dorzolamide (2% Solution) After Multiple Topical Dosing in Pigmented Rabbits

ParameterAqueous HumorPlasma
Concentration on Day 7 (µg/g or µg/ml)~2.5~0.02
Concentration on Day 14 (µg/g or µg/ml)~3.0~0.025
Concentration on Day 21 (µg/g or µg/ml)~3.5~0.02

Data adapted from a study comparing dorzolamide and brinzolamide pharmacokinetics.[2]

Table 2: In Vivo Performance of a Dorzolamide Proniosomal Gel Formulation Compared to a Commercial Eye Drop (Trusopt®) in Rabbits

ParameterOptimized Proniosomal GelTrusopt® Eye Drops
Maximum IOP Reduction (%)45.4 ± 8.232.6 ± 2.7
Time to Maximum Effect (hours)61.75
Mean Residence Time (hours)6.1 ± 1.74.1 ± 1.2
Area Under the Curve (AUC 0-8h) (% IOP reduction * h)264.4 ± 18.476.2 ± 12.7

Data from an in-vivo pharmacodynamic study.

Experimental Protocols

Protocol 1: Preparation of Dorzolamide-Loaded Eudragit Nanoparticles

This protocol is adapted from a method for preparing polymeric nanoparticles using a quasi-emulsion solvent diffusion technique.

Materials:

  • Dorzolamide Hydrochloride

  • Eudragit RS 100 or Eudragit RL 100

  • Ethanol

  • Benzalkonium chloride (as a preservative)

  • Sodium hydroxide

  • Purified water

Procedure:

  • Dissolution: Co-dissolve Dorzolamide HCl (2.22% w/w of the final formulation) and the selected Eudragit polymer in ethanol at room temperature. The drug-to-polymer ratio can be varied to optimize encapsulation efficiency and release characteristics.

  • Organic Phase Preparation: The ethanolic solution of the drug and polymer constitutes the organic phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a suitable surfactant or stabilizer.

  • Nanoparticle Formation: Inject the organic phase into the aqueous phase under constant stirring using a magnetic stirrer or a high-speed homogenizer. The rapid diffusion of ethanol into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles encapsulating the drug.

  • Solvent Evaporation: Continue stirring for a specified period to allow for the complete evaporation of ethanol.

  • pH Adjustment and Final Formulation: Adjust the pH of the nanoparticle suspension to approximately 5.6 using sodium hydroxide. Add benzalkonium chloride to a final concentration of 0.01% w/w as a preservative.

  • Characterization: Characterize the prepared nanoparticles for particle size, polydispersity index, zeta potential, entrapment efficiency, and in vitro drug release profile.

Protocol 2: In Vivo Evaluation of Topical Dorzolamide Formulations in a Rabbit Model

This protocol outlines a general procedure for assessing the efficacy (intraocular pressure reduction) of a novel dorzolamide formulation compared to a conventional solution in rabbits.

Animals:

  • Healthy New Zealand albino rabbits of a specified weight range. All animal procedures should be approved by an institutional animal care and use committee.

Materials:

  • Novel dorzolamide formulation

  • Conventional dorzolamide eye drop solution (e.g., Trusopt®) as a control

  • Tonometer suitable for use in rabbits (e.g., Tono-Pen)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

Procedure:

  • Acclimatization: Acclimatize the rabbits to the laboratory environment and handling procedures for at least one week before the experiment.

  • Baseline IOP Measurement: Measure the baseline intraocular pressure (IOP) of both eyes of each rabbit. Instill one drop of topical anesthetic before each measurement. Record the average of three consecutive readings for each eye.

  • Treatment Administration: Randomly divide the rabbits into treatment and control groups. Administer a single drop of the novel formulation to one eye of the rabbits in the treatment group and a single drop of the conventional solution to one eye of the rabbits in the control group. The contralateral eye can serve as an untreated control.

  • Post-Dose IOP Monitoring: Measure the IOP in both eyes at predetermined time points after administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Data Analysis: Calculate the percentage reduction in IOP from the baseline at each time point for both groups. Compare the efficacy and duration of action of the novel formulation with the conventional solution using appropriate statistical methods.

Protocol 3: Quantification of Dorzolamide in Rabbit Plasma using HPLC-MS/MS

This protocol provides a general framework for the quantification of dorzolamide in plasma, adapted from established methods for analyzing dorzolamide and other small molecules in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation):

  • Plasma Collection: Collect blood samples from rabbits at specified time points after topical administration of the dorzolamide formulation into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

  • Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a precipitating agent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to plasma) containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture vigorously to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for dorzolamide and the internal standard.

Quantification:

  • Construct a calibration curve using standard solutions of dorzolamide in blank plasma.

  • Quantify the concentration of dorzolamide in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Systemic Absorption and Action of Topical Dorzolamide Topical_Dorzolamide Topical Dorzolamide (Eye Drop) Ocular_Surface Ocular Surface (Cornea, Conjunctiva) Topical_Dorzolamide->Ocular_Surface Administration Nasolacrimal_Duct Nasolacrimal Duct Drainage Ocular_Surface->Nasolacrimal_Duct Drainage Therapeutic_Effect Therapeutic Effect: Reduced Intraocular Pressure Ocular_Surface->Therapeutic_Effect Local Absorption & Action Systemic_Circulation Systemic Circulation Nasolacrimal_Duct->Systemic_Circulation Absorption Red_Blood_Cells Red Blood Cells (Carbonic Anhydrase II) Systemic_Circulation->Red_Blood_Cells Kidneys Kidneys (Carbonic Anhydrase) Systemic_Circulation->Kidneys CNS Central Nervous System (Carbonic Anhydrase) Systemic_Circulation->CNS Systemic_Side_Effects Systemic Side Effects: Metabolic Acidosis, Paresthesia, Bitter Taste, Fatigue Red_Blood_Cells->Systemic_Side_Effects Kidneys->Systemic_Side_Effects CNS->Systemic_Side_Effects

Caption: Pathway of topical dorzolamide from ocular administration to systemic circulation and side effects.

Experimental Workflow for Evaluating Novel Dorzolamide Formulations Formulation Novel Dorzolamide Formulation Preparation (e.g., Nanoparticles) In_Vitro_Characterization In Vitro Characterization: - Particle Size - Zeta Potential - Entrapment Efficiency - Drug Release Profile Formulation->In_Vitro_Characterization In_Vivo_Study In Vivo Animal Study (Rabbit Model) In_Vitro_Characterization->In_Vivo_Study Proceed if results are promising IOP_Measurement Intraocular Pressure (IOP) Measurement In_Vivo_Study->IOP_Measurement Plasma_Sampling Systemic Blood (Plasma) Sampling In_Vivo_Study->Plasma_Sampling Efficacy_Assessment Assessment of Efficacy (IOP Reduction) IOP_Measurement->Efficacy_Assessment Safety_Assessment Assessment of Systemic Exposure (Plasma Concentration) Plasma_Sampling->Safety_Assessment Data_Analysis Data Analysis and Comparison with Conventional Formulation Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Workflow for the development and evaluation of novel topical dorzolamide formulations.

References

Solving content uniformity issues in Dorzolamide ophthalmic preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dorzolamide ophthalmic preparations. The focus is on resolving content uniformity issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for content uniformity in Dorzolamide ophthalmic solutions?

A1: According to the United States Pharmacopeia (USP), the general chapter <905> Uniformity of Dosage Units specifies that for the first 10 dosage units tested, the acceptance value (AV) must be less than or equal to 15.0.[1] The assay limits for Dorzolamide in an ophthalmic solution are generally between 90.0% and 110.0% of the labeled amount.[2]

Q2: What is the optimal pH for a Dorzolamide ophthalmic solution?

A2: The pH of commercially available Dorzolamide HCl ophthalmic solutions is approximately 5.6.[3] Dorzolamide's stability is optimal in a pH range of 4.0-6.0. Deviations from this pH can affect both the stability of the active pharmaceutical ingredient (API) and the comfort of the patient.

Q3: Can excipients impact the content uniformity of my Dorzolamide formulation?

A3: Yes, excipients play a crucial role. Viscosity-enhancing agents, if not uniformly distributed, can lead to variations in drug concentration. The choice and concentration of buffering agents are critical for maintaining the target pH, which in turn affects the solubility and stability of Dorzolamide.[4]

Q4: My Dorzolamide solution appears clear and homogenous. Can I assume the content uniformity is acceptable?

A4: Visual inspection alone is insufficient to determine content uniformity. While a clear solution is a good indicator, localized concentration differences can exist that are not visible to the naked eye. Quantitative analysis using a validated analytical method such as HPLC is necessary to confirm that the drug substance is uniformly distributed throughout the batch.[5]

Troubleshooting Guides

Issue 1: Out-of-Specification (OOS) Results for Content Uniformity

If you encounter OOS results for content uniformity, a systematic investigation is crucial. The following guide provides a step-by-step approach to identify the root cause.

Step 1: Laboratory Investigation

The initial phase focuses on ruling out analytical error as the cause of the OOS result.

  • Review Analytical Procedure: Confirm that the correct, validated analytical method was used.[6]

  • Check for Calculation Errors: Double-check all calculations, dilutions, and data transcription.

  • Analyst Interview: Discuss the test procedure with the analyst to identify any potential deviations or unusual observations during the analysis.[6]

  • Equipment Verification: Ensure all analytical equipment (e.g., HPLC, balances, pipettes) was properly calibrated and functioning correctly.[6]

  • Re-analysis of the Same Sample: Re-inject the original sample solution to rule out issues with the initial analysis.

Step 2: Manufacturing Process Investigation

If the laboratory investigation does not reveal an assignable cause, the focus should shift to the manufacturing process of the ophthalmic solution.

  • Review Batch Records: Scrutinize the batch manufacturing records for any deviations from the standard operating procedure (SOP), such as incorrect mixing times or temperatures.[6]

  • Raw Material Review: Verify that all raw materials (API and excipients) met their specifications.

  • Mixing and Holding Times: Evaluate the adequacy of mixing parameters. Insufficient mixing can lead to a non-homogenous solution. Also, consider if the solution was held for an extended period, which could allow for settling or precipitation if the drug is not fully solubilized.

  • Environmental Factors: Assess if environmental factors such as temperature or humidity could have impacted the formulation.

Step 3: Retesting and Resampling

If no assignable cause is identified, a retesting and resampling plan should be executed.

  • Resampling: Collect new samples from the batch, ensuring the sampling process is representative of the entire batch (e.g., from the beginning, middle, and end of the filling process).[6]

  • Retesting: A designated number of new samples should be tested by a different analyst, if possible.[7]

The following diagram illustrates a logical workflow for investigating OOS results in content uniformity testing.

OOS_Investigation_Workflow OOS_Result OOS Result for Content Uniformity Lab_Investigation Phase 1: Laboratory Investigation OOS_Result->Lab_Investigation Review_Procedure Review Analytical Procedure & Calculations Lab_Investigation->Review_Procedure Check_Equipment Verify Equipment Calibration & Function Lab_Investigation->Check_Equipment Analyst_Interview Interview Analyst Lab_Investigation->Analyst_Interview Assignable_Cause_Lab Assignable Cause Found? Review_Procedure->Assignable_Cause_Lab Check_Equipment->Assignable_Cause_Lab Analyst_Interview->Assignable_Cause_Lab Invalidate_Result Invalidate Original Result, Retest Assignable_Cause_Lab->Invalidate_Result Yes Manufacturing_Investigation Phase 2: Manufacturing Process Investigation Assignable_Cause_Lab->Manufacturing_Investigation No Batch_Passes Batch Meets Specification Invalidate_Result->Batch_Passes Review_Batch_Records Review Batch Manufacturing Records Manufacturing_Investigation->Review_Batch_Records Check_Raw_Materials Check Raw Material Specifications Manufacturing_Investigation->Check_Raw_Materials Evaluate_Mixing Evaluate Mixing Parameters Manufacturing_Investigation->Evaluate_Mixing Assignable_Cause_Mfg Assignable Cause Found? Review_Batch_Records->Assignable_Cause_Mfg Check_Raw_Materials->Assignable_Cause_Mfg Evaluate_Mixing->Assignable_Cause_Mfg Implement_CAPA Implement Corrective and Preventive Action (CAPA) Assignable_Cause_Mfg->Implement_CAPA Yes Retest_Resample Phase 3: Retesting & Resampling Protocol Assignable_Cause_Mfg->Retest_Resample No Implement_CAPA->Retest_Resample Confirm_OOS Confirm OOS Result, Reject Batch Retest_Resample->Confirm_OOS Retest_Resample->Batch_Passes

Caption: Workflow for investigating out-of-specification (OOS) results.

Issue 2: High Variability in Content Uniformity Results

High variability, even if within specification, can indicate an inconsistent manufacturing process. A fishbone diagram can help brainstorm potential root causes.

Fishbone_Content_Uniformity Cause Effect High Variability in Content Uniformity Cause->Effect Manpower Manpower Manpower->Cause Personnel Machine Machine Machine->Cause Equipment Material Material Material->Cause Material Method Method Method->Cause Method Environment Environment Environment->Cause Environment sub1 Inadequate Training sub1->Manpower sub2 Operator Error sub2->Manpower sub3 Improper Calibration sub3->Machine sub4 Inadequate Mixing Speed/Time sub4->Machine sub5 Leaching from Container sub5->Machine sub6 API Particle Size Variation sub6->Material sub7 Excipient Variability sub7->Material sub8 Incomplete Solubilization sub8->Material sub9 Incorrect Order of Addition sub9->Method sub10 Inadequate Validation sub10->Method sub11 Non-representative Sampling sub11->Method sub12 Temperature Fluctuations sub12->Environment sub13 Humidity Effects sub13->Environment

Caption: Fishbone diagram of potential causes for content uniformity variability.

Data Presentation

Table 1: Typical HPLC Parameters for Dorzolamide Content Uniformity Assay

ParameterSpecification
Column Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase Phosphate buffer (pH 2.5) and Acetonitrile (90:10 v/v)[8]
Flow Rate 0.8 mL/min[8]
Detection Wavelength 254 nm[8]
Injection Volume 20 µL[8]
Column Temperature 30°C[8]
Retention Time Approximately 2.65 min[5]

Table 2: Content Uniformity Acceptance Criteria (USP <905>)

Test StageNumber of Units TestedAcceptance Criteria
Stage 1 10AV ≤ 15.0
Stage 2 20 additional (total 30)Final AV of 30 units ≤ 15.0, and no individual unit is outside (1 ± 0.25) * M

AV = Acceptance Value, M = Mean of individual contents[1]

Experimental Protocols

Protocol: Content Uniformity Testing of Dorzolamide Ophthalmic Solution by RP-HPLC

1.0 Objective

To determine the content uniformity of Dorzolamide in an ophthalmic solution dosage form using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

2.0 Materials and Reagents

  • Dorzolamide Hydrochloride Reference Standard (USP)

  • Dorzolamide Ophthalmic Solution (Test Sample)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

3.0 Equipment

  • HPLC system with UV detector

  • Zorbax SB C18 column (250 mm x 4.6 mm, 5 µm) or equivalent

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

  • 0.22 µm syringe filters

4.0 Preparation of Solutions

  • Mobile Phase: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 2.5 with orthophosphoric acid. Mix the buffer with acetonitrile in a 90:10 v/v ratio. Filter through a 0.22 µm filter and degas.[8]

  • Standard Solution Preparation: Accurately weigh about 11 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.11 mg/mL.

  • Sample Solution Preparation: Randomly select 10 individual containers of the Dorzolamide ophthalmic solution. For each container, accurately transfer a volume equivalent to 10 mg of Dorzolamide into a 100 mL volumetric flask. Dilute to volume with the mobile phase and mix well. Filter an aliquot through a 0.22 µm filter before injection.[8]

5.0 Chromatographic Conditions

  • Refer to Table 1 for the HPLC parameters.

6.0 Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution five times and check for system suitability (e.g., %RSD of peak areas should be ≤ 2.0%).

  • Inject each of the 10 sample solutions.

  • Record the peak areas from the chromatograms.

7.0 Calculation

Calculate the percentage of the labeled amount of Dorzolamide in each unit using the following formula:

% Label Claim = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

8.0 Acceptance Criteria

  • Calculate the Acceptance Value (AV) as per USP <905> guidelines. The AV for the 10 units should be ≤ 15.0.

Signaling Pathways and Degradation

While biological signaling pathways are not directly involved in content uniformity, understanding the chemical degradation pathway of Dorzolamide is crucial for maintaining its potency and preventing the formation of impurities that could affect the assay results. Dorzolamide, a sulfonamide, can be susceptible to degradation under stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis.[9]

The following diagram illustrates the relationship between formulation factors and potential degradation, which can ultimately impact content uniformity.

degradation_pathway Formulation_Factors Formulation Factors pH_Drift pH Drift (outside 4.0-6.0) Formulation_Factors->pH_Drift Excipient_Interaction Excipient Interaction Formulation_Factors->Excipient_Interaction Exposure_to_Light Exposure to Light Formulation_Factors->Exposure_to_Light Incorrect_Storage_Temp Incorrect Storage Temp Formulation_Factors->Incorrect_Storage_Temp Hydrolysis Hydrolysis pH_Drift->Hydrolysis Oxidation Oxidation Excipient_Interaction->Oxidation Photolysis Photolysis Exposure_to_Light->Photolysis Degradation Dorzolamide Degradation Impact Impact on Product Quality Degradation->Impact Hydrolysis->Degradation Oxidation->Degradation Photolysis->Degradation Loss_of_Potency Loss of Potency Impact->Loss_of_Potency Impurity_Formation Impurity Formation Impact->Impurity_Formation Content_Uniformity_Failure Content Uniformity Failure Loss_of_Potency->Content_Uniformity_Failure Impurity_Formation->Content_Uniformity_Failure

Caption: Factors leading to Dorzolamide degradation and impacting content uniformity.

References

Preventing precipitation of Dorzolamide in aqueous formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dorzolamide aqueous formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of dorzolamide in their experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dorzolamide precipitation in aqueous formulations?

A1: Dorzolamide hydrochloride is a water-soluble compound, but its solubility is highly pH-dependent. The primary cause of precipitation is an increase in the pH of the formulation. Dorzolamide is more soluble in acidic conditions (around pH 5.6, similar to the commercial formulation Trusopt®) and its solubility significantly decreases as the pH approaches neutral or physiological levels (pH 7.4).[1][2][3][4] Other contributing factors can include temperature fluctuations, interactions with other excipients, and the concentration of dorzolamide in the solution.

Q2: At what pH does dorzolamide have optimal solubility, and how does it change with increasing pH?

A2: this compound exhibits its maximum aqueous solubility at a pH of approximately 5.6.[1] In the pH range of 4 to 5.5, its solubility is around 40 mg/mL.[4] As the pH increases towards a more neutral range, the solubility decreases significantly. For instance, at a physiological pH of 7.4, the aqueous solubility of dorzolamide is considerably lower.

Q3: Can common excipients in ophthalmic formulations contribute to the precipitation of dorzolamide?

A3: While the primary driver of dorzolamide precipitation is pH, interactions with other excipients can play a role. It is crucial to ensure the compatibility of all formulation components. For example, the choice of buffering agent is important to maintain the target pH. Sodium citrate is a commonly used buffer in dorzolamide formulations.[2][3][5][6] While preservatives are necessary for multi-dose containers, some, like benzalkonium chloride, can have complex interactions and potential for sensitization.[7]

Q4: How can I increase the solubility of dorzolamide at a more physiologically acceptable pH to prevent precipitation and reduce irritation?

A4: To formulate dorzolamide at a more neutral pH (closer to 7.4) and avoid precipitation, solubilizing agents are often employed. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin and γ-cyclodextrin, are effective in forming inclusion complexes with dorzolamide, thereby increasing its apparent solubility in a more neutral environment.[1] This approach can help in developing a formulation that is better tolerated by the eye.

Troubleshooting Guide

Issue: I am observing cloudiness or precipitation in my dorzolamide formulation during preparation or storage.

Potential Cause Troubleshooting Steps
Incorrect pH 1. Immediately measure the pH of your formulation. 2. If the pH is higher than the intended acidic range (typically below 6.0), adjust it using a suitable acidic or basic solution (e.g., hydrochloric acid or sodium hydroxide) as defined in your protocol. 3. Ensure your pH meter is properly calibrated.
Temperature Fluctuations 1. Review the storage conditions of your formulation. Avoid extreme temperature changes or freeze-thaw cycles. 2. Store the formulation at a controlled room temperature (e.g., 20-25°C) or as determined by your stability studies.[5] 3. If precipitation occurs upon cooling, it may indicate that the concentration is too high for the solubility at that temperature.
Excipient Incompatibility 1. Review the composition of your formulation. Ensure all excipients are compatible with dorzolamide and with each other. 2. If using a phosphate buffer, be aware of the potential for salt precipitation, especially in the presence of other ions or with changes in temperature. Consider using a citrate buffer as an alternative.[2][3]
High Drug Concentration 1. Verify that the concentration of this compound in your formulation does not exceed its solubility limit at the formulation's pH and storage temperature. 2. If a higher concentration is required, consider incorporating a solubilizing agent like a cyclodextrin.

Data Summary

Table 1: pH-Dependent Solubility of this compound

pHApproximate Solubility (mg/mL)Reference
4.0 - 5.540[4]
5.6~50 (Maximum Solubility)[1]
7.40.699 (Predicted)[8]

Table 2: Typical Composition of a 2% Dorzolamide Ophthalmic Solution

ComponentFunctionTypical Concentration
This compoundActive Pharmaceutical Ingredient22.3 mg/mL (equivalent to 20 mg/mL dorzolamide)[2][3]
Hydroxyethyl CelluloseViscosity Enhancerq.s. for desired viscosity[2][3][6]
MannitolTonicity Agentq.s. for isotonicity (260-330 mOsM)[2][3][6]
Sodium Citrate DihydrateBuffering Agentq.s. to buffer the formulation[2][3][6]
Sodium HydroxidepH Adjustmentq.s. to pH ~5.6[2][3][6]
Benzalkonium ChloridePreservative0.0075%[2][3]
Water for InjectionVehicleq.s. to final volume

Experimental Protocols

Protocol 1: Preparation of a 2% Dorzolamide Ophthalmic Solution

This protocol is a general guideline for preparing a basic dorzolamide formulation.

Materials:

  • This compound

  • Hydroxyethyl Cellulose (HEC)

  • Mannitol

  • Sodium Citrate Dihydrate

  • Sodium Hydroxide solution (e.g., 1N)

  • Hydrochloric Acid solution (e.g., 1N)

  • Water for Injection (WFI)

  • Sterile containers

Procedure:

  • Prepare the HEC solution: In a sterile beaker, heat about 50% of the total required WFI to 70-80°C. While stirring, slowly disperse the HEC until a uniform mixture is obtained. Continue stirring and allow the solution to cool to room temperature. This will form a clear, viscous solution.

  • Prepare the dorzolamide solution: In a separate sterile beaker, add about 40% of the total required WFI. While stirring, dissolve the mannitol and sodium citrate dihydrate.

  • Once the mannitol and citrate are dissolved, slowly add the this compound and stir until completely dissolved.

  • Combine the solutions: Aseptically add the dorzolamide solution to the HEC solution and mix until uniform.

  • pH adjustment: Measure the pH of the final solution. Adjust the pH to approximately 5.6 using the sodium hydroxide or hydrochloric acid solution as needed.

  • Final volume adjustment: Add WFI to reach the final target volume and mix well.

  • Sterilization: Filter the final solution through a sterile 0.22 µm filter into the final sterile containers.

Protocol 2: UV-Vis Spectrophotometric Quantification of Dorzolamide

This protocol outlines the quantification of dorzolamide in an aqueous solution.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound reference standard

  • Phosphate buffer (pH 7.4) or other suitable solvent

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the chosen solvent to obtain a stock solution of 100 µg/mL.[9]

  • Preparation of Calibration Standards: From the stock solution, prepare a series of calibration standards by serial dilution to cover a concentration range of approximately 2-12 µg/mL.[9]

  • Sample Preparation: Dilute the dorzolamide formulation to be tested with the same solvent to obtain a theoretical concentration within the calibration range.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan from 400 nm to 200 nm.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 253-255 nm for dorzolamide.[10]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of dorzolamide in the sample solution by interpolating its absorbance on the calibration curve.

    • Calculate the original concentration in the undiluted formulation by applying the dilution factor.

Protocol 3: Accelerated Stability Study for Precipitation Assessment

This protocol is designed to assess the physical stability of a dorzolamide formulation under stressed conditions.

Materials and Equipment:

  • Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Samples of the dorzolamide formulation in their final container closure system

  • Light source for visual inspection (against black and white backgrounds)

Procedure:

  • Initial Analysis (Time 0): Before placing the samples in the stability chamber, perform initial testing on a subset of samples. This should include:

    • Visual inspection for clarity, color, and the presence of any particulate matter.[3]

    • Measurement of pH.

    • Assay of dorzolamide concentration (using a validated method like UV-Vis or HPLC).

  • Stability Storage: Place the remaining samples in the stability chamber set to the accelerated conditions.

  • Time Point Testing: At specified time points (e.g., 1, 2, 3, and 6 months), withdraw a set of samples from the chamber and allow them to equilibrate to room temperature.

  • Analysis at Each Time Point: Repeat the tests performed at Time 0:

    • Visual Inspection: Carefully inspect each sample against black and white backgrounds for any signs of precipitation, crystal formation, or haziness. Record all observations.

    • pH Measurement: Measure the pH to check for any significant changes.

    • Assay: Determine the concentration of dorzolamide to monitor for chemical degradation.

  • Data Evaluation: Compare the results from each time point to the initial data. Any significant changes, particularly the appearance of visible precipitates, indicate a potential instability in the formulation under these stressed conditions.

Visualizations

cluster_0 Troubleshooting Dorzolamide Precipitation Start Precipitation Observed Check_pH Measure pH of the Formulation Start->Check_pH pH_High Is pH > 6.0? Check_pH->pH_High Adjust_pH Adjust pH to 5.5-5.8 pH_High->Adjust_pH Yes Check_Storage Review Storage Conditions pH_High->Check_Storage No End Precipitation Resolved Adjust_pH->End Temp_Fluctuation Temperature Fluctuations? Check_Storage->Temp_Fluctuation Control_Temp Store at Controlled Room Temperature Temp_Fluctuation->Control_Temp Yes Check_Concentration Verify Drug Concentration Temp_Fluctuation->Check_Concentration No Control_Temp->End Concentration_High Exceeds Solubility Limit? Check_Concentration->Concentration_High Add_Solubilizer Incorporate Solubilizing Agent (e.g., Cyclodextrin) Concentration_High->Add_Solubilizer Yes Concentration_High->End No Add_Solubilizer->End

Caption: A logical workflow for troubleshooting precipitation in dorzolamide formulations.

cluster_1 Effect of pH on Dorzolamide Solubility High Solubility High Solubility Low Solubility Low Solubility Acidic pH (e.g., 5.6) Acidic pH (e.g., 5.6) Acidic pH (e.g., 5.6)->High Solubility Favors ionized form Neutral pH (e.g., 7.4) Neutral pH (e.g., 7.4) Neutral pH (e.g., 7.4)->Low Solubility Favors unionized form cluster_2 Mechanism of Cyclodextrin Solubilization Dorzolamide Dorzolamide (Poorly Soluble) Complex Dorzolamide-Cyclodextrin Inclusion Complex (Water Soluble) Dorzolamide->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Cyclodextrin->Complex

References

Validation & Comparative

A Comparative Guide to Dorzolamide Hydrochloride vs. Acetazolamide in Glaucoma Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers an objective comparison of topical Dorzolamide Hydrochloride and systemic Acetazolamide, two key carbonic anhydrase inhibitors (CAIs) used in the management of glaucoma. It is intended for researchers, scientists, and drug development professionals, providing a synthesis of clinical trial data with a focus on efficacy, safety, and experimental design.

Mechanism of Action: Inhibiting Aqueous Humor Production

Both dorzolamide and acetazolamide lower intraocular pressure (IOP) by inhibiting carbonic anhydrase in the ciliary body of the eye.[1][2][3] This enzyme is crucial for the production of bicarbonate ions, a key step in the secretion of aqueous humor.[1][3][4] By reducing the formation of aqueous humor, these drugs effectively decrease the pressure inside the eye.[1][2][5] Dorzolamide acts topically, directly on the ciliary processes, while acetazolamide is administered systemically (orally or intravenously) and exerts its effect after being distributed throughout the body.[2][3][4]

cluster_ciliary_body Ciliary Body Epithelium cluster_inhibitors CA Inhibitors CO2_H2O CO2 + H2O CA Carbonic Anhydrase (Isozyme II) CO2_H2O->CA Catalyzed by H2CO3 H2CO3 CA->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives Dorzolamide Dorzolamide (Topical) Dorzolamide->CA Inhibits Acetazolamide Acetazolamide (Systemic) Acetazolamide->CA Inhibits

Caption: Inhibition of aqueous humor secretion by carbonic anhydrase inhibitors.

Comparative Efficacy in Clinical Trials

Clinical studies consistently demonstrate that while both drugs are effective, systemic acetazolamide generally provides a greater reduction in IOP compared to topical dorzolamide.

  • A study comparing the two found that acetazolamide reduced aqueous humor flow by 30% and IOP by 19%, whereas dorzolamide reduced aqueous flow by 17% and IOP by 13%.[6] The difference in effect was statistically significant.[6]

  • In a pediatric study, patients switched from oral acetazolamide to topical dorzolamide saw a mean IOP increase of 3.7 mmHg.[7] Before the switch, acetazolamide had achieved a mean IOP reduction of 35.7%, compared to dorzolamide's 27.4% reduction from baseline.[7]

  • When used as adjunctive therapy to timolol, a per-protocol analysis showed statistically improved pressure control with acetazolamide compared to dorzolamide.[8]

Table 1: Quantitative Comparison of IOP and Aqueous Humor Flow Reduction

MetricThis compoundAcetazolamide (Systemic)Key Findings & Citation
Aqueous Humor Flow Reduction 17%30%Acetazolamide's effect was significantly greater (p < .001).[6]
IOP Reduction (vs. Baseline) 13%19%Acetazolamide's effect was significantly greater (p = .03).[6]
IOP Reduction in Pediatrics (%) 27.4%35.7%Switching from acetazolamide to dorzolamide led to a significant IOP increase (p < 0.01).[7]
Mean Peak IOP (Adjunctive) 20.0 mmHg (Week 12)18.6 mmHg (Week 12)Mean IOP was approximately 1 mmHg lower with acetazolamide.[9]

Note: It is important to consider that combining topical dorzolamide with systemic acetazolamide does not appear to provide an additive effect in adult patients; either drug alone may result in the maximum reduction in IOP and aqueous humor formation.[10]

Safety and Tolerability Profile

The primary advantage of topical dorzolamide lies in its significantly better safety and tolerability profile, owing to its localized action which avoids the systemic side effects associated with oral acetazolamide.

  • Systemic side effects are common with oral CAIs and can include numbness and tingling, metallic taste, fatigue, depression, and renal calculi.[4]

  • In a 12-week comparative trial, 25% of patients receiving acetazolamide discontinued due to adverse clinical experiences, compared to only 2% of patients receiving dorzolamide.[9]

  • The most common side effect of dorzolamide is local ocular burning or stinging, reported in 21% of patients in one study.[9]

Table 2: Comparison of Adverse Events and Discontinuation Rates

Adverse Event CategoryThis compoundAcetazolamide (Systemic)Key Findings & Citation
Discontinuation (Adverse Events) 2% - 8%24% - 25%Significantly more patients discontinue acetazolamide due to side effects.[8][9]
Systemic Adverse Events 50%75%Incidence of systemic side effects is significantly higher with acetazolamide (p=0.001).[8]
CAI-Associated Adverse Events 26%53%Events typical of CAIs (e.g., paresthesia) are more than twice as common with acetazolamide (p<0.001).[8]
Local Ocular Events 21% (Burning/Stinging)0%Local irritation is the primary side effect of dorzolamide.[9]
Absolute Risk (Serious Events) 2.08 per 1000 patients2.90 per 1000 patientsData from a large population study on patients over 65.[11][12]

Experimental Protocols

The methodologies of clinical trials comparing these agents are typically robust, employing randomization and masking to minimize bias.

cluster_setup Phase 1: Screening & Baseline cluster_random Phase 2: Randomization cluster_arms Phase 3: Treatment (e.g., 12 Weeks) cluster_followup Phase 4: Follow-up & Analysis P1 Patient Recruitment (Open-Angle Glaucoma or Ocular Hypertension) P2 Informed Consent & Washout (of prior glaucoma meds) P1->P2 P3 Baseline Measurements (IOP, Visual Acuity, etc.) P2->P3 R1 Randomization P3->R1 T1 Arm A: Topical Dorzolamide (e.g., 2% TID) + Placebo Tablet R1->T1 T2 Arm B: Systemic Acetazolamide (e.g., 250mg QID) + Placebo Drop R1->T2 F1 Scheduled Follow-up Visits (e.g., Weeks 1, 4, 8, 12) T1->F1 T2->F1 F2 Efficacy Assessment (IOP) Safety Assessment (Adverse Events) F1->F2 F3 Statistical Analysis (Intent-to-Treat & Per-Protocol) F2->F3

Caption: Generalized workflow for a double-masked, active-controlled clinical trial.

Example Protocol: Randomized, Double-Masked, Multicenter Study [8][9]

  • Objective: To compare the efficacy and tolerability of dorzolamide and acetazolamide as adjunctive therapy.

  • Participants: Patients with open-angle glaucoma or ocular hypertension with IOP ≥ 22 mmHg despite treatment with a beta-blocker (e.g., timolol).[8]

  • Design: A prospective, randomized, double-masked, parallel-group study lasting 12 weeks.[8][9]

  • Intervention:

    • Run-in Phase: All patients are treated with a baseline therapy (e.g., timolol gel) and may also receive oral acetazolamide to ensure tolerance.[8]

    • Randomization: Eligible patients are randomized to one of two groups:

      • Dorzolamide Group: Receives topical dorzolamide 2% three times daily, plus a placebo tablet.[8]

      • Acetazolamide Group: Receives oral acetazolamide (e.g., 250 mg four times daily), plus a placebo eye drop.[8]

  • Primary Outcome Measures:

    • Efficacy: Change from baseline in IOP at various time points (trough and peak).[9]

    • Safety: Incidence and severity of systemic and ocular adverse events, and the number of patient discontinuations due to these events.[8][9]

  • Analysis: Data is often analyzed on both an intent-to-treat and a per-protocol basis to provide a comprehensive view of the results.[8]

Conclusion

The choice between dorzolamide and acetazolamide in a clinical setting represents a clear trade-off between efficacy and tolerability. Systemic acetazolamide offers a more potent IOP-lowering effect, which may be necessary for acute pressure spikes or in cases refractory to other treatments.[3][5][6] However, this greater efficacy comes at the cost of a high incidence of systemic side effects, leading to poor patient tolerance and high discontinuation rates.[4][8][9]

Topical dorzolamide, while slightly less effective at lowering IOP, presents a much more favorable safety profile, with adverse events being predominantly local and generally mild.[7][9] This makes it a more suitable option for long-term management of glaucoma. For drug development professionals, these findings underscore the value of developing topical formulations that can match the efficacy of systemic agents while minimizing off-target effects.

References

A Comparative Guide to Dorzolamide and Timolol Combination Therapy for Elevated Intraocular Pressure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the management of elevated intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension is a critical area of focus. Combination therapies are often employed when monotherapy fails to achieve the target IOP. This guide provides an objective comparison of the efficacy of a fixed combination of dorzolamide, a carbonic anhydrase inhibitor, and timolol, a beta-blocker, against its individual components and other alternative glaucoma treatments. The information is supported by experimental data from clinical trials to aid in informed decision-making.

Mechanism of Action: A Dual Approach to IOP Reduction

The fixed-dose combination of dorzolamide and timolol leverages two distinct mechanisms of action to effectively lower intraocular pressure.[1] This dual-action therapy targets the production of aqueous humor, the fluid within the eye, leading to a significant decrease in IOP.[1]

Dorzolamide: As a carbonic anhydrase inhibitor, dorzolamide targets the ciliary processes in the eye.[2][3][4] It inhibits the enzyme carbonic anhydrase II, which is crucial for the production of bicarbonate ions.[2][4] By reducing bicarbonate formation, dorzolamide decreases the secretion of aqueous humor, thus lowering IOP.[2][3][4]

Timolol: A non-selective beta-adrenergic antagonist, timolol works by blocking beta-1 and beta-2 adrenergic receptors in the ciliary body.[5][6] This action also leads to a reduction in the production of aqueous humor.[5][6][7]

The synergistic effect of these two components results in a more significant IOP reduction than that achieved by either agent alone.[1]

cluster_ciliary_body Ciliary Body Epithelium cluster_beta_receptors Beta-Adrenergic Receptors CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Carbonic Anhydrase II HCO3 HCO3- H2CO3->HCO3 AqueousHumor Aqueous Humor Production HCO3->AqueousHumor Dorzolamide Dorzolamide Dorzolamide->H2CO3 Inhibits BetaReceptor Beta-2 Adrenergic Receptors AqueousHumor2 Aqueous Humor Production BetaReceptor->AqueousHumor2 Stimulates Timolol Timolol Timolol->BetaReceptor Blocks

Diagram 1: Mechanism of Action of Dorzolamide and Timolol.

Comparative Efficacy in IOP Reduction

Clinical trials have consistently demonstrated the superior IOP-lowering effect of the dorzolamide-timolol fixed combination compared to monotherapy with either of its components.

Table 1: Dorzolamide-Timolol Combination vs. Monotherapy

Treatment GroupMean IOP Reduction from Baseline (mmHg)Percentage IOP Reduction from BaselineCitation(s)
Dorzolamide-Timolol Combination (twice daily)7.7 - 9.027.4% - 32.7%[8]
Dorzolamide 2% (three times daily)4.6 - 5.415.5% - 19.8%[8]
Timolol 0.5% (twice daily)6.3 - 6.422.2% - 22.6%[8]

The combination therapy has also been compared to other commonly used glaucoma medications, such as the prostaglandin analog latanoprost and the fixed combination of brimonidine and timolol.

Table 2: Dorzolamide-Timolol vs. Latanoprost

Treatment GroupMean Diurnal IOP Reduction (mmHg)Study ConclusionCitation(s)
Dorzolamide-Timolol Combination8.4Latanoprost/Timolol was slightly more effective.[9]
Latanoprost/Timolol Combination9.4Latanoprost/Timolol was slightly more effective.[9]
Dorzolamide-Timolol Combination12.5 (in patients with high baseline IOP)Equally effective as Latanoprost.[10]
Latanoprost12.6 (in patients with high baseline IOP)Equally effective as Dorzolamide-Timolol.[10]
Dorzolamide-Timolol Combination7.4 - 7.8Equally effective as Latanoprost.[11]
Latanoprost7.1 - 7.3Equally effective as Dorzolamide-Timolol.[11]

Table 3: Dorzolamide-Timolol vs. Brimonidine-Timolol

Treatment GroupMean IOP at 12 Weeks (mmHg)Mean IOP Reduction at 12 Weeks (mmHg)Study ConclusionCitation(s)
Dorzolamide-Timolol Fixed Combination (FCDT)18.43 ± 2.8211.40 ± 5.89Both are effective, but FCBT was superior in this study.[12]
Brimonidine-Timolol Fixed Combination (FCBT)16.35 ± 2.7015.60 ± 7.77Both are effective, but FCBT was superior in this study.[12]
Dorzolamide-Timolol Combination-5.04 (at month 3, hour 2)N/AEfficacy was comparable.[13]
Brimonidine + Timolol (concomitant)-5.41 (at month 3, hour 2)N/AEfficacy was comparable.[13]

Experimental Protocols: A Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, double-masked, parallel-group clinical trial designed to compare the efficacy and safety of different glaucoma treatments.

cluster_screening Screening & Washout cluster_baseline Baseline Visit cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 3-6 Months) cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout of Prior Ocular Hypotensive Meds Screening->Washout BaselineIOP Baseline IOP Measurement (e.g., 8 am, 10 am, 4 pm) Washout->BaselineIOP Randomization Randomization to Treatment Groups BaselineIOP->Randomization GroupA Group A: Dorzolamide-Timolol (Twice Daily) Randomization->GroupA GroupB Group B: Alternative Therapy (e.g., Latanoprost once daily) Randomization->GroupB FollowUp Follow-up Visits (e.g., Month 1, 3, 6) GroupA->FollowUp GroupB->FollowUp IOP_Monitoring IOP Monitoring at Multiple Time Points FollowUp->IOP_Monitoring Adverse_Events Adverse Event Recording FollowUp->Adverse_Events PrimaryEndpoint Primary Endpoint Analysis: Change in Mean Diurnal IOP IOP_Monitoring->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis: Adverse Events, Patient Compliance Adverse_Events->SecondaryEndpoint

Diagram 2: Representative Clinical Trial Workflow.

A typical study design involves a screening phase to ensure participants meet specific inclusion and exclusion criteria, followed by a washout period to eliminate the effects of previous medications.[14][15] Baseline IOP is measured, and patients are then randomized to receive either the dorzolamide-timolol combination or a comparator treatment.[9][13] Follow-up visits are conducted at regular intervals to monitor IOP and record any adverse events.[9][12]

Safety and Tolerability Profile

The adverse effects associated with the dorzolamide-timolol combination are generally reflective of its individual components.[14][16]

Common Adverse Reactions:

  • Ocular: Burning, stinging, itching, blurred vision, and conjunctival hyperemia.[17][18][19]

  • Systemic: Taste perversion (bitter or unusual taste) is a frequently reported side effect.[17][18][20] Dizziness and dry mouth may also occur.

Contraindications: The use of dorzolamide-timolol is contraindicated in patients with:

  • Bronchial asthma or a history of bronchial asthma, or severe chronic obstructive pulmonary disease.[1][16]

  • Sinus bradycardia, second or third-degree atrioventricular block, overt cardiac failure, or cardiogenic shock.[1][16]

  • Hypersensitivity to any component of the formulation, including sulfonamides.[16][17]

Conclusion

The fixed-dose combination of dorzolamide and timolol is a potent therapeutic option for lowering intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Its dual mechanism of action provides a greater IOP-lowering effect than either of its components administered as monotherapy.[8] While its efficacy is comparable to some other combination therapies and prostaglandin analogs, the choice of treatment should be individualized based on patient characteristics, tolerability, and target IOP. The convenience of a fixed combination may also contribute to improved patient adherence to treatment regimens.[14]

References

A Comparative Guide to Validated HPLC Methods for Dorzolamide Quantification Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma. The methodologies discussed adhere to the International Council for Harmonisation (ICH) guidelines for analytical method validation, ensuring data accuracy, precision, and reliability. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable HPLC method for their specific analytical needs.

Mechanism of Action of Dorzolamide

Dorzolamide lowers intraocular pressure by inhibiting carbonic anhydrase II, an enzyme found in the ciliary processes of the eye.[1][2][3][4] This inhibition reduces the formation of bicarbonate ions from carbon dioxide and water.[3] The subsequent decrease in bicarbonate secretion into the aqueous humor leads to a reduction in fluid transport and, consequently, a decrease in aqueous humor production.[1][2][3][5] This ultimately lowers the pressure inside the eye, which is crucial in managing conditions like open-angle glaucoma and ocular hypertension.[1][2]

Dorzolamide_Mechanism_of_Action CO2_H2O CO2 + H2O Bicarbonate Bicarbonate Ions (HCO3-) CO2_H2O->Bicarbonate Carbonic Anhydrase II Aqueous_Humor Aqueous Humor Production Bicarbonate->Aqueous_Humor Promotes Fluid Transport Aqueous_Humor_Reduced Reduced Aqueous Humor Production Bicarbonate->Aqueous_Humor_Reduced IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Increases IOP_Reduced Decreased Intraocular Pressure (IOP) Dorzolamide Dorzolamide Dorzolamide->Bicarbonate Inhibits Aqueous_Humor_Reduced->IOP_Reduced Results in

Caption: Mechanism of action of Dorzolamide in reducing intraocular pressure.

Comparison of Validated RP-HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of Dorzolamide in pharmaceutical dosage forms. The following tables summarize the key chromatographic conditions and validation parameters from different studies, all conducted in accordance with ICH guidelines.[6][7][8][9]

Table 1: Chromatographic Conditions of Validated RP-HPLC Methods for Dorzolamide

ParameterMethod 1[6][10]Method 2[7]Method 3[8]Method 4[9]
Column Zorbax SB C18 (250 mm × 4.6 mm, 5 µm)Kromasil C8 (250 mm x 4.6 mm, 10 µm)Symmetry Hypersil C18 (250 × 4.6mm, 5μ)Zorbax SB C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 2.5) : Acetonitrile (90:10 v/v)Acetonitrile : Phosphate buffer (pH 3.5) (80:20 v/v)Phosphate buffer (pH 6.2) : Acetonitrile (60:40 v/v)Phosphate buffer (pH 2.5) : Acetonitrile (90:10 v/v)
Flow Rate 0.8 mL/min1.0 mL/min1.0 mL/min0.8 mL/min
Detection Wavelength 254 nm254 nm254 nm258 nm
Column Temperature 30°CNot SpecifiedNot Specified30°C
Injection Volume 20 µLNot SpecifiedNot Specified20 µL
Retention Time Not Specified5.15 ± 0.02 min3.337 min2.653 ± 0.0461 min

Table 2: Validation Parameters of Different RP-HPLC Methods for Dorzolamide

ParameterMethod 1[6][10]Method 2[7]Method 3[8]Method 4[9]
Linearity Range Not Specified50-250 µg/mL20-120 µg/mLNot Specified
Correlation Coefficient (r²) >0.9990.995Not SpecifiedNot Specified
Accuracy (% Recovery) Not Specified98-100%Not Specified100.21 ± 0.3431% to 100.30 ± 0.2781%
Precision (%RSD) Not Specified<2% (Intra- and Inter-day)0.63% (Different Columns), 0.509% (Different Analysts)Not Specified
Limit of Detection (LOD) Not Specified0.393 µg/mLNot Specified0.0403 µg/mL
Limit of Quantification (LOQ) Not Specified1.193 µg/mLNot Specified0.1228 µg/mL

Experimental Protocols

The following sections provide a generalized experimental workflow and detailed methodologies for the key experiments involved in the validation of an HPLC method for Dorzolamide quantification, based on the referenced studies.

Experimental Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation_params Validation Parameters Standard_Prep Prepare Standard Stock Solution System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution Quantification Quantification of Dorzolamide in Sample Sample_Prep->Quantification Mobile_Phase_Prep Prepare Mobile Phase Mobile_Phase_Prep->System_Suitability Method_Validation Method Validation (ICH Guidelines) Mobile_Phase_Prep->Method_Validation Mobile_Phase_Prep->Quantification System_Suitability->Method_Validation Method_Validation->Quantification Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness

Caption: General workflow for HPLC method validation of Dorzolamide.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve 100 mg of pure Dorzolamide hydrochloride in a 100 mL volumetric flask with HPLC grade water to obtain a concentration of 1000 µg/mL.[6][9]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to achieve the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Preparation (from Ophthalmic Solution): Transfer 1 mL of the Dorzolamide ophthalmic solution into a 100 mL volumetric flask.[6] Sonicate with the mobile phase for 10 minutes and then dilute to volume with the same solvent.[6] Filter the solution through a 0.22 µm filter.[6] Further dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.[6]

Method Validation Parameters (per ICH Guidelines)

The validation of the analytical method should be performed according to ICH Q2(R1) guidelines, assessing the following parameters:[11][12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by comparing the chromatograms of the drug substance, placebo, and the drug product.[9][14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a minimum of five different concentrations of the standard solution.[15] A linear regression analysis of the peak area versus concentration is performed, and the correlation coefficient (r) should be close to 1.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of known amounts of analyte added to a placebo (standard addition method).[7] The accuracy is expressed as the percentage of analyte recovered.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.[7]

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.[7]

    • Reproducibility: Analysis of replicate samples in different laboratories.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).[9] The stability of the solutions should also be evaluated.

Alternative Quantification Methods

While RP-HPLC is a widely used and robust technique, other methods have also been reported for the quantification of Dorzolamide. These include:

  • Spectrophotometry: UV spectrophotometric methods have been developed for the estimation of Dorzolamide, typically with a λmax around 253-254 nm.[7][16]

  • Capillary Electrophoresis: This technique offers an alternative for the simultaneous analysis of Dorzolamide and other active ingredients like Timolol maleate.[6]

  • Spectrofluorimetry: A method based on the nucleophilic substitution reaction of Dorzolamide with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to form a fluorescent product has been validated.[17]

The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control of pharmaceutical dosage forms, the validated RP-HPLC methods presented in this guide offer a reliable and accurate approach.

References

A Comparative Analysis of Dorzolamide and Brinzolamide Side Effect Profiles: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the safety and tolerability of two leading topical carbonic anhydrase inhibitors for glaucoma management, supported by clinical trial data and detailed experimental methodologies.

In the therapeutic landscape of glaucoma management, dorzolamide and brinzolamide stand as two of the most frequently prescribed topical carbonic anhydrase inhibitors. Both effectively lower intraocular pressure (IOP) by reducing aqueous humor production. However, their distinct formulation characteristics give rise to differing side effect profiles, a critical consideration for patient adherence and overall treatment success. This guide provides a comprehensive comparative analysis of the side effect profiles of dorzolamide and brinzolamide, presenting quantitative data from clinical studies, detailing experimental protocols, and visualizing key pathways and workflows to inform researchers, scientists, and drug development professionals.

Data Presentation: Side Effect Profile Comparison

The following table summarizes the incidence of common ocular and systemic side effects reported in comparative clinical trials of Dorzolamide 2% and Brinzolamide 1% ophthalmic solutions.

Side EffectDorzolamide 2%Brinzolamide 1%Key Findings and Citations
Ocular Side Effects
Ocular Discomfort (Stinging/Burning)Higher Incidence (approx. 33%)[1]Lower Incidence (approx. 1.7% - 5.9%)[2][3]Brinzolamide is significantly more comfortable upon instillation than dorzolamide.[2][4] This is often attributed to brinzolamide's more neutral pH (around 7.5) compared to dorzolamide's acidic pH (around 5.6).[5]
Blurred VisionLess FrequentMore Frequent (up to 25%)[4]Transient blurred vision is the most common side effect of brinzolamide, likely due to its suspension formulation.[4][5]
Ocular Allergic Reactions (e.g., conjunctivitis, lid reactions)Approximately 10%[1]Similar incidence reported in some studiesChronic administration of dorzolamide has been associated with conjunctivitis and lid reactions that may resolve upon discontinuation.[6]
Superficial Punctate Keratitis10% - 15%[1]Incidence not as frequently reported as a primary differentiator
Eye RednessHigher incidence reported in some fixed-combination studies[5]Lower incidence reported in some fixed-combination studies[5]
Systemic Side Effects
Bitter Taste (Dysgeusia)Approximately 25%[1]Higher incidence reported in some meta-analyses[7]A common side effect for both drugs due to drainage through the nasolacrimal duct.
Headache, Nausea, FatigueInfrequently reported[1][8]Infrequently reportedSystemic side effects are generally rare and mild for both topical carbonic anhydrase inhibitors.[4][9]
Kidney StonesRare[8]RareA potential risk with systemic absorption, though uncommon with topical administration.[8]

Experimental Protocols

The data presented above is derived from numerous clinical trials, the methodologies of which share common elements designed to rigorously assess the safety and tolerability of these ophthalmic solutions.

Key Experiment: Comparative Ocular Comfort Assessment

Objective: To compare the patient-reported ocular comfort of dorzolamide and brinzolamide upon instillation.

Methodology:

  • Study Design: A prospective, multicenter, double-masked, randomized, parallel-group or crossover clinical trial is typically employed.[4][6]

  • Patient Population: Patients with primary open-angle glaucoma or ocular hypertension are recruited. Inclusion criteria often include a specific age range and baseline IOP, while exclusion criteria would include known allergies to sulfonamides or other study components, and severe ocular surface disease.

  • Randomization and Masking: Patients are randomly assigned to receive either dorzolamide 2% or brinzolamide 1%. In a double-masked study, neither the patient nor the investigator knows the treatment assignment. The medications are supplied in identical masked bottles.

  • Treatment Regimen: Patients are instructed to instill one drop of the assigned medication in the affected eye(s) typically two or three times daily for a specified period (e.g., one week).[4]

  • Outcome Assessment:

    • Primary Endpoint: Patient-reported ocular discomfort is the primary outcome. This is often measured immediately after instillation on the final day of the study period.

    • Measurement Tool: A validated ocular discomfort scale, such as a 0-4 unit scale (where 0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe) or a 100-mm Visual Analog Scale (VAS), is used.[4] Patients are asked to rate the level of burning or stinging.

    • Secondary Endpoints: Other adverse events, both ocular and systemic, are recorded through patient diaries and direct questioning at follow-up visits. This includes blurred vision, itching, and taste disturbance.

  • Statistical Analysis: The mean ocular discomfort scores between the two treatment groups are compared using appropriate statistical tests, such as an independent t-test or a Wilcoxon rank-sum test. The incidence of all adverse events is also compared between the groups.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Carbonic Anhydrase Inhibitors

Carbonic Anhydrase Inhibitor Mechanism of Action Mechanism of Action of Carbonic Anhydrase Inhibitors in the Ciliary Epithelium cluster_ciliary_epithelium Ciliary Epithelium cluster_drug_action Drug Action CO2 CO2 CA Carbonic Anhydrase II CO2->CA H2O H2O H2O->CA H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 H H+ H2CO3->H AqueousHumor Aqueous Humor Formation HCO3->AqueousHumor Drives CA->H2CO3 Catalyzes IOP Intraocular Pressure AqueousHumor->IOP Increases Drug Dorzolamide or Brinzolamide Drug->CA Inhibits Comparative Clinical Trial Workflow Workflow of a Comparative Clinical Trial for Ocular Discomfort cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Follow-up & Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (IOP, Ocular Health) InformedConsent->Baseline Randomize Randomization (1:1) Baseline->Randomize GroupA Group A: Dorzolamide 2% Randomize->GroupA GroupB Group B: Brinzolamide 1% Randomize->GroupB Dosing Self-administration (e.g., TID for 1 week) GroupA->Dosing GroupB->Dosing FollowUp Final Study Visit Dosing->FollowUp DiscomfortScale Ocular Discomfort Assessment (VAS/Scale) FollowUp->DiscomfortScale AdverseEvents Adverse Event Reporting FollowUp->AdverseEvents Unmasking Data Unmasking DiscomfortScale->Unmasking AdverseEvents->Unmasking StatAnalysis Statistical Analysis Unmasking->StatAnalysis Results Results Interpretation StatAnalysis->Results

References

A comparative study of different Dorzolamide Hydrochloride delivery systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Dorzolamide Hydrochloride Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

This compound is a potent carbonic anhydrase inhibitor pivotal in managing elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension.[1] However, the clinical efficacy of conventional aqueous eye drops is often hampered by physiological barriers of the eye, such as rapid tear turnover and nasolacrimal drainage. These factors lead to a short precorneal residence time and low bioavailability, necessitating frequent administration, which can affect patient compliance.[1]

To overcome these limitations, researchers have developed advanced drug delivery systems designed to enhance ocular bioavailability, prolong the therapeutic effect, and improve patient outcomes. This guide provides an objective comparison of various this compound delivery systems, supported by experimental data from preclinical and clinical studies.

Comparative Analysis of Performance

Novel formulations have consistently demonstrated superior performance over conventional dorzolamide solutions in preclinical models. These advanced systems enhance the drug's residence time and corneal permeation, leading to a more significant and sustained reduction in intraocular pressure. The following table summarizes key quantitative data from comparative studies.

Table 1: Performance Comparison of this compound Delivery Systems

Delivery SystemKey Findings (vs. Conventional Solution/Marketed Product)Particle Size (nm)Entrapment Efficiency (%)Animal ModelReference
Conventional Solution (2%) Baseline for comparison. Rapid decline in effect. Max IOP reduction: 1.5-2.25 mmHg.[2]N/AN/ARabbit[2]
Nanoliposomes (TLH) Greater & more prolonged IOP lowering. Max IOP reduction: 4.42 mmHg at 4h vs. 2.25 mmHg at 1h for marketed product.[2]~150~55%Rabbit[2][3]
In-Situ Gel (Nanoemulsion) Faster onset of action and prolonged effect. Significantly better biological performance than solution or marketed product.[4]N/AN/ARabbit[4]
In-Situ Gel (Chitosan NP) Sustained drug release and good corneal retention compared to marketed formulation.[5]16498.1%Rabbit[5]
Proniosomal Gel Higher reduction in IOP (45.4% vs 32.6%), significantly sustained effect, and increased bioavailability compared to Trusopt®.[6]N/A~50-75%Rabbit[6][7]
Nanoemulsion Higher therapeutic efficacy, faster onset, and prolonged effect. Offers more intensive treatment and potential for reduced daily applications.[8]< 100N/ARabbit[8][9]

Note: IOP reduction values and percentages can vary based on the baseline pressure and experimental model used. The data presented is for comparative purposes within the cited studies.

Mechanism of Action & Experimental Evaluation

Signaling Pathway for IOP Reduction

Dorzolamide lowers intraocular pressure by specifically inhibiting the carbonic anhydrase II (CA-II) isoenzyme, which is abundant in the ciliary processes of the eye.[10][11] This inhibition reduces the formation of bicarbonate ions from carbon dioxide and water.[10] The subsequent decrease in bicarbonate secretion into the aqueous humor lessens fluid transport, thereby decreasing the rate of aqueous humor production and lowering IOP.[12][13]

G cluster_ciliary Ciliary Body Epithelium A Dorzolamide Hydrochloride B Inhibits Carbonic Anhydrase II (CA-II) A->B C Decreased Bicarbonate (HCO₃⁻) Formation B->C D Reduced Fluid Transport & Aqueous Humor Secretion C->D E Lowered Intraocular Pressure (IOP) D->E Leads to

Mechanism of Dorzolamide Action

Experimental Protocols

The evaluation of novel ophthalmic drug delivery systems involves a series of standardized in-vitro, ex-vivo, and in-vivo experiments to determine their safety and efficacy.

In-Vivo Intraocular Pressure (IOP) Measurement

This protocol is essential for assessing the pharmacodynamic effect of the formulation in a living system, typically rabbits.

  • Animals: Healthy adult albino rabbits are used. The baseline IOP of each animal is measured before the study.[14][15]

  • Instrumentation: A calibrated tonometer (e.g., rebound tonometer like Tono-Pen or TonoVet) is used for IOP measurements.[16] For continuous monitoring, telemetric pressure transducers can be implanted.[14][17]

  • Procedure:

    • A topical anesthetic (e.g., 0.4% oxybuprocaine) is applied to the rabbit's cornea to minimize discomfort.[18]

    • A single drop (typically 30-50 µL) of the test formulation is instilled into the conjunctival sac of one eye, with the contralateral eye often serving as a control (receiving a saline solution or the conventional formulation).[18]

    • IOP is measured at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-instillation.[2]

    • The percentage reduction in IOP from the baseline is calculated and compared between different formulation groups.

  • Ocular Hypertension Model (Optional): To test efficacy in a hypertensive state, IOP can be artificially elevated by injecting hypertonic saline into the vitreous body before applying the formulation.[18]

Ex-Vivo Transcorneal Permeation Study

This study evaluates the ability of the drug to permeate through the corneal barrier.

  • Apparatus: A Franz-type vertical diffusion cell is commonly used.[19][20]

  • Tissue: Freshly excised corneas from goats or rabbits are obtained from a slaughterhouse and used within a short period.[21][22]

  • Procedure:

    • The excised cornea is carefully mounted between the donor and receptor compartments of the Franz diffusion cell, with the epithelial side facing the donor compartment.[20]

    • The receptor compartment is filled with a physiological buffer (e.g., Simulated Tear Fluid or phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring.[21]

    • A precise volume of the dorzolamide formulation is placed in the donor compartment.

    • At regular intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.

    • The concentration of dorzolamide in the collected samples is quantified using a validated analytical method (e.g., HPLC).

    • The cumulative amount of drug permeated per unit area is plotted against time to determine the permeability flux and permeability coefficient.[21]

In-Vitro Drug Release Study

This test assesses the rate and extent of drug release from the formulation.

  • Apparatus: The dialysis bag method is frequently employed. Other methods include USP apparatus 2 (paddle) or 4 (flow-through) with specialized cells.[23][24]

  • Procedure (Dialysis Bag Method):

    • A specific volume of the formulation is placed inside a dialysis bag with a defined molecular weight cut-off.

    • The sealed bag is submerged in a vessel containing a known volume of release medium (e.g., phosphate buffer, pH 7.4). The vessel is kept at a constant temperature (37°C) and stirred.[2]

    • At set time points, aliquots of the release medium are withdrawn and analyzed for drug content.[8]

    • The cumulative percentage of drug released is plotted against time to generate a release profile.

General Experimental Workflow

The development and evaluation of a new drug delivery system follow a logical progression from formulation to in-vivo testing. This workflow ensures that only promising candidates with appropriate physicochemical properties and release kinetics advance to more complex and costly biological evaluations.

G A Formulation Design & Preparation B In-Vitro Characterization A->B C Particle Size & Zeta Potential Entrapment Efficiency pH & Viscosity B->C D In-Vitro Drug Release (e.g., Dialysis Method) B->D E Ex-Vivo Corneal Permeation Study (Franz Diffusion Cell) D->E F In-Vivo Efficacy Study (IOP Measurement in Rabbits) E->F G Safety & Irritation Assessment (e.g., Draize Test) E->G H Data Analysis & Comparative Evaluation F->H G->H

Workflow for Evaluating Ocular Delivery Systems
Conclusion

Advanced delivery systems such as nanoliposomes, in-situ gels, and proniosomal gels present highly promising alternatives to conventional this compound eye drops. Experimental data consistently show that these novel formulations can significantly enhance the drug's ocular bioavailability and prolong its therapeutic effect. The improved pharmacodynamic profiles, characterized by a greater and more sustained reduction in intraocular pressure, suggest that these systems could reduce the required dosing frequency, thereby improving patient compliance and the overall management of glaucoma.[5][8][25] Further clinical trials are warranted to translate these preclinical successes into approved therapeutic options for patients.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Dorzolamide Hydrochloride, a carbonic anhydrase inhibitor used in the treatment of glaucoma. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) methods. Comparative performance data is presented to assist in the selection of the most appropriate analytical technique for specific research and quality control needs.

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision in drug development and quality control, contingent on factors such as sensitivity, accuracy, precision, and the nature of the sample matrix. Below is a summary of validation parameters for HPLC, UV Spectrophotometry, and HPTLC methods for the analysis of this compound.

ParameterHPLC Method 1[1]HPLC Method 2[2]UV Spectrophotometry Method[3]HPTLC Method[4][5][6]
Linearity Range 50 - 250 µg/mLNot Specified2 - 10 µg/mL100 - 500 ng/spot
Correlation Coefficient (R²) 0.995Not Specified0.9995Not Specified
Limit of Detection (LOD) 0.393 µg/mLNot Specified0.37 µg/mLNot Specified
Limit of Quantitation (LOQ) 1.193 µg/mLNot Specified1.12 µg/mLNot Specified
Accuracy (% Recovery) 98 - 100%99.53 - 100.32%98 - 100%Not Specified
Precision (%RSD) < 2% (Intra- & Inter-day)Not Specified< 2% (Intra- & Inter-day)Not Specified
Wavelength (λmax) 254 nm254 nm253 nm253 nm

Experimental Protocols

Detailed methodologies for each analytical technique are provided below, offering a blueprint for the replication of these methods in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk and pharmaceutical dosage forms.[1][2]

a) Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with UV detection.

  • Column: Kromasil C8 (4.6 x 250mm, 10µm particle size)[1] or Zorbax SB C18 (250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of Acetonitrile and Phosphate buffer (pH 3.5) in the ratio of 80:20 v/v.[1] An alternative is a 90:10 v/v mixture of phosphate buffer (pH 2.5) and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min[1] or 0.8 mL/min.[2]

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 30°C.[2]

b) Preparation of Standard Solution:

  • Accurately weigh 100 mg of pure this compound and dissolve it in a 100 mL volumetric flask using HPLC grade water to obtain a stock solution of 1000 µg/mL.[2]

  • From the stock solution, prepare working standards of desired concentrations by appropriate dilution with the mobile phase.

c) Sample Preparation (for Ophthalmic Solution):

  • Transfer 1 mL of the this compound ophthalmic solution into a 100 mL volumetric flask.[2]

  • Add the mobile phase, sonicate for 10 minutes, and then dilute to the mark with the mobile phase.[2]

  • Filter the solution through a 0.22 µm filter.[2]

  • Further dilute 0.5 mL of the filtered solution to 10 mL with the mobile phase to achieve a final concentration of 50 µg/mL.[2]

d) Analysis:

Inject 20 µL of the standard and sample preparations into the chromatograph and record the peak areas. Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

UV-Visible Spectrophotometry Method

This method provides a simple and cost-effective approach for the determination of this compound.[3][7]

a) Instrument:

  • UV-Visible Spectrophotometer.

b) Preparation of Simulated Tear Fluid (STF) (pH 7.4):

  • Prepare by dissolving the necessary salts in distilled water to mimic the composition of human tear fluid. The pH should be adjusted to 7.4.[3]

c) Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound and dissolve it in 100 mL of Simulated Tear Fluid (STF) to get a stock solution of 100 µg/mL.[3]

d) Preparation of Calibration Curve:

  • From the stock solution, prepare a series of dilutions ranging from 2 µg/mL to 10 µg/mL in STF.[3]

  • Measure the absorbance of each dilution at 253 nm against STF as a blank.[3]

  • Plot a calibration curve of absorbance versus concentration.

e) Sample Preparation:

  • Dilute the pharmaceutical formulation with STF to obtain a concentration within the linearity range.

  • Measure the absorbance at 253 nm and determine the concentration from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a high-throughput method for the analysis of this compound and is particularly useful for stability studies.[4][5][6]

a) Chromatographic Conditions:

  • Instrument: HPTLC system with a densitometric scanner.

  • Stationary Phase: Silica Gel 60 F254 TLC plates.[4][5]

  • Mobile Phase: Chloroform: Methanol (9.0:1.0 v/v).[4][5]

  • Detection Wavelength: 253 nm.[4][5]

b) Preparation of Standard Solution:

  • Prepare a stock solution of 1 mg/mL this compound in water.[6]

c) Procedure:

  • Apply the standard and sample solutions as bands on the HPTLC plate.

  • Develop the plate in a chromatographic chamber saturated with the mobile phase.

  • After development, dry the plate and scan it densitometrically at 253 nm.

  • Quantify the sample by comparing the peak area with that of the standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the cross-validation process and the individual analytical workflows.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Validation & Comparison Start Bulk Drug / Formulation StockSol Prepare Stock Solution Start->StockSol SamplePrep Prepare Sample Solution Start->SamplePrep WorkStd Prepare Working Standards StockSol->WorkStd HPLC HPLC Analysis WorkStd->HPLC UV UV-Vis Analysis WorkStd->UV HPTLC HPTLC Analysis WorkStd->HPTLC SamplePrep->HPLC SamplePrep->UV SamplePrep->HPTLC Data Data Acquisition HPLC->Data UV->Data HPTLC->Data Validation Method Validation (Accuracy, Precision, Linearity) Data->Validation Comparison Comparative Analysis Validation->Comparison Conclusion Conclusion on Method Performance Comparison->Conclusion

Caption: Workflow for Cross-Validation of Analytical Methods.

HPLC_Workflow cluster_hplc HPLC Analysis Workflow Prep Prepare Mobile Phase & Equilibrate System Inject Inject Sample/Standard Prep->Inject Separate Chromatographic Separation (C8/C18 Column) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Analyze Data Analysis (Peak Area vs. Concentration) Detect->Analyze

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

UV_Workflow cluster_uv UV-Vis Spectrophotometry Workflow Blank Prepare Blank (Simulated Tear Fluid) Measure Measure Absorbance at 253 nm Blank->Measure Calib Prepare Calibration Standards Calib->Measure Plot Plot Calibration Curve Measure->Plot Quantify Quantify Sample Plot->Quantify

Caption: UV-Visible Spectrophotometry Workflow.

References

A Comparative Guide to the Bioequivalence of Generic Dorzolamide Hydrochloride Eye Drops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of generic Dorzolamide Hydrochloride 2% ophthalmic solutions to the reference product, Trusopt®. The information is compiled from publicly available data, including clinical trial results and regulatory guidelines, to assist researchers, scientists, and drug development professionals in understanding the landscape of generic dorzolamide bioequivalence.

Executive Summary

Generic this compound eye drops have been demonstrated to be therapeutically equivalent to the innovator product, Trusopt®. Bioequivalence is typically established through clinical endpoint studies, with the primary efficacy measure being the reduction in intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. The U.S. Food and Drug Administration (FDA) provides guidance for industry, outlining the criteria for these studies, including the option for a waiver of in-vivo studies if the generic formulation is qualitatively (Q1) and quantitatively (Q2) the same as the reference listed drug (RLD).[1]

Comparative Efficacy: Intraocular Pressure Reduction

Clinical studies have consistently shown that generic dorzolamide 2% eye drops exhibit a comparable IOP-lowering effect to Trusopt®. The accepted equivalence range for the difference in mean diurnal IOP is typically within ±1.5 mmHg.[2][3][4]

Study Test Product Reference Product Mean Difference in IOP (90% CI) Conclusion
NCT00878917[2][3]Dorzolamide 2% Eye Drops (Rompharm Company SRL)Trusopt®-0.27 mmHg (-1.17 mmHg to 0.64 mmHg)Equivalent
Kim et al. (2015)[5]Batidor® (Bausch & Lomb, Inc.)Cosopt® (Dorzolamide/Timolol fixed combination)No statistically significant difference (P>0.05)Similar IOP-lowering effect
Unnamed Study[6]Dorzolamide 20mg/ml eye dropsReference Formulation-0.13 mmHg (95% CI: -0.65 to 0.40 mmHg)Equivalent

Table 1: Comparison of Intraocular Pressure (IOP) Reduction in Bioequivalence Studies.

Pharmacokinetic Profile

While clinical endpoint studies are the primary basis for establishing bioequivalence for topically applied dorzolamide, understanding its ocular pharmacokinetics provides valuable context. Following topical administration, dorzolamide is absorbed and inhibits carbonic anhydrase in the ciliary body, which reduces aqueous humor secretion and, consequently, IOP.[7][8] Studies in rabbits have shown that dorzolamide achieves higher concentrations in various ocular tissues compared to another carbonic anhydrase inhibitor, brinzolamide.[9][10]

Parameter Dorzolamide 2% Brinzolamide 1% Fold Difference (Dorzolamide vs. Brinzolamide)
Aqueous Humor AUC0–24 HigherLower~2x
Anterior Sclera AUC0–24 HigherLower~7x
Posterior Sclera AUC0–24 HigherLower~2.6x
Optic Nerve AUC0–24 HigherLower~9x
Cmax (all ocular tissues) HigherLower2-5x

Table 2: Comparison of Ocular Pharmacokinetic Parameters of Dorzolamide and Brinzolamide in Rabbits (Single Dose). [9][10] (Note: This data is from animal studies and serves as a reference for the drug's ocular distribution.)

Safety and Tolerability

The safety profiles of generic dorzolamide eye drops have been found to be comparable to the reference product. The most frequently reported adverse reactions are ocular burning, stinging, or discomfort upon instillation, and a bitter taste.[11][12] Clinical trials have reported no clinically relevant differences in the frequency or severity of adverse events between the generic and innovator products.[2][3][4]

Experimental Protocols

The following sections detail the typical methodologies employed in bioequivalence studies of this compound eye drops.

Clinical Endpoint Bioequivalence Study Protocol

This protocol is based on FDA recommendations and published clinical trials.[1][2][3]

1. Study Design:

  • Randomized, double-masked, active-controlled, parallel or crossover design.[1][2][3][4]

2. Patient Population:

  • Male or non-pregnant female subjects aged 18 years or older.[1]

  • Diagnosed with open-angle glaucoma or ocular hypertension in one or both eyes.[2][13]

3. Treatment:

  • Test Product: Generic this compound 2% Ophthalmic Solution.

  • Reference Product: Trusopt® (this compound 2% Ophthalmic Solution).

  • Dosage: One drop in the affected eye(s) three times daily (t.i.d.).[2]

  • Treatment Duration: Typically a 4-week period for each treatment arm in a crossover design.[2][3]

4. Washout Period:

  • A washout period is required before initiating treatment and between treatment periods in a crossover design to eliminate the effects of prior medications. The duration depends on the previously used medication class (e.g., 5 days for miotics, 28 days for prostaglandins).[2]

5. Efficacy Endpoint:

  • Primary: The difference in the mean diurnal Intraocular Pressure (IOP). IOP is measured at multiple time points (e.g., 8 am, 12 pm, and 4 pm) at baseline and at the end of the treatment period.[2][3]

  • Measurement: Goldmann applanation tonometry is the standard method for IOP measurement.[2][3]

6. Safety Assessment:

  • Documentation of all adverse events (AEs).[2][3]

  • Best-corrected visual acuity.

  • Slit-lamp biomicroscopy.

7. Bioequivalence Criteria:

  • The 90% confidence interval for the difference in the mean change in IOP between the test and reference products should be within the pre-defined equivalence margin of ±1.5 mmHg.[2][3][4]

Physicochemical Characterization

For a generic product to be considered for a waiver of in-vivo bioequivalence studies, it must be qualitatively (Q1) and quantitatively (Q2) the same as the reference product.[1] This involves a comparative analysis of their physicochemical properties.

  • pH

  • Viscosity

  • Osmolality

  • Specific Gravity

  • Buffer Capacity

Comparative analysis should be performed on multiple batches of both the test and reference products.[1]

Visualizations

Experimental_Workflow_BE_Study cluster_screening Patient Screening cluster_washout Washout Period cluster_randomization Randomization cluster_treatment Treatment Period 1 cluster_assessment1 Assessment 1 cluster_crossover Crossover cluster_treatment2 Treatment Period 2 cluster_assessment2 Assessment 2 cluster_analysis Data Analysis Screening Patient Screening (Open-Angle Glaucoma/Ocular Hypertension) Washout Washout of Prior Medications Screening->Washout Randomization Randomization (1:1) Washout->Randomization GroupA Group A: Test Product (Generic Dorzolamide) Randomization->GroupA GroupB Group B: Reference Product (Trusopt®) Randomization->GroupB Treatment1 Treatment Period 1 (4 weeks) IOP_Measurement1 IOP Measurement (End of Period 1) Treatment1->IOP_Measurement1 Safety_Assessment1 Safety Assessment Treatment1->Safety_Assessment1 GroupA->Treatment1 GroupB->Treatment1 Washout2 Washout Period IOP_Measurement1->Washout2 Safety_Assessment1->Washout2 Crossover Crossover Washout2->Crossover GroupA2 Group A: Reference Product (Trusopt®) Crossover->GroupA2 GroupB2 Group B: Test Product (Generic Dorzolamide) Crossover->GroupB2 Treatment2 Treatment Period 2 (4 weeks) IOP_Measurement2 IOP Measurement (End of Period 2) Treatment2->IOP_Measurement2 Safety_Assessment2 Safety Assessment Treatment2->Safety_Assessment2 GroupA2->Treatment2 GroupB2->Treatment2 Analysis Statistical Analysis (Equivalence Testing) IOP_Measurement2->Analysis Safety_Assessment2->Analysis

Caption: Experimental workflow for a crossover bioequivalence study.

Dorzolamide_MoA cluster_eye Ciliary Body of the Eye CO2_H2O CO2 + H2O CarbonicAnhydrase Carbonic Anhydrase II CO2_H2O->CarbonicAnhydrase Catalyzes H2CO3 H2CO3 (Carbonic Acid) CarbonicAnhydrase->H2CO3 HCO3_H HCO3- (Bicarbonate) + H+ H2CO3->HCO3_H AqueousHumor Aqueous Humor Secretion HCO3_H->AqueousHumor Drives IOP Reduced Intraocular Pressure (IOP) AqueousHumor->IOP Leads to Dorzolamide This compound (Topical Administration) Dorzolamide->CarbonicAnhydrase Inhibits

References

The Critical Link: An In Vitro-In Vivo Correlation (IVIVC) Comparison Guide for Dorzolamide Ophthalmic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a predictive relationship between in vitro drug release and in vivo performance is a cornerstone of efficient and reliable ophthalmic drug development. This guide provides a comparative analysis of various dorzolamide ophthalmic formulations, focusing on the experimental data that underpins our understanding of their in vitro-in vivo correlation (IVIVC).

An IVIVC aims to create a rational and predictive link between a drug product's in vitro characteristics, such as its dissolution or release rate, and its in vivo bioavailability. For ophthalmic drugs like dorzolamide, a potent carbonic anhydrase inhibitor used to treat glaucoma, a successful IVIVC can streamline formulation development, ensure product quality, and potentially reduce the need for extensive in vivo studies. This guide delves into the experimental protocols and comparative data for different dorzolamide formulations, from conventional eye drops to novel drug delivery systems.

Comparative In Vitro and In Vivo Performance of Dorzolamide Formulations

The development of novel ophthalmic formulations of dorzolamide aims to enhance its bioavailability and prolong its therapeutic effect, addressing the limitations of conventional eye drops which can be rapidly cleared from the ocular surface. The following tables summarize key in vitro release and in vivo pharmacodynamic and pharmacokinetic data from studies on various dorzolamide formulations.

Table 1: In Vitro Drug Release of Dorzolamide from Various Ophthalmic Formulations

Formulation TypeIn Vitro Release ProfileExperimental MethodReference
Proniosomal Gels 54.7–93.7% of the loaded drug released within 8 hours.[1]Coacervation phase separation method followed by in vitro release testing.[2][3][Fuda et al.][1]
Nanoliposomes ~70% of the loaded drug released in the first hour (burst release), with the remainder released slowly over the following 6 hours.[1]Thin layer hydration (TLH) method followed by in vitro release testing using dialysis bags.[4][5][Kouchak et al.][1]
Nanoparticles Initial burst release of 50% of the loaded drug within 2 hours, followed by a gradual release over 8–10 hours.[1]Not specified.[Various studies][1]
In Situ Gel Drug release best fitted by the Higuchi kinetic model, indicating a diffusion-controlled release mechanism.[6][7]In vitro drug release testing using Franz diffusion cells.[6][ResearchGate Request PDF][6][7]
Marketed Eye Drops Drug release best fitted by the first-order kinetic model.[6][7]In vitro drug release testing using Franz diffusion cells.[6][ResearchGate Request PDF][6][7]
Nanofiber Inserts Controlled release of both dorzolamide and timolol over 80 hours.[1]Electrospinning method followed by in vitro drug-release testing.[1][Kouchak et al.][1]

Table 2: In Vivo Performance of Dorzolamide Ophthalmic Formulations in Rabbits

Formulation TypeKey In Vivo FindingPharmacodynamic/Pharmacokinetic ParameterReference
Proniosomal Gel (Optimized Formulation) Higher reduction in Intraocular Pressure (IOP), sustained IOP reduction, and increased bioavailability compared to Trusopt® eye drops.[2][3]IOP reduction of 45.4 ± 8.2 over 8 hours.[1] The IOP-reducing effect lasted for more than 8 hours, whereas the effect of Trusopt® eye drops disappeared after 5 hours.[1][Fuda et al.][1][2][3]
Nanoliposomes (7:4 Lipid Ratio, TLH Method) Greater IOP lowering activity and a more prolonged effect compared to dorzolamide solution and Biosopt® (marketed product).[4][5]Not specified quantitatively in the abstract.[Kouchak et al.][4][5]
Nanoparticles Induced a more substantial reduction in the IOP of rabbit eyes in contrast to the dorzolamide eye solution.[1]Not specified quantitatively.[Various studies][1]
Nanofiber Inserts (Dual Drug-Loaded with Timolol) Prolonged release into the tear fluid, lasting up to 72 hours.[1]Dorzolamide: Cmax: 345.9 µg/mL; AUC0–72: 3216.63 ± 63.25 µg·h/mL; MRT: 21.6 ± 0.19 h.[1] Timolol: Cmax: 426.1 µg/mL; AUC0–72: 2598.89 ± 46.65 µg·h/mL; MRT: 16.29 ± 6.44 h.[1][Kouchak et al.][1]
Topical Solution (Trusopt®) vs. Brinzolamide After a single dose, dorzolamide delivery (AUC0–24) to the aqueous humor was 2-fold higher than that of brinzolamide.[8][9] Cmax was 2- to 5-fold higher for dorzolamide than that of brinzolamide in all ocular tissues.[8][9]Dorzolamide in Aqueous Humor: Peak concentrations of approximately 1000 ng/ml reached around 2 hours after application.[10][Kadam et al.][8][9], [Clinical Study][10]

Experimental Protocols

A robust IVIVC is built upon well-defined and reproducible experimental methods. Below are detailed protocols for the key in vitro and in vivo experiments cited in the comparative data.

In Vitro Release Testing (IVRT)

The goal of IVRT is to measure the rate and extent of drug release from a formulation under controlled laboratory conditions.

  • Apparatus: The Franz diffusion cell is a commonly used apparatus for ophthalmic formulations.[6]

  • Membrane: A synthetic membrane is placed between the donor and receptor chambers.

  • Receptor Medium: The receptor chamber is filled with a medium that mimics physiological conditions, such as simulated tear fluid (pH 7.4).[6] For poorly water-soluble drugs, surfactants may be added to ensure sink conditions.

  • Procedure:

    • The formulation is placed in the donor chamber.

    • The apparatus is maintained at a constant temperature, typically 32°C to represent the ocular surface temperature.

    • At predetermined time intervals, samples are withdrawn from the receptor chamber and analyzed for drug content using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11]

    • The withdrawn volume is replaced with fresh receptor medium to maintain a constant volume.

  • Data Analysis: The cumulative amount of drug released is plotted against time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[6][7]

In Vivo Studies in Animal Models (Rabbits)

In vivo studies are crucial for determining the bioavailability and therapeutic efficacy of a formulation. Rabbits are a commonly used animal model for ophthalmic research due to the anatomical and physiological similarities of their eyes to human eyes.

  • Pharmacodynamic (PD) Studies (IOP Measurement):

    • A baseline intraocular pressure (IOP) is measured using a tonometer.

    • The test formulation is instilled into the rabbit's eye.

    • IOP is measured at various time points after instillation.

    • The reduction in IOP over time is compared between different formulations and a control (e.g., a marketed product or a simple drug solution).

  • Pharmacokinetic (PK) Studies (Drug Concentration in Ocular Tissues):

    • The test formulation is administered to the rabbits' eyes.

    • At predetermined time points, animals are euthanized, and ocular tissues (e.g., aqueous humor, cornea, vitreous) are collected.[8]

    • The concentration of the drug in the tissue samples is quantified using a sensitive and specific analytical method like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8]

    • Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated to assess the rate and extent of drug absorption and distribution.[8]

Visualizing the IVIVC Workflow

The development of a meaningful IVIVC is a systematic process that integrates in vitro and in vivo data. The following diagram illustrates the logical workflow of an IVIVC study for an ophthalmic formulation.

IVIVC_Workflow cluster_vitro In Vitro Studies cluster_vivo In Vivo Studies cluster_correlation IVIVC Development cluster_application Application of IVIVC Formulation_Dev Formulation Development (e.g., solutions, gels, inserts) IVRT_Method_Dev In Vitro Release Test (IVRT) Method Development & Validation Formulation_Dev->IVRT_Method_Dev Characterize IVRT_Testing IVRT of Different Formulations IVRT_Method_Dev->IVRT_Testing Apply Correlation_Model Develop Mathematical Model (e.g., Linear Regression) IVRT_Testing->Correlation_Model In Vitro Data Animal_Model Animal Model Studies (e.g., Rabbits) PK_PD_Studies Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies Animal_Model->PK_PD_Studies Administer Formulations Data_Analysis In Vivo Data Analysis (Cmax, AUC, IOP Reduction) PK_PD_Studies->Data_Analysis Measure Response Data_Analysis->Correlation_Model In Vivo Data Model_Validation Validate Predictive Power of the Correlation Correlation_Model->Model_Validation Establish Relationship QC_Tool Use as a Quality Control Tool Model_Validation->QC_Tool BE_Surrogate Surrogate for Bioequivalence Studies Model_Validation->BE_Surrogate Formulation_Opt Guide Formulation Optimization Model_Validation->Formulation_Opt

Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).

Conclusion

The development of an IVIVC for dorzolamide ophthalmic formulations is a critical step in advancing glaucoma therapy. The data presented in this guide highlights that novel formulations such as proniosomal gels, nanoliposomes, and nanofiber inserts show promise in providing sustained drug release and enhanced in vivo efficacy compared to conventional eye drops. While a definitive, universally applicable IVIVC model for all dorzolamide formulations remains an area of ongoing research, the correlation between in vitro release characteristics and in vivo performance is evident. By employing rigorous and standardized experimental protocols, researchers can continue to build upon this knowledge, ultimately leading to the development of more effective and patient-compliant ophthalmic drug products. The FDA's guidance on IVIVC for extended-release oral dosage forms provides a valuable framework that can be adapted for ophthalmic drug development, emphasizing the importance of a scientific, data-driven approach.[12][13]

References

A Comparative Analysis of Dorzolamide and Latanoprost in Glaucoma Management

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the mechanisms of action, pharmacodynamics, and clinical efficacy of dorzolamide and latanoprost, two common therapeutic agents for managing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The content is tailored for researchers, scientists, and professionals in drug development, featuring quantitative data, detailed experimental protocols, and pathway visualizations.

Overview of Mechanisms of Action

Dorzolamide and latanoprost lower intraocular pressure through fundamentally different biological pathways. Dorzolamide acts by reducing the production of aqueous humor, while latanoprost enhances its drainage from the eye.

Dorzolamide: Inhibition of Aqueous Humor Production

Dorzolamide is a topical carbonic anhydrase inhibitor.[1][2] It specifically targets carbonic anhydrase II (CA-II), an enzyme highly concentrated in the ciliary processes of the eye.[2][3] This enzyme catalyzes the reversible reaction of carbon dioxide hydration and carbonic acid dehydration, a key step in the formation of bicarbonate ions (HCO3-).[2][3] The secretion of bicarbonate into the posterior chamber is a primary driver for aqueous humor production, as it draws sodium and water along with it.[2][4] By inhibiting CA-II, dorzolamide reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, leading to a reduction in aqueous humor secretion and a subsequent lowering of IOP.[1][5]

dorzolamide_mechanism cluster_ciliary Ciliary Epithelial Cell CO2 CO₂ + H₂O CAII Carbonic Anhydrase II (CA-II) CO2->CAII H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 AqueousProd Aqueous Humor Production HCO3->AqueousProd Drives Secretion CAII->H2CO3 Dorzolamide Dorzolamide Dorzolamide->CAII Inhibits

Fig. 1: Dorzolamide's inhibitory action on carbonic anhydrase II.
Latanoprost: Enhancement of Aqueous Humor Outflow

Latanoprost is a prostaglandin F2α analogue and acts as a selective agonist for the prostaglandin F (FP) receptor.[6][7] It is an isopropyl ester prodrug that is rapidly absorbed and hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[6] The primary mechanism of action is the enhancement of aqueous humor outflow through the uveoscleral pathway, which is a secondary, pressure-independent drainage route.[8][9][10] Activation of FP receptors in the ciliary muscle is believed to initiate signaling cascades that lead to the remodeling of the extracellular matrix.[6][11] This involves the regulation and activation of matrix metalloproteinases (MMPs), which degrade collagen and other matrix components, thereby reducing hydraulic resistance and increasing the permeability of the uveoscleral tissues to aqueous humor.[6][12] Some studies also suggest latanoprost may increase the conventional (trabecular) outflow facility.[13][14]

latanoprost_mechanism cluster_ciliary_muscle Ciliary Muscle Cell FP_Receptor FP Receptor Signaling Gq/11 Signaling (PLC, IP₃, DAG, Ca²⁺) FP_Receptor->Signaling MMPs ↑ Matrix Metalloproteinases (MMPs) Signaling->MMPs ECM Extracellular Matrix Remodeling MMPs->ECM Outflow ↑ Uveoscleral Outflow ECM->Outflow Latanoprost_Acid Latanoprost Acid (Active) Latanoprost_Acid->FP_Receptor Activates Latanoprost_Prodrug Latanoprost (Prodrug) Cornea Corneal Esterases Latanoprost_Prodrug->Cornea Cornea->Latanoprost_Acid

Fig. 2: Latanoprost's signaling pathway to increase uveoscleral outflow.

Comparative Efficacy and Pharmacodynamics

Clinical studies consistently demonstrate that latanoprost provides a more significant reduction in IOP compared to dorzolamide.[15][16][17] This difference is rooted in their distinct effects on aqueous humor dynamics.

Intraocular Pressure (IOP) Reduction

The following table summarizes data from randomized clinical trials directly comparing the IOP-lowering effects of latanoprost 0.005% (once daily) and dorzolamide 2% (three times daily) as monotherapy.

Study Baseline Diurnal IOP (mmHg) Mean IOP Reduction (mmHg) Percent IOP Reduction Study Duration
Ireland Latanoprost Study Group (2000) [16][18]Latanoprost: 27.2 ± 3.0Dorzolamide: 27.2 ± 3.4Latanoprost: 8.5 ± 3.3Dorzolamide: 5.6 ± 2.6Latanoprost: ~31%Dorzolamide: ~21%3 Months
Unnamed Comparative Study (2001) [15]Latanoprost: 27.9 ± 2.6Dorzolamide: 27.9 ± 3.1Latanoprost: 8.9 ± 2.4Dorzolamide: 6.6 ± 2.1Latanoprost: ~32%Dorzolamide: ~24%3 Months
Bansal et al. (2017) [17]Latanoprost: 29.78 ± 2.14Dorzolamide: 30.0 ± 2.05Latanoprost: 9.5 ± 3.56Dorzolamide: 7.89 ± 2.29Latanoprost: ~32%Dorzolamide: ~26%3 Months

Data presented as Mean ± Standard Deviation where available.

In a 3-month study, latanoprost reduced the mean diurnal IOP by 8.5 mmHg, which was significantly greater than the 5.6 mmHg reduction seen with dorzolamide.[16][18] Another study found that after three months, latanoprost reduced diurnal IOP by 8.9 mmHg compared to 6.6 mmHg for dorzolamide.[15]

Effects on Aqueous Humor Dynamics

The differing efficacy is explained by their specific actions on aqueous humor flow and outflow.

Parameter Dorzolamide Effect Latanoprost Effect
Aqueous Humor Flow Decreases flow by suppressing production.[19][20] Daytime reduction of 13-16%; nighttime reduction of 9%.[19][20]No significant change in aqueous humor flow rate.[13][21]
Uveoscleral Outflow No direct effect.Increases outflow, which is its primary mechanism.[6][9][10]
Trabecular Outflow Facility No significant change.May cause a small increase .[13]

Dorzolamide reduces the rate of aqueous humor flow during both the day and night.[19] In contrast, latanoprost has no significant effect on the rate of aqueous humor production but substantially increases drainage through the uveoscleral pathway.[13][21]

Experimental Protocols

The quantitative assessment of aqueous humor dynamics relies on specialized ophthalmological techniques. Below are the methodologies for key experiments used to characterize the effects of these drugs.

Aqueous Humor Flow Measurement: Fluorophotometry

Fluorophotometry is the gold standard for non-invasively measuring the rate of aqueous humor flow in humans and animal models.[22][23] The technique measures the rate of clearance of a fluorescent tracer from the anterior chamber.[24][25]

Protocol:

  • Tracer Application: A fluorescent dye, typically fluorescein, is applied topically to the eye several hours before measurement. This allows the dye to form a depot in the corneal stroma.[25]

  • Dye Diffusion: The fluorescein slowly leaches from the cornea into the anterior chamber, where it is mixed with the aqueous humor.

  • Measurement: A specialized scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and cornea at regular intervals over several hours.[22]

  • Calculation: The rate of aqueous humor flow is calculated from the rate of disappearance of fluorescein from the anterior chamber, based on the principle that the dye is cleared as the aqueous humor drains from the eye.[26][27]

fluorophotometry_workflow start Start step1 Topical application of fluorescein solution start->step1 step2 Incubation period (several hours) for corneal stroma depot formation step1->step2 step3 Serial measurements of fluorescein concentration in cornea and anterior chamber via fluorophotometer step2->step3 step4 Plot fluorescence decay curve over time step3->step4 step5 Calculate rate of dye clearance to determine aqueous humor flow (e.g., Jones-Maurice method) step4->step5 end End step5->end

Fig. 3: Standard experimental workflow for fluorophotometry.
Outflow Facility Measurement: Tonography

Tonography is a clinical and research technique used to estimate the pressure-dependent, or conventional, aqueous humor outflow facility through the trabecular meshwork.[25][28] It is not used to measure the pressure-independent uveoscleral outflow affected by latanoprost.[25]

Protocol:

  • Anesthesia: The patient's cornea is anesthetized with a topical agent.

  • Baseline IOP: A baseline intraocular pressure is measured.

  • Tonography: An electronic Schiøtz or applanation tonometer is placed on the cornea for a set period, typically four minutes.[25][28] The weight of the tonometer artificially raises the IOP, forcing additional aqueous humor out through the conventional outflow pathway.

  • IOP Decay: The instrument continuously records the gradual decline in IOP as the aqueous humor is expressed from the eye.

  • Calculation: The outflow facility (C-value), expressed in μL/min/mmHg, is calculated from the IOP decay curve using Friedenwald's equation, which relates the change in ocular volume to the change in pressure.

tonography_workflow start Start step1 Administer topical corneal anesthetic start->step1 step2 Measure baseline IOP step1->step2 step3 Place weighted tonometer on cornea for a fixed duration (e.g., 4 minutes) step2->step3 step4 Continuously record the decline in IOP over time step3->step4 step5 Calculate outflow facility (C-value) using Friedenwald's equation step4->step5 end End step5->end

Fig. 4: General experimental workflow for tonography.

Summary and Conclusion

Dorzolamide and latanoprost represent two distinct and highly effective strategies for lowering IOP in the management of glaucoma.

  • Dorzolamide acts as an "inflow" drug. By inhibiting carbonic anhydrase in the ciliary body, it directly reduces the production of aqueous humor, thereby lowering IOP.[1][3] Its effect is consistent throughout the day and night.[19]

  • Latanoprost is an "outflow" drug. As a prostaglandin analogue, it primarily increases the drainage of aqueous humor through the uveoscleral pathway by remodeling the extracellular matrix of the ciliary muscle.[6][8][10]

Clinical evidence consistently shows that latanoprost offers a more potent IOP-lowering effect than dorzolamide.[16][17][18] This superior efficacy, combined with the convenience of a once-daily dosing regimen, often positions latanoprost as a first-line treatment for open-angle glaucoma.[8] The distinct mechanisms of action also mean these drugs can be used in combination therapy to achieve additive IOP reduction.[29] Understanding these fundamental differences is critical for the strategic development of next-generation glaucoma therapies.

References

In Vivo Efficacy of Dorzolamide in Carbonic Anhydrase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Dorzolamide, a topical carbonic anhydrase inhibitor, against other key alternatives. The following sections present supporting experimental data, detailed methodologies for pivotal experiments, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of Dorzolamide's efficacy in therapeutic applications, primarily in the management of glaucoma and ocular hypertension.

Comparative Analysis of Carbonic Anhydrase Inhibitors

Dorzolamide is a second-generation topical carbonic anhydrase inhibitor that has become a cornerstone in the management of elevated intraocular pressure (IOP). Its development was aimed at overcoming the systemic side effects associated with the first-generation oral inhibitor, Acetazolamide. Another topical alternative, Brinzolamide, offers a different tolerability profile. The following tables summarize the comparative efficacy and inhibitory activity of these agents.

Table 1: Comparison of In Vivo Efficacy in Lowering Intraocular Pressure (IOP) and Aqueous Humor Flow

ParameterDorzolamide (2%, topical)Acetazolamide (systemic)Brinzolamide (1%, topical)
IOP Reduction (Mean) 13% - 21.8%[1][2]~19%[1]14.2% - 21.4%[2]
Aqueous Flow Reduction ~17%[1]~30%[1]Data not directly comparable
Route of Administration TopicalOral/IntravenousTopical
Common Side Effects Ocular stinging/burning, bitter taste[2]Paresthesia, fatigue, metabolic acidosis[1]Blurred vision, bitter taste[2]

Table 2: Inhibitory Activity (Ki/IC50) Against Key Carbonic Anhydrase (CA) Isoforms

CA IsoformDorzolamideAcetazolamideBrinzolamide
hCA I 600 nM (IC50)[3]--
hCA II 0.18 nM (IC50)[3]12 nM (Ki)3.2 nM (IC50)[3]
hCA IV -74 nM (Ki)-
hCA IX -30 nM (IC50)[3]-
hCA XII ---
Note: "h" denotes human carbonic anhydrase. Ki and IC50 values represent the inhibitor concentration required to cause 50% inhibition and are key indicators of inhibitory potency.

Experimental Protocols

Measurement of Intraocular Pressure (IOP) in Animal Models

A common non-invasive method for measuring IOP in animal models, such as mice and rats, is rebound tonometry.[4][5]

Protocol:

  • Animal Handling: If necessary, lightly sedate the animal (e.g., with acepromazine) for initial measurements to allow for acclimation to the procedure. For subsequent measurements, conscious animals can often be gently restrained.

  • Tonometer Preparation: Use a calibrated rebound tonometer (e.g., TonoLab or TonoVet).

  • Measurement:

    • Position the animal on an adjustable platform.

    • Gently hold the animal and align the tonometer probe perpendicular to the central cornea.

    • The instrument will automatically take multiple readings and provide an averaged IOP value.

    • Repeat the measurement at least twice to ensure consistency.

  • Data Recording: Record the IOP measurements for each eye. Note any signs of ocular irritation or animal distress.

Measurement of Aqueous Humor Flow via Fluorophotometry

This technique measures the rate of clearance of a topically applied fluorescent dye from the anterior chamber of the eye.[1][6]

Protocol:

  • Fluorescein Instillation: Instill a precise volume of a known concentration of fluorescein solution onto the cornea of the subject.

  • Dye Distribution: Allow a set amount of time for the fluorescein to distribute throughout the anterior chamber.

  • Fluorophotometer Scans:

    • Use an ocular fluorophotometer to perform scans of the anterior chamber and cornea at regular intervals.

    • The instrument emits a blue light that excites the fluorescein, and the resulting fluorescence is measured.

  • Data Analysis: The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate.

In Vivo Measurement of Carbonic Anhydrase Activity using 13C Magnetic Resonance Spectroscopy (MRS)

This advanced imaging technique allows for the non-invasive, real-time measurement of carbonic anhydrase activity in living tissue.[7][8][9]

Protocol:

  • Hyperpolarization: A 13C-labeled substrate, typically bicarbonate (H13CO3-), is hyperpolarized using dynamic nuclear polarization to enhance its MR signal.

  • Injection: The hyperpolarized H13CO3- is rapidly injected intravenously into the subject.

  • 13C-MRS Data Acquisition:

    • Immediately following injection, a series of 13C MR spectra are acquired from the tissue of interest (e.g., the brain or a tumor).

    • The spectra show distinct peaks for H13CO3- and its product of carbonic anhydrase-catalyzed dehydration, 13CO2.

  • Magnetization Transfer Measurement: To quantify the rate of the enzymatic reaction, a saturation transfer experiment is performed. The 13CO2 peak is selectively saturated with a radiofrequency pulse, and the resulting decrease in the H13CO3- peak intensity is measured. This decrease is proportional to the rate of the carbonic anhydrase-catalyzed exchange between bicarbonate and CO2.

Visualizations

Signaling Pathway of Carbonic Anhydrase Inhibition in Glaucoma

Caption: Mechanism of Dorzolamide in reducing intraocular pressure.

Experimental Workflow: In Vivo IOP Measurement in an Animal Model

start Start: Acclimate Animal restrain Gently Restrain Animal start->restrain administer Administer Dorzolamide or Vehicle (Control) Topically restrain->administer wait Wait for Defined Time Interval administer->wait measure_iop Measure IOP with Rebound Tonometer wait->measure_iop record Record IOP Data measure_iop->record repeat_measure Repeat Measurements at Subsequent Time Points record->repeat_measure repeat_measure->wait analyze Analyze Data: Compare IOP in Dorzolamide vs. Control Group repeat_measure->analyze After final time point end End: Determine Efficacy analyze->end

Caption: Workflow for assessing Dorzolamide's effect on IOP in vivo.

References

A Head-to-Head Comparison of Dorzolamide and Brinzolamide for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Dorzolamide hydrochloride (2%) and Brinzolamide (1%) are two prominent topical carbonic anhydrase inhibitors (CAIs) widely prescribed for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Both drugs function by reducing the production of aqueous humor, thereby lowering IOP. While their primary mechanism and therapeutic efficacy are largely comparable, significant differences exist in their physicochemical properties, leading to distinct tolerability and patient comfort profiles. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence.

Mechanism of Action: Carbonic Anhydrase Inhibition

Both dorzolamide and brinzolamide are non-bacteriostatic sulfonamide derivatives that specifically inhibit carbonic anhydrase II (CA-II), an isoenzyme highly prevalent in the ciliary processes of the eye.[1][2] The inhibition of CA-II slows the formation of bicarbonate ions. This reduction in bicarbonate subsequently decreases sodium and fluid transport into the posterior chamber, leading to a suppression of aqueous humor secretion and a corresponding reduction in intraocular pressure.[1][3]

G cluster_ciliary_epithelium Ciliary Process Epithelium cluster_drug Drug Action CO2 CO₂ + H₂O CA2 Carbonic Anhydrase II (CA-II) CO2->CA2 Catalyzes HCO3 HCO₃⁻ (Bicarbonate) CA2->HCO3 Fluid Na⁺ and Fluid Transport HCO3->Fluid Drives Aqueous Aqueous Humor Secretion Fluid->Aqueous IOP Intraocular Pressure (IOP) Aqueous->IOP Drug Dorzolamide or Brinzolamide Drug->CA2 Inhibits G cluster_treatment Treatment Period (e.g., 3 Months) start Patient Screening (POAG or OHT) washout Washout of Prior Glaucoma Meds start->washout baseline Baseline Visit - Measure IOP - Assess Safety washout->baseline random Randomization baseline->random groupA Group A: Instill Dorzolamide 2% BID random->groupA groupB Group B: Instill Brinzolamide 1% BID random->groupB followup Follow-up Visits (e.g., Month 1, 2, 3) - Measure IOP - Record Adverse Events groupA->followup groupB->followup final Final Analysis - Compare IOP Reduction - Compare Safety Profiles followup->final

References

The Synergistic Effect of Dorzolamide and Prostaglandin Analogs in Intraocular Pressure Reduction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in ophthalmology, optimizing therapeutic strategies for glaucoma management is a primary objective. A key area of investigation is the additive effect of combining different classes of intraocular pressure (IOP)-lowering medications. This guide provides a comprehensive comparison of the efficacy of dorzolamide, a carbonic anhydrase inhibitor, when used as an adjunct to prostaglandin analog monotherapy. The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying pharmacological mechanisms.

Quantitative Analysis of Additive IOP Reduction

Study Cohort & Baseline TherapyAdjunctive TherapyDuration of TreatmentBaseline IOP (on Prostaglandin Analog)IOP after Adjunctive TherapyAdditional Mean IOP ReductionPercentage of Additional IOP Reduction
Normal Tension Glaucoma patients on Prostaglandin Analog monotherapy[1][2][3][4]Dorzolamide 1%/Timolol 0.5% Fixed Combination (DTFC)8 weeks15.6 ± 2.0 mmHg13.7 ± 2.2 mmHg1.9 mmHg11.7% ± 13.1%
Glaucoma patients unresponsive to Prostaglandin Analogs/Prostamides[5]Dorzolamide/Timolol Fixed Combination (DTFC)Not Specified25.4 ± 3.5 mmHg20.2 ± 1.0 mmHg5.2 mmHg~20.5%
Primary Open Angle Glaucoma patients on Latanoprost monotherapy[6]Dorzolamide 2%Not Specified19.8 mmHg (estimated)15.9 mmHg3.9 mmHg19.7%
Primary Open Angle Glaucoma patients on Bimatoprost monotherapy[6]Dorzolamide 2%24 hoursNot specified (IOP significantly reduced at 4:00 AM)Significant reduction at 4:00 AM time pointNot specifiedNot specified
Primary Open Angle Glaucoma patients on Dorzolamide/Timolol Fixed Combination[7]Latanoprost12 months22.1 ± 1.3 mmHg18.6 ± 1.3 mmHg3.5 mmHg15.8%
Primary Open Angle Glaucoma patients on Dorzolamide/Timolol Fixed Combination[7]Travoprost12 monthsNot specified18.2 ± 1.5 mmHgNot specified16.9%
Primary Open Angle Glaucoma patients on Dorzolamide/Timolol Fixed Combination[7]Bimatoprost12 monthsNot specified18.1 ± 1.5 mmHgNot specified17.0%

Experimental Protocols

The methodologies employed in clinical trials evaluating the additive effects of dorzolamide with prostaglandin analogs generally follow a structured approach to ensure the accuracy and reproducibility of the findings.

Representative Experimental Workflow

G cluster_screening Patient Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis p1 Recruitment of glaucoma patients on prostaglandin analog monotherapy p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Baseline IOP Measurement (e.g., Goldmann Applanation Tonometry) p2->p3 t1 Initiation of Adjunctive Dorzolamide Therapy (with or without Timolol) p3->t1 t2 Continued Prostaglandin Analog Administration f1 Follow-up Visits (e.g., Week 4, Week 8) t1->f1 t2->f1 f2 IOP Measurement at each visit f1->f2 f3 Adverse Event Monitoring f1->f3 a1 Statistical Analysis of IOP change from baseline f2->a1 a2 Comparison of IOP reduction vs. baseline a1->a2

Caption: A typical experimental workflow for clinical trials investigating the additive effect of dorzolamide.

Key Methodological Details
  • Patient Population: Studies typically enroll patients with primary open-angle glaucoma, ocular hypertension, or normal-tension glaucoma who are already on a stable monotherapy regimen with a prostaglandin analog but require further IOP reduction.[1][2][3][4][5]

  • Inclusion/Exclusion Criteria: Common inclusion criteria include a certain age range and a baseline IOP above a specified threshold despite prostaglandin analog treatment. Exclusion criteria often include a history of ocular surgery, certain systemic diseases, or contraindications to the study medications.

  • IOP Measurement: The gold standard for IOP measurement in these trials is Goldmann applanation tonometry.[8] Measurements are often taken at the same time of day at each visit to minimize the impact of diurnal IOP fluctuations.[1][2][3][4] Some studies may also assess 24-hour IOP curves to evaluate the effect of the medications on nocturnal IOP.[6]

  • Treatment Regimen: Patients continue their once-daily evening dose of a prostaglandin analog and begin treatment with dorzolamide, typically administered two or three times daily.[9] In studies involving fixed-combination therapies, the dorzolamide/timolol combination is usually administered twice daily.

  • Statistical Analysis: The primary endpoint is typically the mean change in IOP from baseline to the end of the study period. Statistical significance is often determined using a paired t-test or analysis of variance (ANOVA).

Signaling Pathways and Mechanisms of Action

The additive effect of dorzolamide and prostaglandin analogs stems from their distinct mechanisms of action, which target different aspects of aqueous humor dynamics.

G cluster_dorzolamide Dorzolamide Pathway cluster_prostaglandin Prostaglandin Analog Pathway cluster_iop d1 Dorzolamide d2 Inhibits Carbonic Anhydrase II d1->d2 d3 Decreased Bicarbonate Formation in Ciliary Body d2->d3 d4 Reduced Aqueous Humor Production d3->d4 iop Reduced Intraocular Pressure (IOP) d4->iop p1 Prostaglandin Analogs (e.g., Latanoprost) p2 Bind to Prostaglandin FP Receptors p1->p2 p3 Upregulation of Matrix Metalloproteinases (MMPs) p2->p3 p4 Remodeling of Extracellular Matrix in Ciliary Muscle p3->p4 p5 Increased Uveoscleral Outflow p4->p5 p5->iop

Caption: Distinct signaling pathways of dorzolamide and prostaglandin analogs leading to IOP reduction.

  • Dorzolamide: As a carbonic anhydrase inhibitor, dorzolamide acts on the ciliary body epithelium to suppress the formation of bicarbonate ions.[10][11] This reduction in bicarbonate leads to a decrease in aqueous humor secretion, thereby lowering IOP.[10][11]

  • Prostaglandin Analogs: These drugs, such as latanoprost, travoprost, and bimatoprost, are analogs of prostaglandin F2α.[12] They primarily work by increasing the uveoscleral outflow of aqueous humor.[13][14] They bind to prostaglandin FP receptors in the ciliary muscle, leading to the upregulation of matrix metalloproteinases.[14] This results in the remodeling of the extracellular matrix and a widening of the interstitial spaces in the ciliary muscle, which enhances the outflow of aqueous humor.[14]

By targeting both the production and the outflow of aqueous humor, the combination of dorzolamide and a prostaglandin analog provides a dual-mechanism approach to lowering IOP, resulting in a more significant reduction than can be achieved with either agent alone. This synergistic relationship is a cornerstone of modern multi-drug therapy for glaucoma.

References

Reproducibility of Dorzolamide Efficacy Across Diverse Patient Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of dorzolamide in reducing intraocular pressure (IOP) across various patient populations, supported by data from clinical studies. While direct comparative trials across all demographic groups are limited, this document synthesizes available evidence to offer insights into the reproducibility of dorzolamide's therapeutic effects.

Mechanism of Action

Dorzolamide is a topical carbonic anhydrase inhibitor. It lowers intraocular pressure by decreasing the production of aqueous humor in the ciliary body of the eye. By inhibiting the carbonic anhydrase enzyme, dorzolamide reduces the formation of bicarbonate ions, which in turn leads to a decrease in fluid transport and a subsequent reduction in IOP.

cluster_ciliary_epithelium Ciliary Epithelium cluster_drug_action Drug Action CO2_H2O CO2 + H2O Carbonic_Anhydrase Carbonic Anhydrase II CO2_H2O->Carbonic_Anhydrase H2CO3 H2CO3 (Carbonic Acid) HCO3_H HCO3- + H+ (Bicarbonate + Proton) H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Production HCO3_H->Aqueous_Humor Drives fluid transport Carbonic_Anhydrase->H2CO3 Reduced_Aqueous_Humor Reduced Aqueous Humor Production Aqueous_Humor->Reduced_Aqueous_Humor Dorzolamide Dorzolamide Inhibition Inhibition Dorzolamide->Inhibition Inhibition->Carbonic_Anhydrase Reduced_IOP Decreased Intraocular Pressure (IOP) Reduced_Aqueous_Humor->Reduced_IOP

Dorzolamide's mechanism of action in reducing aqueous humor production.

Efficacy in Pediatric Populations

Clinical studies have demonstrated the efficacy of dorzolamide in pediatric patients with glaucoma, with notable differences in response based on age.

Patient PopulationAge RangeTreatmentMean IOP Reduction (mmHg)Mean IOP Reduction (%)Study
Younger Pediatric Cohort< 2 yearsDorzolamide 2% TID7.320.6%Ott et al. (2005)[1]
Older Pediatric Cohort2 to < 6 yearsDorzolamide 2% TID7.123.3%Ott et al. (2005)[1]

It has been suggested that the IOP-lowering effect of dorzolamide may be greater in children than in adults, which could be attributed to higher baseline IOPs in pediatric patients.[2]

Efficacy in Adult Populations

Dorzolamide has been extensively studied in adult patients with open-angle glaucoma and ocular hypertension.

Patient PopulationDiagnosisTreatmentMean IOP Reduction (mmHg)Mean IOP Reduction (%)Study
AdultsOpen-Angle Glaucoma or Ocular HypertensionDorzolamide 2% TID (monotherapy)4.615.5% (trough)Strahlman et al. (1995)
AdultsOpen-Angle Glaucoma or Ocular HypertensionDorzolamide 2% TID (monotherapy)5.419.8% (peak)Strahlman et al. (1995)
AdultsPseudoexfoliation Glaucoma or Ocular HypertensionDorzolamide 2% TID-21% (trough)Ropo et al. (1997)[3]
AdultsPseudoexfoliation Glaucoma or Ocular HypertensionDorzolamide 2% TID-24% (peak)Ropo et al. (1997)[3]

Efficacy in Different Ethnic Populations

Patient PopulationDiagnosisTreatmentMean IOP Reduction (mmHg)Mean IOP Reduction (%)Study
Indian PatientsOpen-Angle GlaucomaDorzolamide 2% TIDSignificant (P = 0.007)-Narayanaswamy et al. (2022)[4]

While glaucoma is more prevalent and can be more severe in individuals of African descent, there is a lack of robust clinical data specifically comparing the IOP-lowering efficacy of dorzolamide in this population versus others.[5] Some research suggests that prostaglandin analogs may be more effective as a first-line treatment in Black patients.[5]

Experimental Protocols

The following outlines a generalized experimental workflow for a clinical trial evaluating the efficacy of dorzolamide, based on common methodologies reported in the cited literature.

Patient_Screening Patient Screening & Enrollment (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of prior glaucoma meds) Patient_Screening->Washout Baseline Baseline Visit (IOP Measurement) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Dorzolamide Treatment Group Randomization->Treatment_Group Control_Group Control/Comparator Group Randomization->Control_Group Follow_Up_Visits Follow-Up Visits (e.g., Week 2, 4, 8, 12) - IOP Measurement - Safety Assessment Treatment_Group->Follow_Up_Visits Control_Group->Follow_Up_Visits Data_Analysis Data Analysis (Comparison of IOP reduction) Follow_Up_Visits->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Generalized workflow of a clinical trial for dorzolamide.
Key Methodological Components:

  • Study Design: Most studies are randomized, double-masked, and controlled trials.

  • Patient Population: Inclusion criteria typically involve a diagnosis of open-angle glaucoma or ocular hypertension with an IOP above a certain threshold (e.g., 21 mmHg). Exclusion criteria often include contraindications to the study medications, recent ocular surgery, and certain systemic conditions.

  • Washout Period: A period where patients discontinue their previous IOP-lowering medications to establish a baseline IOP.

  • Treatment: Patients are randomized to receive dorzolamide (typically 2% solution administered two or three times daily) or a comparator (placebo or another active medication).

  • Efficacy Endpoints: The primary efficacy endpoint is typically the mean change in IOP from baseline at specified time points.

  • Safety Assessments: Monitoring of adverse events, including ocular and systemic side effects.

Conclusion

The available data suggests that dorzolamide is an effective IOP-lowering agent in a variety of patient populations, including pediatric and adult patients with open-angle glaucoma and ocular hypertension. Evidence from a study in an Indian population also supports its efficacy. However, there is a notable lack of direct comparative studies to definitively assess the reproducibility of dorzolamide's efficacy across different ethnic groups, particularly in Black populations where glaucoma prevalence and severity are higher. Further research with diverse patient cohorts is needed to provide a more comprehensive understanding of the consistency of dorzolamide's therapeutic effect. Researchers and clinicians should consider these factors when evaluating treatment options for individual patients.

References

A Comparative Analysis of Long-Term Efficacy and Safety: Dorzolamide Versus Other Leading Glaucoma Medications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the long-term clinical data on Dorzolamide and its therapeutic counterparts—Latanoprost, Timolol, and Brimonidine—reveals distinct profiles in efficacy, safety, and mechanisms of action. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating quantitative data from long-term studies, experimental methodologies, and visual representations of key biological pathways and study designs.

This comparative guide synthesizes findings from multiple long-term clinical trials to objectively evaluate the performance of dorzolamide, a carbonic anhydrase inhibitor, against three other major classes of intraocular pressure (IOP)-lowering drugs: a prostaglandin analog (latanoprost), a beta-blocker (timolol), and an alpha-adrenergic agonist (brimonidine). The primary goal of glaucoma management is the reduction of IOP to prevent optic nerve damage and subsequent vision loss. The long-term efficacy and safety of these medications are critical considerations for patient care and new drug development.

Long-Term Efficacy: A Quantitative Comparison

The long-term efficacy of glaucoma medications is primarily assessed by their ability to sustain a reduction in intraocular pressure over several years. The following tables summarize the quantitative data from various comparative clinical trials.

Table 1: Comparison of Mean Intraocular Pressure (IOP) Reduction from Baseline in Long-Term Studies

Drug ClassActive AgentDosageMean IOP Reduction (%)Duration of StudyComparator(s)
Carbonic Anhydrase InhibitorDorzolamide 2%Three times daily21% - 24%6 months - 5 yearsTimolol, Brinzolamide, Latanoprost, Brimonidine
Prostaglandin AnalogLatanoprost 0.005%Once daily31% - 32%3 months - 4 yearsDorzolamide, Timolol
Beta-BlockerTimolol 0.5%Twice daily23% - 29%6 months - 1 yearDorzolamide
Alpha-Adrenergic AgonistBrimonidine 0.2%Twice or three times dailyComparable to Dorzolamide1 - 3 monthsDorzolamide

Note: IOP reduction percentages can vary based on baseline IOP, patient population, and study design.

Table 2: Head-to-Head Comparison of Dorzolamide with Other Glaucoma Drugs in Long-Term Trials

ComparisonKey Efficacy Findings
Dorzolamide vs. Latanoprost Latanoprost demonstrated superior IOP-lowering efficacy compared to dorzolamide in multiple studies. One 3-month study found that latanoprost reduced the mean diurnal IOP by 8.5 mmHg, while dorzolamide reduced it by 5.6 mmHg. Another study reported a mean IOP reduction of 9.5 mmHg for latanoprost versus 7.89 mmHg for dorzolamide.
Dorzolamide vs. Timolol Timolol generally showed a greater IOP-lowering effect than dorzolamide. In a 6-month study of patients with pseudoexfoliation glaucoma, timolol 0.5% twice daily resulted in a 29% mean IOP reduction at peak, compared to 24% with dorzolamide 2% three times daily. However, the fixed combination of dorzolamide and timolol has been shown to be more effective than either component alone and is comparable to the concomitant use of both drugs.
Dorzolamide vs. Brimonidine Dorzolamide and brimonidine have demonstrated comparable long-term efficacy in lowering IOP. Some studies suggest brimonidine may have a slight advantage at peak effect. A review of eight trials indicated that brimonidine produced either a lower treated IOP or a greater pressure reduction from baseline than dorzolamide at one or more timepoints.
Dorzolamide vs. Brinzolamide A 5-year study comparing dorzolamide and brinzolamide (both added to timolol) found that both drugs significantly decreased IOP by a similar amount (-4.3 mmHg).

Long-Term Safety and Tolerability Profile

The long-term safety of glaucoma medications is paramount, as treatment is often lifelong. The most common adverse events are typically localized to the eye.

Table 3: Common Long-Term Adverse Events Associated with Dorzolamide and Comparator Drugs

Drug ClassActive AgentCommon Ocular Adverse EventsCommon Systemic Adverse Events
Carbonic Anhydrase InhibitorDorzolamideOcular burning/stinging, bitter taste, superficial punctate keratitis, blurred vision.Rare, as systemic absorption is low.
Prostaglandin AnalogLatanoprostConjunctival hyperemia, iris hyperpigmentation, eyelash growth, eye irritation.Rare.
Beta-BlockerTimololOcular irritation, blurred vision, dry eyes.Bradycardia, bronchospasm, fatigue, depression (due to systemic absorption).
Alpha-Adrenergic AgonistBrimonidineOcular allergy, conjunctival hyperemia, itching, dry mouth.Fatigue, dizziness.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of these glaucoma drugs are achieved through distinct molecular pathways that ultimately reduce intraocular pressure by either decreasing the production of aqueous humor or increasing its outflow.

Dorzolamide: Carbonic Anhydrase Inhibition

Dorzolamide is a sulfonamide and a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes of the eye. Inhibition of CA-II reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, ultimately leading to a reduction in aqueous humor secretion.

Dorzolamide_Mechanism cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase II HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Production HCO3_H->Aqueous_Humor Drives fluid secretion Dorzolamide Dorzolamide Dorzolamide->Inhibition Inhibition->H2CO3 Inhibits cluster_ciliary_epithelium cluster_ciliary_epithelium

Dorzolamide's mechanism of action.
Latanoprost: Prostaglandin Analog Pathway

Latanoprost is a prostaglandin F2α analog that primarily works by increasing the uveoscleral outflow of aqueous humor. It binds to prostaglandin F receptors in the ciliary muscle, leading to a remodeling of the extracellular matrix and a reduction in hydraulic resistance, thereby facilitating fluid drainage.

Latanoprost_Mechanism Latanoprost Latanoprost FP_Receptor Prostaglandin F Receptor (Ciliary Muscle) Latanoprost->FP_Receptor Binds to MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) FP_Receptor->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Latanoprost's mechanism of action.
Timolol: Beta-Adrenergic Blockade

Timolol is a non-selective beta-adrenergic receptor antagonist. By blocking beta-2 receptors in the ciliary body, it is thought to reduce the production of aqueous humor, although the exact mechanism is not fully understood.

Timolol_Mechanism cluster_sympathetic Sympathetic Nervous System Catecholamines Catecholamines (e.g., Norepinephrine) Beta2_Receptor Beta-2 Adrenergic Receptor (Ciliary Body) Catecholamines->Beta2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Activation Beta2_Receptor->Adenylyl_Cyclase cAMP_Production Increased cAMP Production Adenylyl_Cyclase->cAMP_Production Aqueous_Production Aqueous Humor Production cAMP_Production->Aqueous_Production Timolol Timolol Timolol->Inhibition Inhibition->Beta2_Receptor Blocks cluster_sympathetic cluster_sympathetic

Timolol's mechanism of action.
Brimonidine: Alpha-Adrenergic Agonism

Brimonidine is a selective alpha-2 adrenergic agonist that has a dual mechanism of action. It decreases aqueous humor production by inhibiting adenylyl cyclase and also increases uveoscleral outflow.

Brimonidine_Mechanism Brimonidine Brimonidine Alpha2_Receptor Alpha-2 Adrenergic Receptor (Ciliary Body) Brimonidine->Alpha2_Receptor Activates Adenylyl_Cyclase Inhibition of Adenylyl Cyclase Alpha2_Receptor->Adenylyl_Cyclase Uveoscleral_Outflow Increased Uveoscleral Outflow Alpha2_Receptor->Uveoscleral_Outflow Also promotes cAMP_Reduction Decreased cAMP Production Adenylyl_Cyclase->cAMP_Reduction Aqueous_Suppression Decreased Aqueous Humor Production cAMP_Reduction->Aqueous_Suppression

Brimonidine's dual mechanism of action.

Experimental Protocols: A Generalized Approach

While specific, detailed protocols for individual long-term clinical trials are often proprietary, a generalized experimental workflow can be constructed based on the common methodologies reported in the literature. The following diagram illustrates a typical design for a randomized, double-masked, parallel-group comparative trial for glaucoma medications.

Experimental_Workflow cluster_screening Screening & Baseline cluster_followup Follow-up & Analysis Inclusion_Exclusion Inclusion/Exclusion Criteria Met (e.g., Open-Angle Glaucoma, IOP ≥ 21 mmHg) Informed_Consent Informed Consent Obtained Inclusion_Exclusion->Informed_Consent Washout Washout of Prior Glaucoma Medications Informed_Consent->Washout Baseline_Measurements Baseline Measurements (IOP, Visual Field, etc.) Randomization Randomization Baseline_Measurements->Randomization Washout->Baseline_Measurements Group_A Group A Receives Dorzolamide Randomization->Group_A Group_B Group B Receives Comparator Drug Randomization->Group_B Follow_Up_Visits Regular Follow-up Visits (e.g., Months 1, 3, 6, 12, ...) - IOP Measurement - Visual Field Assessment - Adverse Event Monitoring Group_A->Follow_Up_Visits Group_B->Follow_Up_Visits Data_Analysis Statistical Analysis - Primary Endpoint: Mean IOP Change - Secondary Endpoints: Safety, Tolerability Follow_Up_Visits->Data_Analysis

Generalized experimental workflow.
Key Methodological Considerations:

  • Patient Population: Typically includes adults diagnosed with open-angle glaucoma or ocular hypertension with an IOP above a specified threshold (e.g., 21 mmHg).

  • Study Design: Most robust studies are randomized, double-masked, and have a parallel-group or crossover design.

  • Intervention: Patients are randomly assigned to receive one of the study medications according to a predefined dosing schedule.

  • Primary Efficacy Endpoint: The primary outcome is almost always the mean change in IOP from baseline at various time points throughout the study.

  • IOP Measurement: Intraocular pressure is measured using Goldmann applanation tonometry, which is considered the gold standard. Measurements are often taken at multiple time points during the day to account for diurnal variations.

  • Safety and Tolerability Assessment: This involves the systematic collection of all adverse events through patient reporting and clinical examination at each study visit. The severity and relationship to the study drug are also assessed.

Conclusion

The long-term management of glaucoma requires a careful balance between efficacy and safety. Latanoprost has consistently demonstrated superior IOP-lowering effects compared to dorzolamide in head-to-head trials. Timolol also generally provides a greater reduction in IOP than dorzolamide monotherapy, though their fixed combination offers enhanced efficacy. Dorzolamide and brimonidine exhibit comparable long-term efficacy.

The choice of medication will ultimately depend on the individual patient's target IOP, medical history, and ability to tolerate potential side effects. Dorzolamide remains a valuable therapeutic option, particularly as an adjunctive therapy or for patients who have contraindications to other classes of glaucoma medications. The distinct mechanisms of action of these drugs also provide opportunities for combination therapy to achieve optimal IOP control. Future research should continue to focus on long-term outcomes, including the rate of visual field progression and patient-reported quality of life, to provide a more complete picture of the comparative effectiveness of these important glaucoma treatments.

Safety Operating Guide

Proper Disposal of Dorzolamide Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The proper disposal of Dorzolamide Hydrochloride is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a substance harmful if swallowed and with the potential to cause organ damage through prolonged or repeated exposure, it cannot be treated as common waste.[1][2] This guide provides a procedural, step-by-step framework for its safe handling and disposal, specifically for professionals in research and drug development.

Core Disposal Protocol

Disposal of this compound and its containers must be handled in accordance with all applicable federal, state, and local environmental regulations.[1][3] The primary directive is to avoid release into the environment; therefore, do not let the product enter drains or dispose of it in regular trash .[1][3]

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Immediately designate any unused this compound, expired stock, contaminated materials (e.g., weighing boats, gloves, pipette tips), or spill cleanup debris as chemical waste.

    • Collect this waste in a dedicated, properly labeled, and sealable container.[4] The container should be made of a chemically resistant material such as polyethylene or polypropylene.[4]

    • Do not mix this compound waste with other chemical waste streams to prevent unintended reactions.[1]

  • Container Management:

    • Keep the waste container tightly sealed except when adding waste.[3]

    • Store the container in a cool, dry, and well-ventilated area designated for hazardous waste.[3]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4][5]

    • Use secondary containment (e.g., a larger, lipped bin) for all liquid waste containers to prevent the spread of spills.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Follow your institution's specific labeling requirements, which may include accumulation start dates and hazard pictograms.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[7]

    • The standard procedure for final disposal is incineration at an approved and permitted waste disposal facility.[3][5][8]

    • Handle uncleaned, empty containers as you would the product itself; they must be disposed of through the same hazardous waste stream.[1]

Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures to ensure safety and proper containment:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][8]

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including impervious gloves, safety glasses, and respiratory protection (especially for powders to avoid dust inhalation).[4][5]

  • Containment:

    • For solid (powder) spills, carefully sweep or vacuum the material. Use dry cleanup procedures and avoid generating dust.[4][5]

    • For liquid spills (solutions), cover drains to prevent entry into the sewer system.[1] Absorb the liquid with an inert material like vermiculite, sand, or earth.[3][4]

  • Collection and Disposal:

    • Collect all contaminated cleanup materials and spilled product into a sealable, labeled container for disposal as hazardous waste, following the protocol described above.[3][4]

Data Presentation: Hazard and Disposal Summary

The following table summarizes key data related to this compound, derived from safety data sheets (SDS). This information underscores the need for its classification as hazardous waste.

ParameterData / ClassificationCitation
GHS Hazard Statements H302: Harmful if swallowed. H373: May cause damage to organs (Central nervous system, Gastrointestinal tract, Bone, Blood, Bladder) through prolonged or repeated exposure.[1][2]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][5][8]
Environmental Precaution Do not let product enter drains, waterways, or soil.[1][3]
Primary Disposal Method Incineration at a licensed facility or disposal via an approved waste management company.[4]
Regulatory Framework Resource Conservation and Recovery Act (RCRA), Environmental Protection Agency (EPA), plus state and local regulations.[9][10][11]
Incompatible Materials Strong oxidizing agents.[4][5]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory environment.

G cluster_0 start This compound Waste Generated waste_type Identify Waste Type start->waste_type collect Collect in Designated Hazardous Waste Container waste_type->collect Solid, Liquid, or Contaminated Labware label_container Label Container: 'Hazardous Waste' 'this compound' collect->label_container store Store in Secure, Ventilated Area (Secondary Containment for Liquids) label_container->store full Container Full? store->full full->collect No contact_ehs Contact EHS or Licensed Waste Contractor for Disposal full->contact_ehs Yes

Caption: Logical workflow for the safe disposal of Dorzolamide HCl.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dorzolamide Hydrochloride
Reactant of Route 2
Dorzolamide Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.